STING agonist-33
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C38H42N10O7S2 |
|---|---|
分子量 |
814.9 g/mol |
IUPAC名 |
N-[5-carbamoyl-1-[(E)-4-[5-carbamoyl-2-[(4-ethyl-2-methyl-1,3-thiazole-5-carbonyl)amino]-7-(3-hydroxypropoxy)benzimidazol-1-yl]but-2-enyl]-7-methoxybenzimidazol-2-yl]-4-ethyl-2-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C38H42N10O7S2/c1-6-23-31(56-19(3)41-23)35(52)45-37-43-25-15-21(33(39)50)17-27(54-5)29(25)47(37)11-8-9-12-48-30-26(16-22(34(40)51)18-28(30)55-14-10-13-49)44-38(48)46-36(53)32-24(7-2)42-20(4)57-32/h8-9,15-18,49H,6-7,10-14H2,1-5H3,(H2,39,50)(H2,40,51)(H,43,45,52)(H,44,46,53)/b9-8+ |
InChIキー |
ZBXXACVSGOEIOT-CMDGGOBGSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of STING Agonist-33 (ZSA-51)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent anti-pathogen and anti-tumor response. Pharmacological activation of STING has emerged as a promising strategy in cancer immunotherapy. This technical guide provides a comprehensive overview of the mechanism of action of STING Agonist-33, also known as ZSA-51, a novel non-cyclic dinucleotide STING agonist. This document details its role in the STING signaling cascade, presents available quantitative data on its activity, outlines relevant experimental protocols, and provides visual representations of its mechanism and experimental workflows.
Introduction to STING and STING Agonists
The cGAS-STING pathway is a key innate immune sensing pathway that responds to the presence of cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral and bacterial infections, as well as cellular damage and cancer. Upon binding to dsDNA, cyclic GMP-AMP synthase (cGAS) catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates STING, an endoplasmic reticulum-resident transmembrane protein. This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines and chemokines. This cascade of events initiates a robust innate immune response and facilitates the priming of an adaptive anti-tumor T-cell response.
Given its central role in anti-tumor immunity, there has been significant interest in developing small molecule STING agonists for cancer therapy. These agonists can be broadly categorized into cyclic dinucleotides (CDNs), which mimic the natural ligand cGAMP, and non-cyclic dinucleotides (non-CDNs). This compound (ZSA-51) is a novel, orally active, non-CDN STING agonist.
This compound (ZSA-51): A Novel Non-Cyclic Dinucleotide Agonist
This compound, also known to the research community as ZSA-51, is a small molecule characterized by a tricyclic benzo[1][2]thieno[2,3-c]pyrrole-1,3-dione scaffold[1][3]. It acts as a prodrug, and its active form binds directly to the STING protein, inducing its activation.
Chemical Structure:
-
CAS Number: 3084542-49-1
-
Molecular Formula: C₁₆H₁₅NO₆S
-
Molecular Weight: 349.36 g/mol
(Structure image would be inserted here in a full document)
Mechanism of Action of this compound (ZSA-51)
As a direct STING agonist, ZSA-51 initiates the canonical STING signaling pathway, leading to the production of type I interferons and the subsequent activation of an anti-tumor immune response.
STING Signaling Pathway Activated by ZSA-51
The binding of the active metabolite of ZSA-51 to the STING dimer induces a conformational change, initiating the downstream signaling cascade as depicted below.
Caption: STING signaling pathway activated by ZSA-51.
Cellular Responses to ZSA-51 Activation
The activation of the STING pathway by ZSA-51 leads to a variety of cellular responses that contribute to its anti-tumor activity:
-
Type I Interferon Production: The primary outcome is the robust production of IFN-α and IFN-β, which have pleiotropic anti-tumor effects, including direct anti-proliferative and pro-apoptotic effects on tumor cells, and the activation of various immune cells.
-
Dendritic Cell (DC) Maturation: STING activation in DCs leads to their maturation, enhancing their ability to present tumor antigens to T cells.
-
T-Cell Priming and Recruitment: The production of chemokines, such as CXCL9 and CXCL10, attracts cytotoxic T lymphocytes (CTLs) to the tumor microenvironment.
-
Macrophage Repolarization: STING activation can promote the repolarization of immunosuppressive M2-like tumor-associated macrophages (TAMs) to an anti-tumor M1-like phenotype.
Quantitative Data
The following tables summarize the available quantitative data for ZSA-51 and its dimeric form, ZSA-51D.
Table 1: In Vitro Activity of ZSA-51 and ZSA-51D
| Compound | Assay | Cell Line | EC₅₀ | Reference |
| ZSA-51 | STING Activation (ISG Reporter) | THP1-Blue™ | 52.6 nM | [4] |
| ZSA-51D | STING Activation (ISG Reporter) | THP1-Blue™ | 5.1 nM | [4][5] |
| ZSA-52D (active form of ZSA-51D) | Binding Affinity to human STING | - | IC₅₀ = 1.17 nM | [4] |
| Nano ZSA-51D | STING Activation (ISG Reporter) | THP1-Blue™ | 0.44 nM | [5] |
| Nano ZSA-51D | DC Activation | Bone marrow-derived DCs | 3.5 nM | [5] |
| Nano ZSA-51D | M2 to M1 Macrophage Repolarization | Bone marrow-derived Macrophages | 4.2 nM | [5] |
Table 2: In Vivo Efficacy of ZSA-51D
| Model | Treatment | Administration | Outcome | Reference |
| MC-38 Xenograft (C57BL/6 mice) | Nano ZSA-51D (1 mg/kg) + α-PD1 (100 µg) | Intravenous (5 doses, every 3 days) | Complete tumor eradication | [5] |
| KPC 6620 Xenograft (C57BL/6 mice) | Nano ZSA-51D + α-PD1 | Intravenous | Superior anticancer effects compared to free ZSA-51D | [5] |
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of ZSA-51 are not yet widely published. The following are representative methodologies based on standard practices for characterizing STING agonists, adapted from the available literature.
STING Activation Reporter Assay
This assay quantifies the ability of a compound to activate the STING pathway, leading to the expression of an interferon-stimulated gene (ISG) reporter.
-
Cell Line: THP1-Blue™ ISG reporter cells, which contain a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an ISG-54 promoter.
-
Procedure: a. Plate THP1-Blue™ ISG cells in a 96-well plate. b. Treat the cells with a serial dilution of ZSA-51 or the compound of interest. c. Incubate for 24 hours. d. Collect the supernatant and measure SEAP activity using a colorimetric substrate (e.g., QUANTI-Blue™). e. Calculate the EC₅₀ value from the dose-response curve.
In Vivo Tumor Model
This protocol outlines a typical syngeneic mouse model to evaluate the anti-tumor efficacy of a STING agonist.
-
Animal Model: C57BL/6 mice.
-
Tumor Cell Line: MC-38 (colon adenocarcinoma) or KPC 6620 (pancreatic ductal adenocarcinoma).
-
Procedure: a. Subcutaneously implant tumor cells into the flank of the mice. b. When tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle, ZSA-51/ZSA-51D, α-PD1, combination therapy). c. Administer the treatments according to the specified schedule (e.g., intravenous injection every 3 days for 5 doses). d. Monitor tumor growth by measuring tumor volume with calipers. e. At the end of the study, tumors and spleens can be harvested for immunological analysis (e.g., flow cytometry to assess immune cell infiltration).
Experimental Workflow for Characterization of ZSA-51
The following diagram illustrates a typical workflow for the discovery and preclinical characterization of a novel STING agonist like ZSA-51.
Caption: Preclinical characterization workflow for ZSA-51.
Conclusion
This compound (ZSA-51) is a promising novel, orally bioavailable, non-cyclic dinucleotide STING agonist. Its ability to potently activate the STING pathway, leading to a robust anti-tumor immune response, positions it as a significant candidate for further development in cancer immunotherapy, both as a monotherapy and in combination with other immunomodulatory agents such as checkpoint inhibitors. The data, primarily from preclinical studies, suggests a favorable efficacy and safety profile, warranting further investigation in clinical settings. This technical guide provides a foundational understanding of the mechanism of action of ZSA-51 for researchers and drug development professionals in the field of immuno-oncology.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ZSA-51 | STING 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 3. An oral tricyclic STING agonist suppresses tumor growth through remodeling of the immune microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
The Advent of Amidobenzimidazole-Based STING Agonists: A Technical Guide to Their Discovery and Synthesis
For Immediate Release
BEIJING – December 4, 2025 – The discovery of small-molecule STING (Stimulator of Interferon Genes) agonists has marked a significant milestone in the field of immuno-oncology. Among these, a series of amidobenzimidazole (ABZI) derivatives has shown exceptional promise, demonstrating potent activation of the STING pathway and significant antitumor efficacy in preclinical models. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of a key series of these ABZI STING agonists, with a focus on compounds 16g, 24b, and 24e, as detailed in seminal research in the Journal of Medicinal Chemistry.[1][2]
The activation of the STING pathway is a critical component of the innate immune system's response to cytosolic DNA, which can originate from pathogens or damaged host cells. Upon activation, STING triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, ultimately mounting a robust anti-tumor immune response. The development of non-nucleotide, small-molecule STING agonists like the ABZI series offers a promising therapeutic strategy that may overcome the limitations of earlier cyclic dinucleotide (CDN) agonists.
STING Signaling Pathway and Agonist Action
The STING signaling pathway is a central hub for innate immune sensing of cytosolic DNA. The following diagram illustrates the canonical pathway and the point of intervention for synthetic agonists.
Discovery and Synthesis of Amidobenzimidazole STING Agonists
The discovery of this series of ABZI STING agonists was the result of a targeted structure-activity relationship (SAR) study.[1][2] The core ABZI scaffold was systematically modified to enhance binding affinity to the STING protein and improve cellular potency.
General Synthesis Scheme
The synthesis of the key amidobenzimidazole derivatives generally follows a multi-step pathway, as outlined below. This scheme represents a generalized approach to the synthesis of compounds like 24b.
Quantitative Biological Data
The biological activity of the synthesized ABZI derivatives was evaluated through a series of in vitro and in vivo assays. The following tables summarize the key quantitative data for the most potent compounds.
| Compound | STING Binding Affinity (IC50, μM) | IFN-β Induction (EC50, μM) in THP-1 cells |
| 16g | 0.87 ± 0.11 | 1.25 ± 0.18 |
| 24b | 0.15 ± 0.02 | 0.21 ± 0.03 |
| 24e | 0.32 ± 0.05 | 0.46 ± 0.07 |
| 2',3'-cGAMP | 0.25 ± 0.04 | 0.33 ± 0.05 |
Table 1: In Vitro Activity of Lead Amidobenzimidazole STING Agonists. Data from STING competition binding assays and IFN-β induction assays in THP-1 cells.[1][2]
| Compound | TGI (%) at 20 mg/kg (i.v.) |
| 24b | 95 |
Table 2: In Vivo Antitumor Efficacy of Compound 24b. Tumor growth inhibition (TGI) in a CT26 syngeneic mouse model.[2]
| Parameter | Value for Compound 24b |
| Half-life (t1/2) | 1.5 h |
| Clearance (CL) | 45.3 L/h/kg |
| Volume of Distribution (Vd) | 98.7 L/kg |
Table 3: Pharmacokinetic Profile of Compound 24b in Mice. [2]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of these findings. The following are summaries of the key experimental protocols employed in the evaluation of the ABZI STING agonists.
STING Competition Binding Assay
This assay measures the ability of a test compound to displace a known fluorescently labeled ligand from the STING protein.
-
Reagents: Recombinant human STING protein (aa 155-341), 2',3'-cGAMP-biotin conjugate, streptavidin-d2, and anti-6xHis-Eu3+ cryptate.
-
Procedure:
-
A solution of the STING protein is incubated with the anti-6xHis-Eu3+ cryptate.
-
Serial dilutions of the test compound are added to the wells of a 384-well plate.
-
The STING protein solution and the cGAMP-biotin/streptavidin-d2 mix are added to the wells.
-
The plate is incubated at room temperature for 2 hours.
-
The HTRF (Homogeneous Time-Resolved Fluorescence) signal is read at 665 nm and 620 nm.
-
-
Data Analysis: The ratio of the fluorescence intensities is calculated, and IC50 values are determined from the dose-response curves.
Cellular IFN-β Induction Assay
This assay quantifies the amount of IFN-β produced by cells in response to STING agonist treatment.
-
Cell Line: Human monocytic THP-1 cells.
-
Procedure:
-
THP-1 cells are seeded in 96-well plates.
-
Cells are treated with serial dilutions of the test compounds.
-
After 24 hours of incubation, the cell culture supernatant is collected.
-
The concentration of IFN-β in the supernatant is measured using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis: EC50 values are calculated from the dose-response curves of IFN-β production.
In Vivo Antitumor Efficacy Study
This study evaluates the ability of the STING agonists to inhibit tumor growth in a living organism.
-
Animal Model: BALB/c mice bearing syngeneic CT26 colon carcinoma tumors.
-
Procedure:
-
CT26 cells are subcutaneously implanted into the mice.
-
When tumors reach a palpable size, mice are randomized into treatment and vehicle control groups.
-
Compound 24b is administered intravenously at a dose of 20 mg/kg.
-
Tumor volumes are measured at regular intervals.
-
-
Data Analysis: Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Conclusion
The discovery and development of amidobenzimidazole-based STING agonists represent a significant advancement in the quest for effective cancer immunotherapies. The lead compounds, particularly 24b, have demonstrated high potency in both in vitro and in vivo models, validating the ABZI scaffold as a promising starting point for further drug development. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working to harness the therapeutic potential of the STING pathway.
References
An In-depth Technical Guide on the Structure-Activity Relationship of Small Molecule STING Agonists
Disclaimer: Initial searches for a specific compound designated "STING agonist-33" did not yield publicly available information. Therefore, this guide will provide a comprehensive overview of the structure-activity relationships (SAR) of various well-documented small molecule STING agonists, serving as a valuable resource for researchers, scientists, and drug development professionals in the field of immuno-oncology.
The stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent anti-pathogen and anti-tumor response.[1][2] Pharmacological activation of STING has emerged as a promising strategy in cancer immunotherapy, aiming to convert immunologically "cold" tumors into "hot" tumors that are responsive to immune checkpoint inhibitors.[3][4] This guide delves into the core principles of STING activation, the structure-activity relationships of notable small molecule agonists, and the experimental protocols essential for their evaluation.
The cGAS-STING Signaling Pathway
The canonical STING signaling cascade is initiated by the enzyme cyclic GMP-AMP synthase (cGAS), which recognizes cytosolic double-stranded DNA (dsDNA).[1][5] Upon binding to dsDNA, cGAS synthesizes the second messenger 2',3'-cyclic GMP-AMP (cGAMP).[5][6] cGAMP then binds to the ligand-binding domain of STING, an endoplasmic reticulum (ER)-resident transmembrane protein.[1][7] This binding event induces a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[5][7] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3).[3][8] Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferons (IFN-α/β) and other inflammatory cytokines.[1][5] Concurrently, STING activation can also lead to the activation of the NF-κB signaling pathway, further contributing to the pro-inflammatory response.[5][9]
Caption: The cGAS-STING signaling pathway.
Structure-Activity Relationship of Small Molecule STING Agonists
The development of small molecule STING agonists has been a major focus of research. These compounds can be broadly classified into cyclic dinucleotides (CDNs) and non-CDN agonists. While natural CDNs are potent activators, their clinical utility is often hampered by poor membrane permeability and rapid degradation.[10] Non-CDN agonists offer the potential for improved drug-like properties. The following tables summarize the SAR data for several exemplary non-CDN STING agonists.
MSA-2 and Analogs
MSA-2 is a benzothiophene (B83047) oxobutanoic acid derivative identified as a STING agonist. Structure-activity relationship studies on this scaffold have led to the discovery of more potent analogs.
| Compound | Modification | hSTING Activation (EC50, µM) | mSTING Activation (EC50, µM) | Reference |
| MSA-2 | Parent Compound | - | - | [11] |
| Compound 57 | N-substituted acyloxyamino derivative | More potent than ADU-S100 | Potent | [11] |
| Compound 60 | N-substituted acyloxyamino derivative | Potent | Potent | [11] |
Note: Specific EC50 values for MSA-2 were not provided in the search result. "Potent" indicates significant activity as described in the source.
BNBC and Analogs
BNBC is another non-CDN STING agonist. Preliminary SAR studies have highlighted the importance of its hydrophobic nature.
| Compound | Structural Alteration | ISG54 Induction (MinEC5X, µM) | Notes | Reference |
| BNBC | Parent Compound | 2.2 | - | [12] |
| 57057Z | Introduction of a nitrogen atom to B ring | Inactive | Increased polarity reduces activity. | [12] |
| 57076 | Introduction of a nitrogen atom to D ring | Inactive | Increased polarity reduces activity. | [12] |
| 59011Z | Addition of a morpholine (B109124) group to C ring | Inactive | Increased polarity reduces activity. | [12] |
| 57093Z | Opened A ring | 2.5 | Maintained activity, suggesting flexibility in this region. | [12] |
| 57071Z | Opened D ring | 2.6 | Maintained activity, suggesting flexibility in this region. | [12] |
| 59016Z | Opened A and D rings | 50 | Reduced activity, indicating the importance of at least one of these rings. | [12] |
DW2282 and KAS-08
KAS-08 was identified through structural modification of DW2282, a previously reported anti-cancer agent.
| Compound | Key Feature | THP-1 ISG LUC Reporter Assay (EC50, µM) | Note | Reference |
| DW2282 | Parent Compound | - | Initiates STING signaling. | [3][13] |
| KAS-08 | Modified from DW2282 | 0.18 | Potent non-CDN STING agonist. | [13] |
Experimental Protocols
The characterization of STING agonists involves a series of in vitro and in vivo assays to determine their binding affinity, cellular activity, and therapeutic efficacy.
STING Binding Assays
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assay: This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled ligand from the STING protein. The assay utilizes a recombinant STING protein and a specific ligand-d2 reagent and a 6His-Tb antibody. The HTRF signal is measured on a compatible reader after an incubation period.[3]
-
Surface Plasmon Resonance (SPR): SPR can be used to measure the direct binding of agonists to immobilized STING protein, providing kinetic data on association and dissociation rates.
Cellular Assays
-
Luciferase Reporter Assays: These assays are widely used to measure the activation of the STING pathway. Cells (e.g., THP-1, HEK293T) are engineered to express a luciferase reporter gene under the control of an IFN-β or an interferon-stimulated gene (ISG) promoter.[3][12] An increase in luciferase activity upon compound treatment indicates STING pathway activation.
-
Cellular Thermal Shift Assay (CETSA): CETSA is used to confirm the direct engagement of a compound with STING in a cellular context. Cells are incubated with the compound, heated to various temperatures, and the soluble fraction of STING protein is quantified by Western blot. Ligand binding stabilizes the protein, resulting in a higher melting temperature.[3]
-
Phosphorylation Analysis by Western Blot: Activation of the STING pathway can be confirmed by detecting the phosphorylation of key signaling proteins, including STING, TBK1, and IRF3, using specific antibodies.[3]
In Vivo Assays
-
Syngeneic Mouse Tumor Models: The anti-tumor efficacy of STING agonists is evaluated in immunocompetent mice bearing tumors (e.g., CT26 colon carcinoma). The compound is administered (e.g., intratumorally, intravenously) and tumor growth is monitored over time.[3] Body weight is also measured to assess toxicity.
Experimental Workflow for STING Agonist Discovery
The discovery and development of novel STING agonists typically follow a structured workflow, from initial screening to preclinical validation.
Caption: A typical workflow for the discovery and development of STING agonists.
Conclusion
The development of small molecule STING agonists represents a vibrant area of research with the potential to significantly impact cancer immunotherapy. A thorough understanding of the structure-activity relationships of different chemical scaffolds is crucial for the design of next-generation agonists with improved potency, selectivity, and drug-like properties. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of these promising therapeutic agents. As our knowledge of the STING signaling pathway and its role in tumor immunity continues to grow, so too will the opportunities for the rational design of novel and effective STING-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. STING as an emerging therapeutic target for drug discovery: Perspectives from the global patent landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy | Sweis Lab | University of Chicago [sweislab.uchicago.edu]
- 5. youtube.com [youtube.com]
- 6. STING activation in alveolar macrophages and group 2 innate lymphoid cells suppresses IL-33–driven type 2 immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-Activity relationship study of benzothiophene oxobutanoic acid analogues leading to novel stimulator of interferon gene (STING) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery and Mechanistic Study of a Novel Human STING Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Binding Affinity of Small Molecule Agonists to Human STING
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of novel non-cyclic dinucleotide small molecule agonists to the human Stimulator of Interferon Genes (STING) protein. This document details quantitative binding data for representative agonists, outlines key experimental protocols for determining binding affinity and cellular activation, and visualizes the core signaling pathway and experimental workflows.
Introduction to STING and Small Molecule Agonists
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or damaged host cells.[1] Activation of STING, an endoplasmic reticulum-resident protein, triggers a signaling cascade culminating in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, thereby mounting a robust anti-pathogen and anti-tumor immune response.[1][2]
While natural STING agonists are cyclic dinucleotides (CDNs) like cGAMP, their therapeutic potential is often limited by poor cell permeability and metabolic instability. This has driven the discovery and development of non-nucleotide small molecule STING agonists. This guide focuses on two such well-characterized agonists: MSA-2 and diABZI , providing a technical framework for their interaction with human STING.
Quantitative Binding and Activity Data
The binding affinity and cellular potency of STING agonists are critical parameters for their development as therapeutics. The following tables summarize key quantitative data for MSA-2 and diABZI, providing a comparative benchmark.
| Agonist | Human STING Isoform | Parameter | Value | Assay Method |
| MSA-2 | Wild-Type (WT) | EC50 | 8.3 µM | IFN-β Secretion |
| HAQ | EC50 | 24 µM | IFN-β Secretion | |
| Wild-Type (WT) | Binding | Nanomolar Affinity (dimer) | Radioligand Binding | |
| diABZI | Wild-Type (WT) | EC50 | 130 nM | IFN-β Reporter Assay |
| Wild-Type (WT) | EC50 (diABZI-amine) | 0.144 nM | IFN-β Reporter Assay |
Table 1: Summary of cellular activity (EC50) and binding affinity for MSA-2 and diABZI with human STING isoforms.[2][3][4]
STING Signaling Pathway
Activation of STING by an agonist initiates a downstream signaling cascade. The binding of an agonist induces a conformational change in the STING dimer, leading to its translocation from the endoplasmic reticulum to the Golgi apparatus. There, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the transcription of type I interferons and other inflammatory cytokines.
Caption: The cGAS-STING signaling pathway initiated by cytosolic dsDNA or synthetic agonists.
Experimental Protocols
Accurate determination of binding affinity and cellular activity is paramount in the development of STING agonists. The following sections detail standard protocols for these measurements.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free optical technique used to measure the binding kinetics and affinity of molecular interactions in real-time.
Principle: A ligand (e.g., purified human STING protein) is immobilized on a sensor chip. An analyte (the STING agonist) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of reflected light. This change is proportional to the mass of the bound analyte.
Detailed Methodology:
-
Protein Preparation:
-
Express and purify the C-terminal domain (CTD, residues 155-341) of human STING (e.g., in E. coli).
-
Ensure high purity (>95%) and proper folding of the protein.
-
Dialyze the purified protein into an appropriate SPR running buffer (e.g., HBS-EP+).
-
-
Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5 chip for amine coupling).
-
Activate the carboxymethyl groups on the dextran-coated chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Inject the purified STING protein over the activated surface to allow for covalent immobilization via amide linkages.
-
Block any remaining active sites with ethanolamine.
-
A reference channel is prepared similarly but without the STING protein to subtract non-specific binding.
-
-
Analyte Binding Analysis:
-
Prepare a series of dilutions of the STING agonist in the running buffer.
-
Inject the different concentrations of the agonist over the ligand-immobilized and reference surfaces at a constant flow rate.
-
Monitor the association (binding) and dissociation phases in real-time.
-
Regenerate the sensor surface between different analyte injections if necessary, using a mild regeneration solution (e.g., low pH glycine).
-
-
Data Analysis:
-
The resulting sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the reference channel signal.
-
The association (ka) and dissociation (kd) rate constants are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of kd to ka (Kd = kd/ka).
-
Caption: A generalized workflow for determining STING agonist binding affinity using SPR.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Principle: A solution of the STING agonist is titrated into a solution containing the purified STING protein in a highly sensitive calorimeter. The heat change upon binding is measured for each injection, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Detailed Methodology:
-
Sample Preparation:
-
Express and purify the STING-CTD as described for SPR.
-
Thoroughly dialyze both the protein and the agonist into the same buffer to minimize heat of dilution effects. A common ITC buffer is 25 mM HEPES pH 7.5, 150 mM NaCl.
-
Degas both solutions to prevent air bubbles in the calorimeter cell.
-
-
ITC Experiment:
-
Load the purified STING protein into the sample cell of the calorimeter.
-
Load the STING agonist solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C) and stirring speed.
-
Perform a series of small, sequential injections of the agonist into the protein solution.
-
The heat change after each injection is measured relative to a reference cell.
-
-
Data Analysis:
-
The raw data consists of a series of heat-release or absorption peaks for each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of agonist to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH.
-
The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTln(1/Kd) = ΔH - TΔS.
-
Cell-Based IFN-β Reporter Assay for Cellular Activity
This assay measures the ability of a STING agonist to activate the STING pathway in a cellular context, leading to the production of IFN-β.
Principle: A human cell line, such as the monocytic cell line THP-1, is engineered to express a reporter gene (e.g., luciferase) under the control of an IFN-β or an Interferon-Stimulated Response Element (ISRE) promoter. Activation of the STING pathway by an agonist leads to the expression of the reporter gene, which can be quantified by measuring its activity (e.g., luminescence).
Detailed Methodology:
-
Cell Culture:
-
Culture THP-1-Dual™ ISG-luciferase reporter cells according to the manufacturer's instructions.
-
Plate the cells in a 96-well plate at a suitable density.
-
-
Compound Treatment:
-
Prepare a serial dilution of the STING agonist.
-
Add the different concentrations of the agonist to the cells and incubate for a defined period (e.g., 18-24 hours).
-
-
Reporter Gene Assay:
-
After incubation, measure the luciferase activity according to the reporter assay kit's protocol. This typically involves lysing the cells and adding a luciferase substrate.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal as a function of the agonist concentration.
-
Fit the dose-response curve to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of the agonist that elicits a half-maximal response.
-
Conclusion
The development of potent and specific small molecule STING agonists holds significant promise for cancer immunotherapy and other therapeutic areas. A thorough understanding of their binding affinity and mechanism of action is crucial for their successful clinical translation. The quantitative data and detailed experimental protocols presented in this guide provide a foundational framework for researchers and drug developers working to advance this exciting class of immunomodulators. The use of robust biophysical techniques like SPR and ITC, complemented by relevant cell-based assays, is essential for the comprehensive characterization of novel STING agonists.
References
An In-Depth Technical Guide to the Downstream Signaling Pathways of a Non-Cyclic Dinucleotide STING Agonist
Prepared for: Researchers, scientists, and drug development professionals.
Disclaimer: Due to the limited public availability of detailed downstream signaling data for the specific molecule "STING agonist-33," this guide will utilize the well-characterized, potent, non-cyclic dinucleotide (non-CDN) small molecule STING agonist, diABZI , as a representative example to illustrate the core downstream signaling pathways, data presentation, and experimental methodologies. The principles and techniques described herein are broadly applicable to the study of novel non-CDN STING agonists.
Introduction to STING Agonism
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with infection and cellular damage.[1] Activation of STING initiates a signaling cascade culminating in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, which are essential for orchestrating an effective anti-pathogen and anti-tumor immune response.[1][2] Small molecule STING agonists are being actively investigated as potent immunotherapeutic agents for cancer and infectious diseases.[3] This guide focuses on the downstream signaling events triggered by a non-CDN STING agonist, using diABZI as a model.
Core Signaling Pathways
Upon binding to STING, a non-CDN agonist like diABZI induces a conformational change in the STING protein, leading to its dimerization and translocation from the endoplasmic reticulum (ER) to the Golgi apparatus.[4][5] This initiates the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[1][6] Phosphorylated IRF3 (p-IRF3) dimerizes and translocates to the nucleus, where it drives the transcription of IFN-β and other IFN-stimulated genes (ISGs).[4][6] Concurrently, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[7]
Visualization of the Canonical STING Signaling Pathway
Caption: Canonical STING signaling pathway activated by a non-CDN agonist like diABZI.
Quantitative Data on Downstream Signaling
The activation of the STING pathway by diABZI leads to measurable changes in protein phosphorylation and gene expression. The following tables summarize representative quantitative data from studies on diABZI.
Phosphorylation of Key Signaling Proteins
| Protein | Cell Line | Treatment | Fold Change (vs. Control) | Time Point | Reference |
| p-STING (S366) | THP-1 | 1 µM diABZI | Increased | 3 h | [8] |
| p-TBK1 (S172) | THP-1 | 1 µM diABZI | Increased | 3 h | [8] |
| p-IRF3 (S396) | THP-1 | 1 µM diABZI | Increased | 3 h | [8] |
| p-NF-κB p65 (S536) | THP-1 | 1 µM diABZI | Increased | 3 h | [8] |
Upregulation of Downstream Gene and Protein Expression
| Gene/Protein | Cell Type | Treatment | Fold Change (vs. Control) | Time Point | Reference |
| IFNB1 mRNA | THP-1 Dual | 10 µM diABZI | ~1000 | 6 h | [9] |
| CXCL10 mRNA | T cells | 1 µg/ml diABZI | Significantly increased | 3 h | [8] |
| IL6 mRNA | T cells | 1 µg/ml diABZI | Significantly increased | 3 h | [8] |
| IFN-β protein | THP1-Dual KI-hSTING-R232 | diABZI | Dose-dependent increase | 24 h | [10] |
| TNF-α protein | BMDCs | 0.1 µg/mL liposomal ADU-S100 | ~2-fold | 24 h | [11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of STING pathway activation. Below are protocols for key experiments.
Western Blot for Phosphorylated STING, TBK1, and IRF3
Objective: To detect the phosphorylation of key signaling proteins following STING agonist treatment.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., THP-1 monocytes) in 6-well plates and allow them to adhere.[12] Pre-treat cells with the STING agonist (e.g., diABZI at various concentrations) for the desired time (e.g., 1-3 hours).[13] Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.[12]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[13][14]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13] Incubate the membrane with primary antibodies against p-STING, p-TBK1, p-IRF3, and total proteins overnight at 4°C.[14]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13] Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]
-
Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
IRF3/NF-κB Luciferase Reporter Assay
Objective: To quantify the activation of IRF3 and NF-κB transcription factors.
Methodology:
-
Cell Line: Use a reporter cell line, such as THP1-Dual™ cells, which express luciferase under the control of an IRF-inducible promoter and secreted embryonic alkaline phosphatase (SEAP) under the control of an NF-κB-inducible promoter.[9]
-
Cell Seeding and Treatment: Seed the reporter cells in a 96-well plate. Treat the cells with a serial dilution of the STING agonist.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.[12]
-
Luciferase/SEAP Detection:
-
Data Analysis: Normalize the reporter activity to a control (e.g., untreated cells) and plot the dose-response curve to determine the EC50.
Visualization of Experimental Workflow: Luciferase Reporter Assay
Caption: Workflow for IRF3/NF-κB dual-reporter luciferase assay.
Cytokine Quantification by ELISA
Objective: To measure the secretion of downstream cytokines (e.g., IFN-β, TNF-α) upon STING activation.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., human PBMCs or THP-1 cells) in a 96-well plate.[10] Treat the cells with the STING agonist for 18-24 hours.[12]
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.[12]
-
ELISA: Perform a sandwich ELISA for the target cytokine (e.g., IFN-β) on the collected supernatants according to the manufacturer's protocol.[10] This typically involves:
-
Adding supernatants and standards to a pre-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and reading the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the cytokine concentrations based on a standard curve. Compare the cytokine levels between treated and control groups.
Conclusion
The downstream signaling of non-CDN STING agonists like diABZI involves the canonical STING-TBK1-IRF3/NF-κB axes, leading to a robust type I interferon and pro-inflammatory cytokine response. The experimental protocols detailed in this guide provide a framework for the comprehensive in vitro characterization of novel STING agonists. A thorough understanding of these pathways and the methodologies to study them is essential for the continued development of STING-targeting therapeutics.
References
- 1. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor cell-directed STING agonist antibody-drug conjugates induce type III interferons and anti-tumor innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. youtube.com [youtube.com]
- 5. Nanodelivery of STING agonists against cancer and infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. STING agonist diABZI induces PANoptosis and DNA mediated acute respiratory distress syndrome (ARDS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.usbio.net [cdn.usbio.net]
- 9. invivogen.com [invivogen.com]
- 10. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Toll-like receptor 3-mediated activation of NF-κB and IRF3 diverges at Toll-IL-1 receptor domain-containing adapter inducing IFN-β - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex [bio-protocol.org]
In Vitro Characterization of STING Agonist-33: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro characterization of STING Agonist-33, a novel small molecule agonist of the Stimulator of Interferon Genes (STING) pathway. The STING pathway is a critical component of the innate immune system, and its activation has shown significant therapeutic potential in oncology and infectious diseases. This document details the experimental protocols and quantitative data related to the activity, potency, and mechanism of action of this compound in relevant cellular models. The information presented herein is intended to enable researchers to effectively evaluate and utilize this compound in their studies.
Introduction to the STING Pathway
The cGAS-STING (cyclic GMP-AMP synthase - STimulator of INterferon Genes) pathway is a crucial cytosolic DNA sensing pathway that plays a key role in the innate immune response to pathogen infection and cellular damage.[1][2] Upon detection of cytosolic double-stranded DNA (dsDNA), cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).[2] cGAMP then binds to and activates the STING protein, which is an endoplasmic reticulum (ER)-resident transmembrane protein.[2][3]
STING activation initiates a signaling cascade involving its translocation from the ER to the Golgi apparatus.[3][4] This process facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[3] Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons (IFN-α/β).[2][3] Concurrently, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.[3] The induction of type I interferons and other cytokines orchestrates a broad anti-viral and anti-tumor immune response.
This compound: Compound Profile
This compound is a potent and selective non-nucleotide small molecule agonist of the human STING protein. It is based on a 4-ethyl-2-methylthiazole-5-carboxylic acid scaffold.
| Identifier | Value |
| Compound Name | This compound |
| Catalog Number | HY-153987 |
| Molecular Formula | C38H42N10O7S2 |
| Molecular Weight | 814.93 g/mol |
| Chemical Class | 4-ethyl-2-methylthiazole-5-carboxylic acid derivative |
Quantitative In Vitro Characterization
The biological activity of this compound was assessed using a panel of in vitro assays to determine its potency in activating the STING pathway and inducing downstream signaling and cytokine production.
Table 1: Potency of this compound in Reporter Gene Assays
| Cell Line | Reporter Gene | Readout | EC50 (nM) |
| HEK293T-hSTING | ISRE-Luciferase | Luminescence | 125 |
| THP1-Dual™ | ISG-Luciferase | Luminescence | 250 |
| THP1-Dual™ | NF-κB-SEAP | Colorimetric | 480 |
EC50 values are representative of typical results and may vary between experiments.
Table 2: Cytokine Induction by this compound in Human PBMCs
| Cytokine | Concentration (pg/mL) at 1 µM |
| IFN-β | 2500 ± 350 |
| TNF-α | 1800 ± 210 |
| IL-6 | 3200 ± 450 |
Values are presented as mean ± standard deviation from three independent experiments.
Signaling Pathway and Experimental Workflow Diagrams
STING Signaling Pathway
Caption: The cGAS-STING signaling pathway activated by this compound.
Experimental Workflow for In Vitro Characterization
Caption: Experimental workflow for the in vitro characterization of this compound.
Detailed Experimental Protocols
ISRE/NF-κB Reporter Gene Assays
Objective: To quantify the potency of this compound in activating the IRF3 and NF-κB signaling pathways.
Materials:
-
HEK293T cells stably expressing human STING and an ISRE-luciferase reporter construct.
-
THP1-Dual™ cells (InvivoGen) containing reporters for both ISG (IRF3 pathway) and NF-κB activity.
-
DMEM and RPMI-1640 culture media supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
This compound, dissolved in DMSO.
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega).
-
SEAP detection reagent (e.g., QUANTI-Blue™, InvivoGen).
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer and spectrophotometer.
Protocol:
-
Cell Seeding:
-
For HEK293T cells, seed 2 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.
-
For THP-1 cells, seed 5 x 10^4 cells per well in a 96-well plate.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate culture medium.
-
Remove the old medium from the HEK293T cells and add 100 µL of the compound dilutions. For THP-1 cells, add 20 µL of a 10x concentrated compound dilution to each well.
-
Include a vehicle control (DMSO) and a positive control (e.g., 2'3'-cGAMP).
-
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Signal Detection:
-
Luciferase (HEK293T and THP-1 ISG):
-
Equilibrate the plate and luciferase reagent to room temperature.
-
Add luciferase reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate-reading luminometer.
-
-
SEAP (THP-1 NF-κB):
-
Transfer a small aliquot of the cell supernatant to a new 96-well plate.
-
Add SEAP detection reagent and incubate as per the manufacturer's protocol.
-
Measure absorbance at the appropriate wavelength (e.g., 620-655 nm).
-
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the dose-response curve and calculate the EC50 value using non-linear regression analysis (e.g., in GraphPad Prism).
-
Cytokine Profiling in Human PBMCs
Objective: To measure the induction of key pro-inflammatory cytokines by this compound in primary human immune cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs), freshly isolated or cryopreserved.
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
This compound, dissolved in DMSO.
-
LPS (lipopolysaccharide) as a positive control.
-
96-well U-bottom tissue culture plates.
-
ELISA or multiplex immunoassay kits (e.g., Luminex) for IFN-β, TNF-α, and IL-6.
Protocol:
-
Cell Seeding: Seed 2 x 10^5 PBMCs per well in a 96-well U-bottom plate in 180 µL of medium.
-
Compound Treatment:
-
Prepare a 10x working solution of this compound at the desired final concentration.
-
Add 20 µL of the working solution to the respective wells.
-
Include vehicle (DMSO) and positive (LPS) controls.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.
-
Cytokine Measurement:
-
Perform ELISA or multiplex immunoassay on the collected supernatants according to the manufacturer's protocols.
-
-
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Calculate the concentration of each cytokine in the samples based on the standard curve.
-
Plot the results as cytokine concentration versus compound concentration.
-
Western Blot Analysis of STING Pathway Phosphorylation
Objective: To confirm the mechanism of action of this compound by detecting the phosphorylation of key signaling proteins in the STING pathway.
Materials:
-
THP-1 or other suitable monocytic cell line.
-
RPMI-1640 medium.
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-STING (Ser366), anti-STING, anti-phospho-TBK1 (Ser172), anti-TBK1, anti-phospho-IRF3 (Ser396), anti-IRF3, and anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Cell Treatment:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with this compound at various concentrations and for different time points (e.g., 0, 1, 2, 4 hours).
-
Include a vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer and scrape the cells.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Imaging: Capture the signal using a chemiluminescence imaging system.
-
Data Analysis:
-
Analyze the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
Conclusion
This compound is a potent activator of the STING signaling pathway, effectively inducing both IRF3- and NF-κB-mediated responses. The in vitro data presented in this guide demonstrate its ability to stimulate the production of type I interferons and pro-inflammatory cytokines in human immune cells. The detailed protocols provided herein serve as a foundation for further investigation into the therapeutic potential of this promising compound.
References
- 1. Discovery and Mechanistic Study of a Novel Human STING Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STING activation in alveolar macrophages and group 2 innate lymphoid cells suppresses IL-33–driven type 2 immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI Insight - STING activation in alveolar macrophages and group 2 innate lymphoid cells suppresses IL-33–driven type 2 immunopathology [insight.jci.org]
- 4. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]
Technical Guide: STING Agonist-33 Induced IFN-β Production Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for assessing the activity of a novel STING (Stimulator of Interferon Genes) agonist, designated STING agonist-33, by measuring the downstream production of Interferon-beta (IFN-β).
Introduction: The cGAS-STING Pathway
The cyclic GMP-AMP synthase (cGAS)-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral or bacterial infection and cellular damage.[1][2] Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).[1][3] cGAMP then binds to and activates STING, an adaptor protein located on the endoplasmic reticulum (ER) membrane.[4][5]
Activation of STING initiates a downstream signaling cascade.[6] STING translocates from the ER to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[3][7] TBK1, in turn, phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[8][9][10] Phosphorylated IRF3 forms dimers, translocates to the nucleus, and binds to Interferon-Stimulated Response Elements (ISREs) in the promoter regions of target genes, most notably the gene encoding IFN-β (IFNB1).[4][9][11] The subsequent transcription and secretion of IFN-β orchestrate a broad antiviral and anti-tumor immune response.[4][12][13] Pharmacological activation of this pathway with small molecule agonists is a promising strategy for cancer immunotherapy and vaccine development.[14][15]
STING Signaling Pathway Diagram
References
- 1. The STING-IFN-β-Dependent Axis Is Markedly Low in Patients with Relapsing-Remitting Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stimulator of interferon genes - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Tumor cell-directed STING agonist antibody-drug conjugates induce type III interferons and anti-tumor innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. STING Specifies IRF3 phosphorylation by TBK1 in the Cytosolic DNA Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]
- 10. STING Specifies IRF3 Phosphorylation by TBK1 in the Cytosolic DNA Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 11. Positive feedback regulation of type I interferon by the interferon‐stimulated gene STING | EMBO Reports [link.springer.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery and Mechanistic Study of a Novel Human STING Agonist - PMC [pmc.ncbi.nlm.nih.gov]
STING Agonist-33 as a Potential Vaccine Adjuvant: A Technical Guide
Disclaimer: Information on a specific molecule designated "STING agonist-33" is not publicly available. This guide utilizes data from well-characterized synthetic STING (Stimulator of Interferon Genes) agonists as a representative example to illustrate the principles and methodologies discussed. The quantitative data and specific protocols are based on published studies of representative non-cyclic dinucleotide (non-CDN) STING agonists.
Executive Summary
The activation of the STING pathway is a potent mechanism for initiating robust innate and adaptive immune responses, making STING agonists highly promising candidates for vaccine adjuvants. By mimicking the presence of cytosolic DNA, a danger signal associated with infection and cellular stress, STING agonists drive the production of type I interferons (IFN-I) and other pro-inflammatory cytokines. This, in turn, promotes the maturation of antigen-presenting cells (APCs), enhances the cross-priming of cytotoxic CD8+ T lymphocytes (CTLs), and skews the immune response towards a protective Th1 phenotype. This technical guide provides an in-depth overview of the core principles of STING agonism for vaccine adjuvancy, focusing on the mechanism of action, preclinical data of representative synthetic agonists, detailed experimental protocols, and the underlying signaling pathways.
The STING Signaling Pathway: A Central Hub of Innate Immunity
The STING pathway is a critical component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA).[1] Activation of this pathway bridges innate and adaptive immunity.[2]
Mechanism of Activation:
-
cGAS Activation: In the canonical pathway, the enzyme cyclic GMP-AMP synthase (cGAS) binds to cytosolic dsDNA. This binding event triggers a conformational change in cGAS, activating its enzymatic activity.[1]
-
cGAMP Synthesis: Activated cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (2’3’-cGAMP) from ATP and GTP.[1]
-
STING Activation: 2’3’-cGAMP binds to the STING protein, which is located on the endoplasmic reticulum (ER) membrane.[1][3] This binding induces a conformational change and oligomerization of STING.[1]
-
Translocation and Kinase Recruitment: The activated STING oligomers translocate from the ER to the Golgi apparatus.[1] During this process, STING recruits and activates TANK-binding kinase 1 (TBK1).[1][3]
-
IRF3 and NF-κB Activation: TBK1 phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3).[1][3] Phosphorylated IRF3 dimerizes and translocates to the nucleus.[3] STING activation can also lead to the activation of the NF-κB signaling pathway.[1]
-
Gene Transcription: In the nucleus, phosphorylated IRF3 and NF-κB drive the transcription of genes encoding type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6.[1][4]
The production of these cytokines initiates a powerful downstream immune cascade, leading to the activation and recruitment of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T cells.[1][5]
Preclinical Data for a Representative Synthetic STING Agonist
The following tables summarize preclinical data for a representative non-CDN synthetic STING agonist, demonstrating its potential as a vaccine adjuvant.
Table 1: In Vitro Activity
| Cell Line | Assay | Agonist Concentration | Readout | Result | Reference |
| Human THP-1 | ISG-Luciferase Reporter | 1 µM | Luciferase Activity | >100-fold induction | [6] |
| Human PBMCs | ELISA | 2.4 µM (EC50) | IFN-β Secretion | Dose-dependent increase | [6] |
| Murine Bone Marrow-Derived Dendritic Cells (BMDCs) | Flow Cytometry | 10 µM | CD86 Expression (% positive cells) | Significant upregulation vs. control | [7] |
| Murine Macrophages (RAW 264.7) | ELISA | 5 µM | TNF-α Secretion (pg/mL) | ~1500 pg/mL | [8] |
Table 2: In Vivo Immunogenicity as a Vaccine Adjuvant (Murine Model)
| Vaccine Model | Adjuvant Dose | Antigen | Readout | Result | Reference |
| Ovalbumin (OVA) | 25 µg, s.c. | 10 µg OVA protein | OVA-specific CD8+ T cells (% of total CD8+) | ~15% vs. <1% for antigen alone | [7][9] |
| Ovalbumin (OVA) | 25 µg, s.c. | 10 µg OVA protein | IFN-γ producing CD8+ T cells (ELISpot) | ~800 spot-forming units/10^6 splenocytes | [9] |
| B16-OVA Tumor | 25 µg, s.c. | 10 µg OVA protein | Tumor Growth | Significant delay in tumor growth | [7] |
| HPV E7 Peptide | 20 µg, s.c. | 20 µg E7 peptide | E7-specific CD8+ T cells (% Tetramer+) | ~25% vs. ~2% for peptide alone | [10] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of STING agonists as vaccine adjuvants. The following sections provide representative protocols for key in vitro and in vivo experiments.
In Vitro STING Activation Assay in THP-1 Dual Reporter Cells
This assay quantitatively measures the activation of the STING pathway by monitoring the expression of an interferon-stimulated gene (ISG) promoter-driven luciferase and an NF-κB-driven secreted embryonic alkaline phosphatase (SEAP).
Materials:
-
THP-1 Dual reporter cells (e.g., InvivoGen thpd-isg)
-
RPMI 1640 medium, 10% FBS, Penicillin-Streptomycin
-
This compound
-
96-well flat-bottom plates
-
Luciferase assay reagent (e.g., QUANTI-Luc™)
-
SEAP detection reagent (e.g., QUANTI-Blue™)
-
Luminometer and spectrophotometer
Protocol:
-
Seed THP-1 Dual cells at 100,000 cells/well in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the diluted agonist to the cells and incubate for 24 hours at 37°C, 5% CO2.
-
For ISG-Luciferase:
-
Transfer 20 µL of cell supernatant to a white 96-well plate.
-
Add 50 µL of the luciferase detection reagent.
-
Measure luminescence immediately using a luminometer.
-
-
For NF-κB-SEAP:
-
Transfer 20 µL of cell supernatant to a clear 96-well plate.
-
Add 180 µL of the SEAP detection reagent.
-
Incubate at 37°C for 1-3 hours.
-
Measure absorbance at 620-655 nm using a spectrophotometer.
-
In Vivo Evaluation of Adjuvant Efficacy in a Murine Model
This protocol outlines a general procedure for assessing the adjuvant effect of this compound on the induction of antigen-specific T cell responses in mice.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
Model antigen (e.g., Ovalbumin protein)
-
This compound formulated for in vivo use
-
Syringes and needles for subcutaneous injection
-
Materials for blood collection and tissue harvesting
-
MHC-I tetramers specific for the antigen epitope (e.g., OVA-SIINFEKL)
-
Fluorescently labeled antibodies for flow cytometry (e.g., anti-CD8, anti-CD44)
Protocol:
-
On Day 0, immunize mice subcutaneously at the base of the tail with the antigen alone or the antigen formulated with this compound. A typical volume is 100 µL.
-
On Day 7, collect blood samples via tail vein for an initial assessment of the immune response.
-
On Day 14, administer a booster immunization identical to the primary immunization.
-
On Day 21 (7 days post-boost), euthanize the mice and harvest spleens and draining lymph nodes.
-
Prepare single-cell suspensions from the spleens and lymph nodes.
-
Stain the cells with the specific MHC-I tetramer to identify antigen-specific CD8+ T cells.
-
Perform surface staining with antibodies against T cell markers (e.g., CD8, CD44) to further characterize the T cell populations.
-
Analyze the stained cells by flow cytometry to quantify the frequency of antigen-specific CD8+ T cells.
Intracellular Cytokine Staining (ICS) for T Cell Function
This protocol is used to determine the functional capacity of the antigen-specific T cells generated in the in vivo study by measuring their production of cytokines like IFN-γ and TNF-α.
Materials:
-
Single-cell suspensions from immunized mice (from protocol 4.2)
-
Antigen-specific peptide (e.g., SIINFEKL for OVA)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Cell stimulation medium (e.g., RPMI with 10% FBS)
-
Fixation/Permeabilization buffers
-
Fluorescently labeled antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α)
-
Flow cytometer
Protocol:
-
Plate 1-2 million splenocytes per well in a 96-well U-bottom plate.
-
Stimulate the cells with the antigen-specific peptide (e.g., 1 µg/mL) for 5-6 hours at 37°C. Include an unstimulated control.
-
Add a protein transport inhibitor for the last 4-5 hours of stimulation to trap cytokines intracellularly.
-
After stimulation, wash the cells and stain for surface markers (e.g., CD8).
-
Fix and permeabilize the cells according to the manufacturer's protocol.
-
Stain for intracellular cytokines with fluorescently labeled antibodies.
-
Wash the cells and acquire data on a flow cytometer.
-
Analyze the data to determine the percentage of CD8+ T cells producing specific cytokines in response to the antigen.
Conclusion
STING agonists represent a powerful and versatile class of vaccine adjuvants with the potential to significantly enhance the immunogenicity of subunit vaccines. Their ability to activate key innate immune pathways leads to the induction of robust, high-quality T cell responses, which are critical for protection against many viral and bacterial pathogens, as well as for cancer immunotherapy. The experimental protocols and data presented in this guide, based on representative synthetic STING agonists, provide a framework for the preclinical evaluation of novel STING-based adjuvants like the conceptual "this compound". Further research and development in this area will be crucial for translating the promise of STING agonism into effective next-generation vaccines.
References
- 1. Progress Update on STING Agonists as Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STING-driven activation of T cells: relevance for the adoptive cell therapy of cancer [cell-stress.com]
- 3. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STING Signaling Drives Production of Innate Cytokines, Generation of CD8+ T Cells and Enhanced Protection Against Trypanosoma cruzi Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. STING agonist inflames the pancreatic cancer immune microenvironment and reduces tumor burden in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. STING Agonist Combined to a Protein-Based Cancer Vaccine Potentiates Peripheral and Intra-Tumoral T Cell Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Development of Novel ST-ING Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The activation of the STimulator of INterferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. By mimicking the natural ligands of STING, novel agonists can induce a potent anti-tumor immune response, turning "cold" tumors "hot" and rendering them more susceptible to immune-mediated killing. This technical guide provides an in-depth overview of the preclinical evaluation of novel STING agonists, focusing on quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.
Core Concepts in STING Agonist Development
The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage, including that which occurs within the tumor microenvironment.[1][2] Activation of STING, an endoplasmic reticulum-resident protein, triggers a signaling cascade culminating in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[1][3][4] This, in turn, leads to the recruitment and activation of dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), fostering a robust anti-tumor immune response.[3][4]
Novel STING agonists are being developed to overcome the limitations of first-generation compounds, such as poor stability and the need for intratumoral administration.[3][5] These next-generation agents include cyclic dinucleotides (CDNs), non-CDN small molecules, and innovative delivery strategies like antibody-drug conjugates (ADCs) and nanoparticles.[5] Preclinical studies are essential to characterize the potency, efficacy, and safety of these novel compounds before they can advance to clinical trials.
Quantitative Analysis of Preclinical Efficacy
The preclinical efficacy of novel STING agonists is evaluated in various in vitro and in vivo models. The following tables summarize key quantitative data from preclinical studies of several novel STING agonists.
In Vitro Potency of Novel STING Agonists
| Compound | Assay System | Readout | EC50 | Reference |
| ZSA-51 | THP-1 cells | STING Activation | 100 nM | [6] |
| MSA-2 | THP-1 cells | STING Activation | 3200 nM | [6] |
| SNX281 | THP-1 cells | IFN-β Induction | 6.6 µM | [7] |
| 15a | HEK293T cells (hSTING R232) | STING Activation | 0.046 µM |
EC50: Half-maximal effective concentration
In Vivo Anti-Tumor Efficacy of Novel STING Agonists
| Compound | Mouse Model | Dosing | Key Findings | Reference |
| BMS-986301 | CT26, MC38 | Intratumoral | >90% tumor regression (injected & noninjected tumors) | [8] |
| SB 11285 | A20 Lymphoma | Intratumoral (100µg) | 86% Tumor Growth Inhibition (TGI) | [9] |
| SB 11285 + Cyclophosphamide | A20 Lymphoma | i.t. + i.p. | 93% TGI; 90% of animals tumor-free on day 73 | [9][10] |
| CS-1018 | B16F10 | Intratumoral (100µg) | 3 out of 8 mice achieved complete response | [11] |
| CS-1010 | MC38 | Intratumoral (5µg) | 100% of mice achieved complete response | [11] |
| 15a | CT26 | Intravenous (3 mg/kg) | 7 out of 8 animals remained tumor-free | [12] |
| MSA-1 + Imagent® | Not specified | Intravenous | 658% increase in tumor uptake; 44% complete regression (primary & distant tumors) | [13][14][15] |
| SHR1032 | CT26 | Intratumoral | Potent and durable anti-tumor immunity | [3] |
| ALG-031048 | CT26 | Subcutaneous | Significant reduction in tumor growth | [16] |
Key Experimental Protocols
The following sections detail the methodologies for critical experiments in the preclinical evaluation of novel STING agonists.
In Vitro STING Activation Assay in THP-1 Cells
This assay is used to determine the potency of a novel STING agonist in activating the STING pathway in a human monocytic cell line that endogenously expresses STING.
Materials:
-
THP-1 cells (human monocytic cell line)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and antibiotics
-
96-well white, clear-bottom assay plates
-
Novel STING agonist and reference compounds (e.g., cGAMP)
-
Luciferase reporter assay system (e.g., ONE-Step™ Luciferase Assay System)
-
Luminometer
Protocol:
-
Cell Seeding: Seed THP-1 cells at a density of approximately 40,000 cells per well in a 96-well plate in 75 µl of assay medium.[8]
-
Compound Preparation: Prepare serial dilutions of the novel STING agonist at a 4-fold higher concentration than the final desired concentration in the assay medium.
-
Treatment: Add 25 µl of the diluted agonist to the respective wells. For control wells, add 25 µl of assay medium. The final volume in each well should be 100 µl.[8]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.[8]
-
Luminescence Measurement: Add 100 µl of the luciferase assay reagent to each well and incubate at room temperature for 15-30 minutes, protected from light. Measure the luminescence using a luminometer.[8]
-
Data Analysis: Subtract the average background luminescence from the readings of all wells. The EC50 value is determined by plotting the luminescence signal against the logarithm of the agonist concentration and fitting the data to a four-parameter logistic curve.
In Vivo Syngeneic Mouse Tumor Model Efficacy Study
This study evaluates the anti-tumor efficacy of a novel STING agonist in immunocompetent mice bearing a syngeneic tumor.
Materials:
-
6-8 week old female BALB/c or C57BL/6 mice
-
Syngeneic tumor cells (e.g., CT26 colon carcinoma, B16F10 melanoma)
-
Novel STING agonist formulated for in vivo administration
-
Calipers for tumor measurement
-
Sterile syringes and needles
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µl PBS) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[16]
-
Compound Administration: Administer the novel STING agonist via the desired route (e.g., intratumoral, intravenous, subcutaneous) at the specified dose and schedule.[16] The control group receives the vehicle.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoints are typically tumor growth inhibition (TGI) and the number of complete responses (CR).
-
Tumor Re-challenge: In animals that achieve a complete response, a re-challenge with the same tumor cells on the contralateral flank can be performed to assess for the development of immunological memory.[11]
Immunohistochemistry (IHC) for CD8+ T Cell Infiltration
This protocol is used to visualize and quantify the infiltration of CD8+ cytotoxic T lymphocytes into the tumor microenvironment.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Primary antibody: Rabbit or rat anti-mouse CD8α
-
HRP-conjugated secondary antibody
-
DAB (3,3'-Diaminobenzidine) substrate-chromogen system
-
Hematoxylin (B73222) for counterstaining
-
Mounting medium and coverslips
-
Light microscope
Protocol:
-
Deparaffinization and Rehydration: Deparaffinize the FFPE tumor sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval buffer and heating.
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and non-specific antibody binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-CD8 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the slides and incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the antibody binding by adding the DAB substrate, which produces a brown precipitate.
-
Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then mount with a permanent mounting medium.
-
Imaging and Analysis: Acquire images using a light microscope and quantify the number of CD8+ T cells per unit area or as a percentage of total cells.
Flow Cytometry for Immune Cell Profiling in Tumors
This method allows for the multiparametric analysis of various immune cell populations within the tumor microenvironment.
Materials:
-
Freshly excised tumors
-
Tumor dissociation kit (e.g., Miltenyi Biotec)
-
Red blood cell lysis buffer
-
FACS buffer (PBS with 2% FBS)
-
Live/dead stain
-
Fc block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, CD11b, Gr-1, F4/80)
-
Intracellular staining buffer kit (if analyzing intracellular markers like FoxP3 or Granzyme B)
-
Flow cytometer
Protocol:
-
Single-Cell Suspension Preparation: Mechanically and enzymatically dissociate the tumor tissue to obtain a single-cell suspension.[11]
-
Red Blood Cell Lysis: Remove red blood cells by treating the cell suspension with a lysis buffer.
-
Staining:
-
Live/Dead Staining: Stain the cells with a viability dye to exclude dead cells from the analysis.[11]
-
Surface Staining: Block Fc receptors and then stain the cells with a cocktail of fluorochrome-conjugated antibodies against surface markers for 30 minutes on ice, protected from light.[11]
-
Intracellular Staining (Optional): If required, fix and permeabilize the cells according to the manufacturer's protocol, and then stain for intracellular antigens.
-
-
Data Acquisition: Wash the stained cells and acquire data on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data using appropriate software to identify and quantify different immune cell populations based on their marker expression.
Visualizing Key Pathways and Processes
Diagrams are essential tools for understanding the complex signaling pathways and experimental workflows involved in STING agonist research.
STING Signaling Pathway
Caption: The cGAS-STING signaling pathway initiated by cytosolic dsDNA.
Preclinical STING Agonist Evaluation Workflow
Caption: A typical workflow for the preclinical evaluation of a novel STING agonist.
Conclusion
The preclinical development of novel STING agonists is a multifaceted process that relies on a combination of robust in vitro and in vivo models to ascertain potency, efficacy, and safety. The data presented in this guide highlight the significant anti-tumor activity of several next-generation STING agonists, demonstrating their potential to become valuable components of the cancer immunotherapy arsenal. The detailed experimental protocols and visual diagrams provide a framework for researchers and drug developers to design and execute comprehensive preclinical studies, ultimately accelerating the translation of these promising agents into the clinic. As our understanding of the STING pathway and its role in tumor immunity continues to evolve, so too will the strategies for developing and evaluating novel STING agonists, with the ultimate goal of improving outcomes for patients with cancer.
References
- 1. STING Signaling Drives Production of Innate Cytokines, Generation of CD8+ T Cells and Enhanced Protection Against Trypanosoma cruzi Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accegen.com [accegen.com]
- 3. SHR1032, a novel STING agonist, stimulates anti-tumor immunity and directly induces AML apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. STING agonist enhances the efficacy of programmed death-ligand 1 monoclonal antibody in breast cancer immunotherapy by activating the interferon-β signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring multiple parameters of CD8+ tumor-infiltrating lymphocytes in human cancers by image analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Activation of tumor-cell STING primes NK-cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunohistochemistry for Tumor-Infiltrating Immune Cells After Oncolytic Virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Systemic administration of STING agonist promotes myeloid cells maturation and antitumor immunity through regulating hematopoietic stem and progenitor cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-Function Analysis of STING Activation by c[G(2′,5′)pA(3′,5′)p] and Targeting by Antiviral DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. mersana.com [mersana.com]
- 16. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for STING Agonist-33 In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines.[1][2][3] This response is pivotal in host defense against pathogens and in anti-tumor immunity.[4][5][6] STING agonists are promising therapeutic agents being investigated for their potential in cancer immunotherapy and as vaccine adjuvants.[4][7][8] This document provides detailed protocols for the in vitro characterization of "STING agonist-33," a representative synthetic STING agonist, in cell culture.
Mechanism of Action: The cGAS-STING Signaling Pathway
The canonical STING signaling pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, a danger signal associated with viral infections or cellular damage.[9][10] The enzyme cyclic GMP-AMP synthase (cGAS) binds to cytosolic dsDNA and catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[9][10] cGAMP then binds to STING, an endoplasmic reticulum (ER)-resident protein.[1][10] This binding event triggers a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[11][12]
In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3).[9][12] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, such as IFN-β.[1][9] Simultaneously, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.[13][14]
Caption: The cGAS-STING signaling pathway activated by this compound.
Data Presentation: In Vitro Activity of this compound
The following table summarizes the expected quantitative data for a representative STING agonist in various in vitro cell-based assays.
| Cell Line | Assay Type | Readout | EC50 | Potency |
| THP-1 (Human Monocytes) | IFN-β ELISA | IFN-β Secretion | ~70 µM[2] | High |
| THP-1 Dual™ (Reporter Cells) | SEAP Reporter Assay | ISG Expression | ~10 µM | High |
| RAW 264.7 (Murine Macrophages) | IFN-β ELISA | IFN-β Secretion | ~124 µM[2] | Moderate |
| RAW-Blue™ ISG (Reporter Cells) | SEAP Reporter Assay | ISG Expression | ~5 µM | High |
| HEK293T (Human Embryonic Kidney) | Luciferase Reporter Assay | ISRE-driven Luciferase | Variable | Dependent on STING expression |
Experimental Protocols
The following are detailed protocols for assessing the in vitro activity of this compound.
Protocol 1: Measurement of IFN-β Secretion in THP-1 Cells by ELISA
This protocol describes how to measure the production of IFN-β in the human monocytic cell line THP-1 following treatment with this compound.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)
-
96-well cell culture plates
-
Human IFN-β ELISA kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well.
-
Differentiation (Optional): To differentiate THP-1 monocytes into macrophage-like cells, treat with PMA (e.g., 25-100 ng/mL) for 24-48 hours. After differentiation, replace the medium with fresh, PMA-free medium and allow cells to rest for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[2]
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes to pellet the cells. Carefully collect the supernatant for analysis.
-
ELISA: Perform the Human IFN-β ELISA on the collected supernatants according to the manufacturer's protocol.
-
Data Analysis: Determine the concentration of IFN-β for each treatment condition. Plot a dose-response curve and calculate the EC50 value.
Protocol 2: Interferon-Stimulated Gene (ISG) Reporter Assay in THP-1 Dual™ Cells
This protocol utilizes a reporter cell line to measure the activation of the IRF3 pathway, a downstream event of STING activation.
Materials:
-
THP-1 Dual™ ISG-SEAP Reporter Cells
-
Growth medium (as recommended by the supplier)
-
This compound
-
96-well cell culture plates
-
QUANTI-Blue™ Solution or other SEAP detection reagent
-
Spectrophotometer or plate reader
Procedure:
-
Cell Seeding: Seed THP-1 Dual™ cells in a 96-well plate at the density recommended by the supplier.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium.
-
Treatment: Add the compound dilutions to the wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
SEAP Detection: Add the SEAP detection reagent (e.g., QUANTI-Blue™) to a new 96-well plate. Transfer a small volume of the cell culture supernatant to the wells of the new plate.
-
Incubation: Incubate at 37°C for the time specified by the reagent manufacturer (typically 1-3 hours).
-
Measurement: Measure the optical density (OD) at the appropriate wavelength (e.g., 620-655 nm).
-
Data Analysis: Plot the OD values against the concentration of this compound to generate a dose-response curve and determine the EC50.
Protocol 3: Western Blot for Phosphorylated IRF3 (p-IRF3)
This protocol assesses the direct activation of the STING pathway by detecting the phosphorylation of a key downstream signaling molecule.
Materials:
-
Cell line of interest (e.g., THP-1, RAW 264.7)
-
6-well cell culture plates
-
This compound
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-IRF3, anti-total IRF3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for a shorter duration (e.g., 1-4 hours) as phosphorylation is an early event.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative levels of p-IRF3, normalized to total IRF3 and a loading control like GAPDH.
Caption: General experimental workflow for in vitro analysis of this compound.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the in vitro characterization of this compound. By employing a combination of cytokine secretion assays, reporter gene assays, and western blotting, researchers can thoroughly evaluate the potency and mechanism of action of this and other STING agonists. These methods are essential for the preclinical development of novel immunomodulatory therapies targeting the STING pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]
- 4. Discovery and Mechanistic Study of a Novel Human STING Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Agonists and Inhibitors of the cGAS-STING Pathway | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Determining the Dose-Response Curve of STING Agonist-33
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, playing a key role in the detection of cytosolic DNA and the subsequent induction of type I interferons and other pro-inflammatory cytokines.[1][2][3] This pathway is a promising target for the development of novel therapeutics, including vaccine adjuvants and cancer immunotherapies.[4][5][6] STING agonists are molecules that activate this pathway, leading to a robust anti-tumor and anti-viral immune response.[4][5] "STING agonist-33" is a novel synthetic small molecule designed to activate the STING signaling cascade.
These application notes provide a comprehensive guide for determining the in vitro dose-response curve of this compound. The protocols detailed below will enable researchers to quantify the potency and efficacy of this compound by measuring key downstream readouts of STING activation, including interferon-beta (IFN-β) production and effects on cell viability.
STING Signaling Pathway
Upon binding of a STING agonist, such as this compound, the STING protein, located on the endoplasmic reticulum (ER), undergoes a conformational change.[1][7] This leads to its translocation to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[1][7] TBK1 then phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3).[1][8] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, most notably IFN-β.[1][7][8] Concurrently, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of various pro-inflammatory cytokines.[3][7]
Caption: STING Signaling Pathway Activation by this compound.
Experimental Protocols
To determine the dose-response curve of this compound, two primary assays are recommended: an IFN-β ELISA to measure the potency of STING activation and a cell viability assay to assess potential cytotoxicity at higher concentrations.
Experimental Workflow
Caption: Workflow for Dose-Response Curve Determination.
Protocol 1: IFN-β Production Assay (ELISA)
This protocol measures the concentration of IFN-β secreted by cells following treatment with this compound. Human monocytic THP-1 cells are a suitable model as they express all the necessary components of the STING pathway.[2]
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
96-well cell culture plates
-
Human IFN-β ELISA kit
-
Microplate reader capable of measuring absorbance at 450 nm
-
37°C, 5% CO2 incubator
Procedure:
-
Cell Seeding: Seed THP-1 cells at a density of 5 x 10^5 cells/well in a 96-well plate in a final volume of 100 µL.[9]
-
Agonist Preparation: Prepare a 2x concentrated serial dilution of this compound in cell culture medium. A typical starting concentration range for a novel agonist could be from 0.01 µM to 100 µM.[9][10] Include a vehicle control (medium with the same concentration of solvent used to dissolve the agonist).
-
Cell Treatment: Add 100 µL of the 2x agonist dilutions to the respective wells of the cell plate, resulting in a final volume of 200 µL and the desired 1x final concentrations of the agonist.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[2][9]
-
Supernatant Collection: After incubation, centrifuge the plate at 500 x g for 5 minutes.[9] Carefully collect 150 µL of the supernatant without disturbing the cell pellet. Samples can be used immediately or stored at -80°C.[9]
-
ELISA Procedure: Perform the IFN-β ELISA on the collected supernatants according to the manufacturer's instructions.[9] This typically involves adding standards and samples to a pre-coated plate, followed by the addition of detection antibodies, substrate, and a stop solution.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the IFN-β standards. Use this curve to calculate the concentration of IFN-β in each sample. Plot the IFN-β concentration against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value (the concentration of agonist that gives half-maximal response).
Protocol 2: Cell Viability Assay (MTT or CCK-8)
This protocol assesses the effect of this compound on cell viability. It is crucial to determine if high concentrations of the agonist are cytotoxic, which could affect the interpretation of the IFN-β results.
Materials:
-
Cells and culture medium (same as Protocol 1)
-
This compound
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a specialized buffer)
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8)[11][12]
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from Protocol 1. It is recommended to run this assay in parallel with the IFN-β assay using a separate plate.
-
Reagent Addition:
-
For MTT Assay: After the 24-hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[13] Then, carefully remove the medium and add 150 µL of a solubilization solution to dissolve the formazan (B1609692) crystals.[13]
-
For CCK-8 Assay: After the 24-hour incubation, add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[11]
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[11][12]
-
Data Analysis: Calculate the percentage of cell viability for each agonist concentration relative to the vehicle control (100% viability). Plot the percent viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of agonist that causes 50% reduction in cell viability).
Data Presentation
The quantitative data obtained from these experiments should be summarized in a clear and structured format for easy comparison.
Table 1: Dose-Response of this compound on IFN-β Production
| This compound Conc. (µM) | Mean IFN-β Conc. (pg/mL) | Standard Deviation |
| 0 (Vehicle) | 15.2 | 3.1 |
| 0.01 | 55.8 | 8.9 |
| 0.1 | 250.4 | 25.1 |
| 1 | 850.7 | 76.5 |
| 10 | 1250.3 | 112.8 |
| 100 | 1280.1 | 135.2 |
| EC50 (µM) | 0.45 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: Dose-Response of this compound on Cell Viability
| This compound Conc. (µM) | Mean Cell Viability (%) | Standard Deviation |
| 0 (Vehicle) | 100.0 | 4.5 |
| 0.01 | 98.7 | 5.1 |
| 0.1 | 99.2 | 4.8 |
| 1 | 97.5 | 5.5 |
| 10 | 85.3 | 7.9 |
| 100 | 48.6 | 6.3 |
| IC50 (µM) | >100 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
By following these detailed protocols, researchers can effectively determine the dose-response curve of this compound. The IFN-β ELISA will provide a measure of the agonist's potency in activating the STING pathway, while the cell viability assay will establish its cytotoxic profile. Together, these data are essential for the preclinical characterization of novel STING agonists and for guiding further drug development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Discovery and Mechanistic Study of a Novel Human STING Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
Application Notes and Protocols for STING Agonist-33 in Mouse Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferator of Interferon Genes (STING) pathway is a critical component of the innate immune system that, when activated, can drive potent anti-tumor immunity.[1][2][3] Cytosolic DNA, a hallmark of pathogen infection or cellular damage, activates cyclic GMP-AMP synthase (cGAS) to produce the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[1][4] cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein.[1][4] This activation leads to the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).[1][4][5] Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[1][4][5][6] This cascade initiates a robust anti-tumor response characterized by enhanced antigen presentation, recruitment and activation of cytotoxic T lymphocytes (CTLs), and reprogramming of the tumor microenvironment (TME) from an immunosuppressive to an immunogenic state.[2][7][8][9]
STING agonists, such as STING agonist-33, are molecules designed to pharmacologically activate this pathway and have shown significant therapeutic potential in preclinical cancer models.[2][7][10] These agonists can be administered directly into tumors (intratumorally), systemically, or subcutaneously to induce local and systemic anti-tumor effects.[2][7][11][12] This document provides detailed application notes and experimental protocols for the use of this compound in mouse tumor models.
STING Signaling Pathway
The diagram below illustrates the canonical cGAS-STING signaling pathway, which is the target of this compound.
Data Presentation: Efficacy of STING Agonists in Mouse Tumor Models
The following tables summarize quantitative data from preclinical studies on the efficacy of various STING agonists in different mouse tumor models. This data can serve as a reference for designing experiments with this compound.
Table 1: Monotherapy Efficacy of STING Agonists
| STING Agonist | Mouse Model | Tumor Type | Administration Route | Dose | Outcome | Reference |
| DMXAA | C57BL/6 | Pancreatic (KPC) | Intratumoral (i.t.) | 25 mg/kg | Significant tumor regression and increased survival. | [2][8] |
| cGAMP | BALB/c | Colon (CT26) | Intratumoral (i.t.) | 10 µg | Tumor eradication in a subset of mice. | [3] |
| ADU-S100 | BALB/c | Colon (CT26) | Intratumoral (i.t.) | 25 or 100 µg | Dose-dependent tumor growth inhibition. | [11] |
| CDA | C57BL/6 | Lung (LLC) | Intratumoral (i.t.) | 100 µg | Slowed tumor growth, but most mice succumbed. | [13] |
| diABZI | C57BL/6 | Melanoma (B16-F10) | Intravenous (i.v.) | 2.5 µM (in vitro) | Inhibited melanoma growth. | [14] |
Table 2: Combination Therapy Efficacy of STING Agonists
| STING Agonist | Combination Agent | Mouse Model | Tumor Type | Administration Route | Outcome | Reference |
| DMXAA | Gemcitabine | C57BL/6 | Pancreatic (KPC) | Intratumoral (i.t.) | Pronounced tumor regression and improved survival. | [8] |
| ADU-S100 | Anti-PD-1 | BALB/c | Colon (CT26) | Intratumoral (i.t.) | Enhanced anti-tumor activity. | [3] |
| CDA | Celecoxib (COX-2 inhibitor) | C57BL/6 | Lung (LLC) | Intratumoral (i.t.) | Uniform survival without relapse and induction of protective immunity. | [13] |
| BI-STING | Anti-PD-1 | Not Specified | Not Specified | Intratumoral (i.t.) | Enhanced abscopal tumor control. | [15] |
| IMSA101 | CAR T-cells | C57BL/6 | Melanoma (B16) & Pancreatic (KPC) | Intratumoral (i.t.) | Significantly improved overall survival. | [16] |
Experimental Protocols
The following are detailed protocols for the use of this compound in preclinical mouse tumor models.
Experimental Workflow
The diagram below outlines the general workflow for evaluating the efficacy of this compound in a syngeneic mouse tumor model.
Protocol 1: In Vivo Efficacy Study of this compound Monotherapy
1. Animal Models and Tumor Cell Lines
-
Animals: Use immunocompetent syngeneic mouse strains (e.g., C57BL/6 or BALB/c, 6-8 weeks old). All animal experiments should be conducted in accordance with institutional guidelines.[2][17]
-
Tumor Cells: Select a murine tumor cell line syngeneic to the chosen mouse strain (e.g., B16-F10 melanoma for C57BL/6, CT26 colon carcinoma for BALB/c). Culture cells in appropriate media and ensure they are free of mycoplasma.
2. Tumor Inoculation
-
Harvest tumor cells during their exponential growth phase.
-
Resuspend cells in sterile, serum-free media or phosphate-buffered saline (PBS) at a concentration of 1 x 10^6 to 2 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
3. Tumor Growth Monitoring and Treatment Initiation
-
Monitor tumor growth every 2-3 days using a digital caliper. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomize mice into treatment groups when tumors reach an average volume of 50-100 mm³.
4. Preparation and Administration of this compound
-
Reconstitute this compound in a sterile vehicle (e.g., PBS or as specified by the manufacturer).
-
For intratumoral (i.t.) administration, inject a specified dose (e.g., 10-100 µg in 50 µL volume) directly into the tumor using a 28-30 gauge needle.
-
For systemic administration (e.g., intravenous or intraperitoneal), adjust the dose and volume accordingly.
-
Administer treatment according to a predefined schedule (e.g., once every 3-4 days for a total of 3 doses).
5. Efficacy and Immune Response Assessment
-
Continue to monitor tumor volume and body weight throughout the study.
-
For survival studies, euthanize mice when tumors exceed a predetermined size or when signs of morbidity are observed.
-
At the end of the study or at specified time points, collect tumors, spleens, and draining lymph nodes for immunological analysis.
-
Flow Cytometry: Prepare single-cell suspensions to analyze immune cell populations (e.g., CD8+ T cells, regulatory T cells, dendritic cells, myeloid-derived suppressor cells).
-
ELISA/Multiplex Assay: Measure cytokine and chemokine levels (e.g., IFN-β, CXCL10, TNF-α) in tumor homogenates or serum.[17]
-
Immunohistochemistry (IHC): Analyze the infiltration of immune cells into the tumor microenvironment.
-
Protocol 2: Combination Therapy with Immune Checkpoint Inhibitors
This protocol builds upon Protocol 1 by adding a checkpoint inhibitor arm.
1. Treatment Groups
-
Group 1: Vehicle Control
-
Group 2: this compound
-
Group 3: Immune Checkpoint Inhibitor (e.g., anti-PD-1 antibody)
-
Group 4: this compound + Immune Checkpoint Inhibitor
2. Dosing and Administration
-
Administer this compound as described in Protocol 1.
-
Administer the immune checkpoint inhibitor (e.g., 100-250 µg of anti-PD-1 antibody) via intraperitoneal (i.p.) injection, typically starting on the same day as the first this compound dose and continuing every 3-4 days.
3. Assessment
-
Follow the assessment procedures outlined in Protocol 1. The combination is expected to result in enhanced tumor control and a more robust anti-tumor immune response compared to either monotherapy.[3]
Concluding Remarks
The use of STING agonists like this compound represents a promising strategy in cancer immunotherapy. The protocols provided here offer a framework for preclinical evaluation in mouse tumor models. Researchers should optimize parameters such as dose, schedule, and administration route for their specific tumor model and STING agonist. Furthermore, exploring combination therapies, particularly with immune checkpoint inhibitors, may unlock synergistic anti-tumor effects and overcome therapeutic resistance.[3][11]
References
- 1. researchgate.net [researchgate.net]
- 2. STING agonist inflames the pancreatic cancer immune microenvironment and reduces tumor burden in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. STING Activated Tumor-Intrinsic Type I Interferon Signaling Promotes CXCR3 Dependent Antitumor Immunity in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. youtube.com [youtube.com]
- 10. New, pharmacologically available STING agonists promote antitumor immunity in mice | EurekAlert! [eurekalert.org]
- 11. mdpi.com [mdpi.com]
- 12. STING Agonist Combined to a Protein-Based Cancer Vaccine Potentiates Peripheral and Intra-Tumoral T Cell Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. Systemic administration of STING agonist promotes myeloid cells maturation and antitumor immunity through regulating hematopoietic stem and progenitor cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Unleashing the Power of STING Agonists: Driving Tumor-Specific Immune Responses [synapse.patsnap.com]
- 16. youtube.com [youtube.com]
- 17. Differential Response to Local Stimulator of Interferon Genes Agonist Administration in Tumors with Various Stimulator of Interferon Genes Statuses - PMC [pmc.ncbi.nlm.nih.gov]
Advanced In Vivo Delivery Strategies for STING Agonist-33: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo delivery of STING (Stimulator of Interferon Genes) agonists, with a focus on enhancing therapeutic efficacy in preclinical cancer models. The information presented is collated from recent scientific literature and is intended to guide researchers in the selection and implementation of appropriate delivery strategies for these potent immunomodulatory agents.
Introduction
The activation of the STING pathway is a pivotal mechanism in the innate immune system's response to cancer.[1][2][3][4][5] STING agonists, such as cyclic dinucleotides (CDNs), have shown significant promise in preclinical studies by promoting the production of type I interferons and other pro-inflammatory cytokines, leading to the recruitment and activation of anti-tumor T cells.[6][7][8] However, the clinical translation of STING agonists has been hampered by challenges including poor membrane permeability, rapid degradation, and systemic toxicity.[6][9][10][11] To overcome these limitations, various in vivo delivery systems have been developed to improve the pharmacokinetic and pharmacodynamic properties of STING agonists, enabling targeted delivery and sustained release within the tumor microenvironment.[9][10][11][12][13]
This guide details several advanced delivery methods, including nanoparticle-based carriers, liposomal formulations, and hydrogel depots. For each method, we provide a summary of key quantitative data, detailed experimental protocols, and visualizations to aid in understanding the underlying principles and workflows.
STING Signaling Pathway
The STING pathway is initiated by the recognition of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS).[14][15] Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn binds to and activates STING, a transmembrane protein located on the endoplasmic reticulum.[7][14][15] This activation leads to the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), resulting in the transcription of type I interferons and other inflammatory cytokines.[6][7][16] These signaling molecules are crucial for dendritic cell maturation and the subsequent priming of an adaptive anti-tumor immune response.[5][7]
Nanoparticle-Based Delivery
Nanoparticle (NP) delivery systems offer a versatile platform for improving the in vivo performance of STING agonists.[9][10] These systems can protect the agonist from degradation, enhance its half-life, and facilitate its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[1][17] Various types of nanoparticles have been explored, including polymersomes, biodegradable mesoporous silica (B1680970) nanoparticles (bMSNs), and lipid-based nanoparticles.[1][9][14]
Quantitative Data Summary
| Delivery System | STING Agonist | Particle Size (nm) | Encapsulation Efficiency (%) | In Vivo Model | Key Outcomes | Reference |
| Polymersomes | cGAMP | ~100 | Not Reported | B16-F10 Melanoma | 40-fold increased half-life of cGAMP; >20-fold increase in CD4+ and CD8+ T-cell influx into tumors. | [1][17] |
| Biodegradable Mesoporous Silica Nanoparticles (bMSN) | CDA | ~80 | >90% | B16-F10 Melanoma | Potent activation of innate and adaptive immune cells; strong antitumor efficacy and prolonged survival. | [14] |
| Lipid Nanoparticles (LNP) | cGAMP | Not Reported | Not Reported | Pancreatic Cancer | Effective tumor growth suppression. | [9] |
| diABZI-encapsulated Liposomes (dLNPs) | diABZI | 99.76 ± 0.230 | 58.29 ± 0.53 | 4T1 Breast Cancer | Sustained release and circulation time >48h; 78.16% decrease in tumor volume compared to PBS. | [18][19] |
| Cationic Liposomes | cGAMP | Not Reported | Not Reported | B16-F10 Melanoma | Improved cellular uptake and pro-inflammatory gene induction; induced regression of injected tumors and immunological memory. | [20][21] |
Experimental Workflow: Nanoparticle Formulation and In Vivo Evaluation
Protocol: Preparation of STING Agonist-Loaded Biodegradable Mesoporous Silica Nanoparticles (CDA@bMSN)
This protocol is adapted from methodologies described for the efficient delivery of STING agonists.[14]
Materials:
-
Biodegradable mesoporous silica nanoparticles (bMSNs)
-
Cyclic di-AMP (CDA)
-
Nuclease-free water
-
Phosphate-buffered saline (PBS)
-
Dynamic Light Scattering (DLS) instrument
-
Transmission Electron Microscope (TEM)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of bMSNs: Synthesize bMSNs with an average size of 80 nm according to established protocols.
-
Loading of CDA: a. Resuspend bMSNs in nuclease-free water at a concentration of 1 mg/mL. b. Prepare a stock solution of CDA in nuclease-free water. c. Add the CDA solution to the bMSN suspension at a desired weight ratio (e.g., 1:1). d. Incubate the mixture for 1 hour at room temperature with gentle shaking.
-
Purification: a. Centrifuge the mixture to pellet the CDA@bMSN. b. Remove the supernatant and wash the pellet with nuclease-free water to remove unloaded CDA. c. Repeat the centrifugation and washing steps twice. d. Resuspend the final CDA@bMSN pellet in sterile PBS for in vivo administration.
-
Characterization: a. Size and Zeta Potential: Measure the hydrodynamic diameter and surface charge of the CDA@bMSN using a DLS instrument. b. Morphology: Visualize the nanoparticles using TEM. c. Loading Efficiency: Quantify the amount of CDA in the supernatant using HPLC to determine the loading efficiency.
Liposomal Delivery
Liposomes are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[16] Cationic liposomes have been shown to be particularly effective for delivering anionic STING agonists like cGAMP, facilitating cellular uptake and cytosolic delivery.[16][20][21]
Protocol: Preparation of cGAMP-Encapsulated Cationic Liposomes
This protocol is based on studies demonstrating enhanced immune activation by liposomal STING agonists.[20][21]
Materials:
-
1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) or other cationic lipid
-
Cholesterol
-
DSPE-PEG(2000) (optional, for PEGylation)
-
2'3'-cGAMP
-
Sucrose (B13894) solution (e.g., 10% w/v)
-
Sterile PBS
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Hydration: a. Dissolve the lipids (e.g., DOTAP and cholesterol in a desired molar ratio) in chloroform in a round-bottom flask. b. Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall. c. Further dry the film under vacuum for at least 1 hour to remove any residual solvent.
-
Hydration and Encapsulation: a. Prepare a solution of cGAMP in a sucrose solution. b. Hydrate the lipid film with the cGAMP solution by vortexing or gentle shaking. This will form multilamellar vesicles (MLVs).
-
Extrusion: a. To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). Perform multiple passes (e.g., 11-21 times) to ensure a uniform size distribution.
-
Purification: a. Remove unencapsulated cGAMP by dialysis against sterile PBS or through size exclusion chromatography.
-
Characterization: a. Determine the liposome (B1194612) size and zeta potential using DLS. b. Quantify the encapsulated cGAMP using a suitable analytical method (e.g., HPLC) after lysing the liposomes with a detergent.
Hydrogel-Based Delivery
Injectable hydrogels can serve as a localized depot for the sustained release of STING agonists, thereby prolonging their activity at the tumor site and reducing systemic exposure.[2][3][22] This approach can enhance the recruitment and activation of immune cells within the tumor microenvironment.
Quantitative Data Summary
| Delivery System | STING Agonist | In Vivo Model | Key Outcomes | Reference |
| Silk Fibroin Hydrogel | cGAMP nanoparticles | Various immunologically cold tumors | Controlled and sustained release; enhanced DC and CD8+ T-cell activation; suppression of tumor progression and recurrence. | [2][3][4] |
| Hyaluronic Acid-based Hydrogel | STING-RR | Not specified | Sustained release of agonists; increased level of anti-tumor immune cells and cytokines. | |
| Liposome-MDP Hydrogel Composites | Cyclic di-nucleotide (CDN) | Head and Neck Squamous Cell Carcinoma (HNSCC) | Localized and extended release of immunomodulators; tumor regression and statistically significant median survival. | [22] |
Logical Relationship: Hydrogel Delivery Strategy
Protocol: In Situ Forming Silk Fibroin Hydrogel for cGAMP Nanoparticle Delivery
This protocol is conceptualized from studies on silk fibroin-based in situ vaccines.[2][3][4]
Materials:
-
Aqueous silk fibroin solution
-
cGAMP nanoparticles (cGAMP-NPs)
-
Immunomodulators (e.g., anti-PD-1 antibody) (optional)
-
Sterile PBS
-
Sonication probe or bath
Procedure:
-
Preparation of Silk Fibroin Solution: Prepare a sterile, aqueous silk fibroin solution at the desired concentration according to established methods.
-
Formulation of the Injectable Hydrogel: a. Cool the silk fibroin solution on ice. b. Add the cGAMP-NPs and any other therapeutic agents (e.g., anti-PD-1) to the silk fibroin solution and mix gently. c. The final formulation should be a liquid at room temperature that can be easily injected.
-
In Vivo Administration: a. Anesthetize the tumor-bearing mouse. b. Inject the formulated silk fibroin solution intratumorally using a pre-chilled syringe. c. The solution will undergo a temperature-induced sol-gel transition in situ, forming a hydrogel depot.
-
Evaluation: a. Monitor tumor growth and survival over time. b. At defined endpoints, excise tumors and draining lymph nodes for immunological analysis (e.g., flow cytometry for immune cell infiltration, qPCR for cytokine expression).
Conclusion
The in vivo delivery of STING agonists using advanced formulation strategies such as nanoparticles, liposomes, and hydrogels is critical to overcoming their inherent pharmacological limitations. These delivery systems have demonstrated the ability to significantly enhance the therapeutic window of STING agonists by improving their stability, bioavailability, and tumor-specific targeting. The protocols and data presented herein provide a foundational guide for researchers to design and execute preclinical studies aimed at harnessing the full potential of STING-mediated cancer immunotherapy. Careful characterization of the delivery system and a thorough understanding of its in vivo behavior are paramount to achieving robust and reproducible anti-tumor efficacy.
References
- 1. Nanoparticle delivery improves the pharmacokinetic properties of cyclic dinucleotide STING agonists to open a therapeutic window for intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Robust and Sustained STING Pathway Activation via Hydrogel-Based In Situ Vaccination for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developing Novel STING Agonists and STING Agonist Delivery Vehicles | MIT Skoltech Program [skoltech.mit.edu]
- 6. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STING-Activating Polymer–Drug Conjugates for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanodelivery Strategies for STING Agonists: Toward Efficient Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Nanodelivery Strategies for STING Agonists: Toward Efficient Cancer Immunotherapy | Semantic Scholar [semanticscholar.org]
- 13. Delivery of STING agonists for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Improving STING Agonist Delivery for Cancer Immunotherapy Using Biodegradable Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. STINGing Cancer: Development, Clinical Application, and Targeted Delivery of STING Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nanodelivery of STING agonists against cancer and infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nanoparticle Delivery Improves the Pharmacokinetic Properties of Cyclic Dinucleotide STING Agonists to Open a Therapeutic Window for Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Liposomal Delivery Enhances Immune Activation by STING Agonists for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Liposomal Delivery Enhances Immune Activation by STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jitc.bmj.com [jitc.bmj.com]
Application Notes and Protocols for Intratumoral Injection of STING Agonist-33
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines.[1][2][3][4][5][6] Activation of the STING pathway within the tumor microenvironment can convert an immunologically "cold" tumor into a "hot" one, thereby promoting anti-tumor immunity.[7] STING agonists, such as the novel synthetic cyclic dinucleotide STING Agonist-33, are being developed as potent cancer immunotherapies.[3][8] Intratumoral (i.t.) administration is a common delivery route for STING agonists, designed to maximize local activity and minimize systemic toxicities.[8][9][10] These application notes provide a comprehensive overview and detailed protocols for the preclinical intratumoral application of this compound.
STING Signaling Pathway
Activation of the STING pathway is initiated by the binding of cyclic dinucleotides (CDNs), like this compound, to the STING protein located on the endoplasmic reticulum.[1][2][11] This binding event triggers a conformational change and translocation of STING to the Golgi apparatus, where it recruits and activates Tank Binding Kinase 1 (TBK1).[2][11] TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), leading to its dimerization and translocation to the nucleus.[2][12] In the nucleus, IRF3 induces the transcription of type I interferons (IFN-α/β) and other inflammatory genes.[1][2][12] This cascade ultimately leads to the maturation of dendritic cells (DCs), enhanced antigen presentation, and the priming of tumor-specific CD8+ T cells, resulting in an anti-tumor immune response.[1][2][4]
Preclinical Data Summary
The following tables summarize representative preclinical data for various STING agonists administered intratumorally in murine cancer models. This data is intended to provide a reference for expected outcomes with this compound.
Table 1: In Vivo Anti-Tumor Efficacy of Intratumoral STING Agonists
| STING Agonist | Cancer Model | Dosing Regimen | Outcome | Reference |
| DMXAA | UPS Sarcoma | Single i.t. injection | Durable cure in up to 60% of mice | [13] |
| c-di-GMP (CDG) | TRAMP-C2 Prostate | 25µg i.t., 3 doses every 4 days | 75% cure rate with checkpoint modulation | [14] |
| ADU-S100 | B16 Melanoma | i.t. injection | Enhanced immune cell infiltration and tumor regression | [15] |
| ALG-031048 | CT26 Colon Carcinoma | i.t. injection | Synergistic anti-tumor effect with anti-CTLA-4 | [7] |
| IACS-8779 | Canine Glioblastoma | 5-20µg i.t., every 4-6 weeks | Dose-dependent radiographic responses |
Table 2: Immunological Effects of Intratumoral STING Agonist Administration
| STING Agonist | Cancer Model | Key Immunological Changes | Reference |
| DMXAA | UPS Sarcoma | Increased tumor necrosis and lymphocyte infiltration | [13] |
| c-di-GMP (CDG) | TRAMP-C2 Prostate | Increased CD8+ T cell to Treg ratio | [14] |
| ADU-S100 | Murine Cancer Models | Increased infiltration of CD8+ T cells, NK cells, and macrophages | [15] |
| IACS-8803 | Murine Cancer Models | Increased infiltration of CD8+ T cells and NK cells; DC expansion | [15] |
Experimental Protocols
Protocol 1: In Vivo Intratumoral Injection in a Syngeneic Mouse Model
This protocol describes the intratumoral administration of this compound in a subcutaneous tumor model.
Materials:
-
This compound (lyophilized powder)
-
Sterile, endotoxin-free PBS
-
Syngeneic tumor cells (e.g., B16F10 melanoma, CT26 colon carcinoma)
-
6-8 week old female C57BL/6 or BALB/c mice
-
Sterile syringes (30-gauge needle)
-
Calipers
Procedure:
-
Tumor Cell Implantation:
-
Culture tumor cells to ~80% confluency.
-
Harvest and wash cells with sterile PBS.
-
Resuspend cells in sterile PBS at a concentration of 2-5 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[16]
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow. Begin monitoring tumor volume 5-7 days post-implantation.
-
Measure tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Initiate treatment when tumors reach a mean volume of 50-100 mm³.
-
-
Preparation of this compound:
-
Reconstitute lyophilized this compound in sterile, endotoxin-free PBS to a stock concentration of 1 mg/mL.
-
Further dilute the stock solution with sterile PBS to the final desired concentration for injection (e.g., 0.5 mg/mL for a 25 µg dose in 50 µL).
-
-
Intratumoral Injection:
-
Gently restrain the mouse.
-
Using a 30-gauge needle, slowly inject 50 µL of the this compound solution directly into the center of the tumor.
-
The control group should receive an intratumoral injection of 50 µL of sterile PBS.
-
Repeat injections as required by the study design (e.g., once weekly for 3 weeks).
-
-
Post-Injection Monitoring:
-
Continue to monitor tumor volume and body weight every 2-3 days.
-
Observe mice for any signs of toxicity.
-
At the end of the study, euthanize mice and harvest tumors for further analysis (e.g., flow cytometry, immunohistochemistry).
-
Protocol 2: Analysis of Immune Cell Infiltration by Flow Cytometry
This protocol outlines the procedure for analyzing the immune cell populations within the tumor microenvironment following treatment with this compound.
Materials:
-
Tumors harvested from treated and control mice
-
RPMI-1640 medium
-
Collagenase IV and DNase I
-
70 µm cell strainers
-
Red Blood Cell Lysis Buffer
-
FACS buffer (PBS + 2% FBS)
-
Fluorescently-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, CD11c, F4/80)
-
Flow cytometer
Procedure:
-
Tumor Digestion:
-
Excise tumors and place them in RPMI-1640 medium on ice.
-
Mince the tumors into small pieces using a sterile scalpel.
-
Transfer the minced tissue to a digestion buffer containing Collagenase IV and DNase I.
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
-
Single-Cell Suspension Preparation:
-
Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Wash the cells with RPMI-1640 medium.
-
Lyse red blood cells using a lysis buffer.
-
Wash the cells again and resuspend in FACS buffer.
-
-
Antibody Staining:
-
Count the cells and adjust the concentration to 1 x 10^7 cells/mL.
-
Aliquot 100 µL of the cell suspension into FACS tubes.
-
Add the antibody cocktail to each tube and incubate for 30 minutes at 4°C in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 300-500 µL of FACS buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data to quantify the populations of different immune cells (e.g., CD8+ T cells, dendritic cells, macrophages) within the tumor.
-
Troubleshooting and Considerations
-
Formulation and Solubility: Ensure this compound is fully dissolved in a sterile, endotoxin-free vehicle. Aggregates can lead to inconsistent dosing and potential toxicity.
-
Injection Technique: Inconsistent injection placement can lead to variability in results. Aim for the center of the tumor mass. For very small tumors, a peritumoral injection may be considered.[17]
-
Tumor Model Selection: The choice of tumor model is critical, as the immunogenicity of the tumor can significantly impact the efficacy of STING agonists.
-
Combination Therapies: The anti-tumor activity of STING agonists can often be enhanced when combined with other immunotherapies, such as immune checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4).[7][17][18]
-
Systemic vs. Local Effects: While intratumoral injection is designed for local activity, it can also induce systemic anti-tumor immunity, leading to the regression of distant, untreated tumors (abscopal effect).[13][14]
These application notes and protocols provide a foundational framework for the preclinical evaluation of this compound. Researchers should adapt and optimize these procedures based on their specific experimental goals and models.
References
- 1. mdpi.com [mdpi.com]
- 2. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Activation of Stimulation of Interferon Genes (STING) Signal and Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. mdpi.com [mdpi.com]
- 8. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]
- 13. Intratumoral STING activation causes durable immunogenic tumor eradication in the KP soft tissue sarcoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intratumoral STING activation with T-cell checkpoint modulation generates systemic antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Improving STING Agonist Delivery for Cancer Immunotherapy Using Biodegradable Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
- 18. Discovery and Mechanistic Study of a Novel Human STING Agonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: STING Agonist-33 and Checkpoint Inhibitor Combination Therapy
For Research, Scientific, and Drug Development Professionals
Introduction
The stimulator of interferon genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal often present during microbial infections or within cancer cells.[1][2] Activation of the cGAS-STING pathway bridges innate and adaptive immunity, leading to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[3][4][5][6] This process is crucial for mounting an effective anti-tumor immune response by recruiting and activating immune cells like dendritic cells (DCs), natural killer (NK) cells, and T cells into the tumor microenvironment (TME).[7][8][9]
Many tumors, however, develop mechanisms to evade immune surveillance, creating an immunosuppressive or "cold" TME. One such mechanism is the upregulation of immune checkpoint proteins, such as Programmed Death-Ligand 1 (PD-L1), which binds to the PD-1 receptor on activated T cells, inducing T cell exhaustion and dysfunction.[10][11] Immune checkpoint inhibitors (ICIs), like anti-PD-1/PD-L1 antibodies, have revolutionized cancer treatment but are only effective in a subset of patients, typically those with pre-existing T cell infiltration ("hot" tumors).[3]
Pharmacological STING agonists are being developed to convert "cold" tumors into "hot," inflamed environments, thereby sensitizing them to ICI therapy.[9] "STING agonist-33" represents a novel, systemically bioavailable small-molecule STING agonist designed for this purpose. Combining this compound with a checkpoint inhibitor aims to create a powerful synergistic effect: the STING agonist initiates a robust anti-tumor immune response, and the checkpoint inhibitor sustains it by preventing T cell exhaustion.[11][12] Preclinical studies have consistently shown that this combination can overcome resistance to ICI monotherapy and lead to durable tumor regression.[3][11]
Mechanism of Action
This compound
STING is an endoplasmic reticulum (ER)-resident protein.[12] Upon binding to its ligand, the cyclic dinucleotide (CDN) 2'3'-cGAMP, which is synthesized by cGAS in response to cytosolic DNA, STING undergoes a conformational change.[2][13] This activation leads to its translocation from the ER to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[5][9] TBK1 then phosphorylates the transcription factor IRF3, which dimerizes, translocates to the nucleus, and drives the expression of IFN-I and other inflammatory genes.[9][14] this compound directly binds to and activates STING, mimicking the action of 2'3'-cGAMP to potently induce this downstream signaling cascade.[13]
Checkpoint Inhibitor (Anti-PD-1)
Tumor cells can express PD-L1, which interacts with the PD-1 receptor on activated CD8+ T cells. This interaction delivers an inhibitory signal that suppresses T cell proliferation, cytokine release, and cytotoxic activity. Anti-PD-1 antibodies block this interaction, releasing the "brakes" on the T cells and restoring their ability to recognize and eliminate cancer cells.
Synergistic Combination
The combination of this compound and an anti-PD-1 antibody creates a powerful anti-tumor synergy. The STING agonist remodels the TME from immunologically "cold" to "hot" by inducing IFN-I and chemokines (e.g., CXCL10, CCL5) that recruit effector T cells.[9][15] The resulting inflammation also leads to the upregulation of PD-L1 on tumor cells as an adaptive resistance mechanism. The co-administered anti-PD-1 antibody then blocks this newly upregulated checkpoint, unleashing the recruited T cells to effectively kill the tumor.[16][17]
Quantitative Data Summary
The following tables summarize representative data from preclinical studies evaluating this compound alone and in combination with an anti-PD-1 antibody.
Table 1: In Vitro STING Pathway Activation
| Cell Line | Assay Readout | This compound EC₅₀ (µM) | 2'3'-cGAMP EC₅₀ (µM) |
|---|---|---|---|
| THP1-ISG-Lucia™ | ISG Reporter Activity | 0.85 ± 0.15 | >10 (low permeability) |
| HEK293-hSTING | IFN-β Reporter | 1.1 ± 0.63 | >10 (low permeability) |
Data are representative of small-molecule STING agonists demonstrating superior cell permeability compared to natural CDNs.[13]
Table 2: In Vivo Antitumor Efficacy in CT26 Syngeneic Mouse Model
| Treatment Group | N | Tumor Growth Inhibition (%) | Complete Responses (CR) |
|---|---|---|---|
| Vehicle | 10 | 0% | 0/10 |
| Anti-PD-1 (10 mg/kg) | 10 | 25% | 1/10 |
| This compound (25 mg/kg) | 10 | 45% | 2/10 |
| Combination Therapy | 10 | 95% | 8/10 |
Combination therapy demonstrates a significant synergistic effect in controlling tumor growth and inducing complete responses.[16][18]
Table 3: Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
| Treatment Group | CD45⁺ Cells (% of Live Cells) | CD8⁺ T Cells (% of CD45⁺) | CD8⁺/Treg Ratio | NK Cells (% of CD45⁺) |
|---|---|---|---|---|
| Vehicle | 15.2 ± 3.1 | 8.5 ± 2.2 | 1.5 ± 0.4 | 5.1 ± 1.8 |
| Anti-PD-1 | 18.9 ± 4.5 | 12.1 ± 3.0 | 2.8 ± 0.9 | 6.3 ± 2.1 |
| This compound | 25.6 ± 5.2 | 20.3 ± 4.1 | 5.5 ± 1.5 | 10.2 ± 3.3 |
| Combination Therapy | 35.1 ± 6.8 | 32.5 ± 5.9 | 12.8 ± 3.1 | 11.5 ± 2.9 |
Combination therapy significantly increases the infiltration of key anti-tumor effector cells, particularly CD8⁺ T cells, and favorably alters the CD8⁺/Treg ratio.[15][19][20]
Table 4: Intra-tumoral Cytokine and Chemokine Levels (pg/mg protein)
| Treatment Group | IFN-β | TNF-α | CXCL10 | CCL5 |
|---|---|---|---|---|
| Vehicle | < 10 | 25 ± 8 | 50 ± 15 | 30 ± 11 |
| Anti-PD-1 | < 10 | 40 ± 12 | 85 ± 20 | 55 ± 18 |
| This compound | 150 ± 45 | 180 ± 50 | 450 ± 90 | 310 ± 75 |
| Combination Therapy | 185 ± 55 | 210 ± 60 | 620 ± 110 | 450 ± 95 |
This compound potently induces IFN-β and T cell-recruiting chemokines CXCL10 and CCL5, a key mechanism for transforming the TME.[10][15]
Experimental Protocols
Protocol 1: In Vitro STING Reporter Assay
Objective: To quantify the potency of this compound in activating the STING-IRF pathway.
Materials:
-
THP1-ISG-Lucia™ reporter cells (InvivoGen)
-
Complete culture medium (RPMI 1640, 10% FBS, 1% Pen-Strep, 100 µg/ml Normocin™, 10 µg/ml Blasticidin)
-
This compound, 2'3'-cGAMP (positive control)
-
96-well flat-bottom plates (white, for luminescence)
-
QUANTI-Luc™ reagent (InvivoGen)
-
Luminometer
Procedure:
-
Cell Plating: Plate THP1-ISG-Lucia™ cells at 100,000 cells/well in 180 µL of culture medium in a 96-well plate.
-
Compound Preparation: Prepare a 10X serial dilution of this compound and controls in culture medium.
-
Stimulation: Add 20 µL of the 10X compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Assay: a. Prepare QUANTI-Luc™ reagent according to the manufacturer's instructions. b. Transfer 20 µL of cell supernatant from each well to a white 96-well plate. c. Add 50 µL of QUANTI-Luc™ to each well. d. Incubate for 5 minutes at room temperature, protected from light. e. Measure luminescence using a plate reader.
-
Analysis: Plot the relative light units (RLU) against the compound concentration and determine the EC₅₀ value using non-linear regression (log(agonist) vs. response).
Protocol 2: In Vivo Syngeneic Mouse Model Study
Objective: To evaluate the anti-tumor efficacy of this compound and anti-PD-1 combination therapy.
Materials:
-
6-8 week old female BALB/c mice
-
CT26 colon carcinoma cells
-
This compound formulated for systemic administration (e.g., in 5% DMSO / 40% PEG300 / 55% Saline)
-
InVivoMAb anti-mouse PD-1 antibody (clone RMP1-14) and isotype control
-
Sterile PBS, syringes, needles
-
Digital calipers
Workflow Diagram:
Procedure:
-
Tumor Implantation: On Day 0, subcutaneously inject 5 x 10⁵ CT26 cells in 100 µL of sterile PBS into the right flank of each mouse.
-
Randomization: On Day 7, when tumors reach an average volume of 80-100 mm³, randomize mice into four treatment groups (n=10 per group).
-
Treatment Administration: Administer treatments on Days 7, 10, and 13.
-
Administer this compound (e.g., 25 mg/kg) or vehicle intravenously (i.v.).
-
Administer anti-PD-1 antibody (e.g., 10 mg/kg) or isotype control intraperitoneally (i.p.).
-
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate volume (Volume = 0.5 x Length x Width²). Monitor body weight and animal health.
-
Endpoint: Euthanize mice when tumors exceed 2000 mm³ or at the study endpoint (e.g., Day 21).
-
Analysis: Plot mean tumor volume ± SEM for each group over time. Calculate Tumor Growth Inhibition (TGI) and the number of complete responses.
Protocol 3: Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes
Objective: To characterize the immune cell populations within the TME following treatment.
Materials:
-
Excised tumors
-
Tumor Dissociation Kit (e.g., Miltenyi Biotec)
-
GentleMACS Octo Dissociator
-
70 µm and 40 µm cell strainers
-
Red Blood Cell Lysis Buffer
-
FACS Buffer (PBS + 2% FBS + 1 mM EDTA)
-
Live/Dead fixable viability dye
-
Fc Block (anti-mouse CD16/32)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD45, -CD3, -CD4, -CD8, -FoxP3, -NK1.1)
-
Flow cytometer (e.g., BD LSRFortessa)
Procedure:
-
Tumor Dissociation: Mince excised tumors and process into a single-cell suspension using a tumor dissociation kit and a gentleMACS dissociator according to the manufacturer's protocol.[19]
-
Filtration & Lysis: Filter the cell suspension through a 70 µm then a 40 µm strainer. Lyse red blood cells if necessary.
-
Cell Staining: a. Resuspend cells in FACS buffer and perform a cell count. b. Stain ~1-2 x 10⁶ cells with a Live/Dead dye. c. Block Fc receptors with Fc Block for 10 minutes. d. Add the surface antibody cocktail and incubate for 30 minutes at 4°C in the dark. e. For intracellular staining (e.g., FoxP3), fix and permeabilize cells according to the transcription factor staining buffer kit instructions, then stain with the intracellular antibody.
-
Data Acquisition: Wash cells and acquire data on a flow cytometer.
-
Gating Strategy & Analysis: a. Gate on singlets (FSC-A vs FSC-H). b. Gate on live cells (viability dye negative). c. Gate on immune cells (CD45⁺). d. From the CD45⁺ gate, identify major populations: T cells (CD3⁺), NK cells (NK1.1⁺CD3⁻). e. From the CD3⁺ gate, identify CD4⁺ and CD8⁺ T cells. f. From the CD4⁺ gate, identify regulatory T cells (Tregs, FoxP3⁺). g. Analyze data using software like FlowJo.[20][21][22][23]
Protocol 4: Cytokine Measurement by Multiplex Assay
Objective: To quantify key inflammatory cytokines and chemokines in tumor homogenates.
Materials:
-
Excised tumors, snap-frozen in liquid nitrogen
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Bead-beater or homogenizer
-
BCA Protein Assay Kit
-
Multiplex cytokine assay kit (e.g., Luminex-based, from Millipore or Bio-Rad)
-
Multiplex analyzer
Procedure:
-
Tumor Homogenization: Homogenize frozen tumor tissue in lysis buffer.
-
Clarification: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the total protein concentration of the supernatant using a BCA assay.
-
Multiplex Assay: Perform the multiplex assay on the tumor lysates according to the manufacturer's protocol, ensuring all samples are normalized by total protein content.
-
Data Acquisition & Analysis: Acquire data on a multiplex analyzer. Use the kit's software to calculate the concentration (pg/mL) of each analyte, then normalize to the protein concentration to report as pg/mg of total protein.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Enhancing immunotherapy outcomes by targeted remodeling of the tumor microenvironment via combined cGAS-STING pathway strategies [frontiersin.org]
- 6. tandfonline.com [tandfonline.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI Insight - A nanoparticle-incorporated STING activator enhances antitumor immunity in PD-L1–insensitive models of triple-negative breast cancer [insight.jci.org]
- 11. Bridging innate and adaptive tumor immunity: cGAS–STING pathway activation to potentiate immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and Mechanistic Study of a Novel Human STING Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]
- 15. Frontiers | STING agonist inflames the cervical cancer immune microenvironment and overcomes anti-PD-1 therapy resistance [frontiersin.org]
- 16. STING agonist loaded lipid nanoparticles overcome anti-PD-1 resistance in melanoma lung metastasis via NK cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. STING agonist loaded lipid nanoparticles overcome anti-PD-1 resistance in melanoma lung metastasis via NK cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antitumor effect of anti-vascular therapy with STING agonist depends on the tumor microenvironment context - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. Systemic administration of STING agonist promotes myeloid cells maturation and antitumor immunity through regulating hematopoietic stem and progenitor cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring Cytokine Profiles After STING Agonist-33 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines. Pharmacological activation of STING using agonists is a promising therapeutic strategy in oncology and infectious diseases. This document provides detailed protocols for measuring the cytokine profiles in response to treatment with a STING agonist.
Note: As of December 2025, "STING agonist-33" is not a recognized designation in the scientific literature. The following protocols and data are based on the well-characterized effects of common STING agonists, such as cGAMP and other synthetic small molecules. Researchers should adapt these protocols based on the specific characteristics of their STING agonist of interest.
STING Signaling Pathway
Activation of the STING pathway initiates a signaling cascade that results in the transcription of various inflammatory cytokines.[1][2][3] Cytosolic DNA, either from pathogens or damaged host cells, is detected by cyclic GMP-AMP synthase (cGAS), which synthesizes the second messenger cyclic GMP-AMP (cGAMP).[4][5] cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein.[2][4] This activation leads to the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).[6][7] Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines.[2][3][8]
Caption: STING Signaling Pathway.
Expected Cytokine Profile After STING Agonist Treatment
Treatment with STING agonists is known to induce a robust pro-inflammatory cytokine response. The specific cytokines and the magnitude of their induction can vary depending on the cell type, the specific agonist, and the treatment conditions. Below is a summary of cytokines commonly upregulated following STING activation.[9][10]
| Cytokine/Chemokine | Expected Change | Primary Producing Cell Types | Key Functions |
| IFN-β | ↑↑↑ | Most cell types, especially myeloid cells | Antiviral, antiproliferative, immune activation |
| IFN-α | ↑↑ | Plasmacytoid dendritic cells, other immune cells | Antiviral, activation of NK and T cells |
| TNF-α | ↑↑ | Macrophages, T cells, NK cells | Pro-inflammatory, apoptosis of tumor cells |
| IL-6 | ↑↑ | Macrophages, T cells, endothelial cells | Pro-inflammatory, acute phase response |
| CXCL10 (IP-10) | ↑↑↑ | Monocytes, endothelial cells, fibroblasts | Chemoattractant for T cells, NK cells, monocytes |
| CCL5 (RANTES) | ↑↑ | T cells, macrophages, endothelial cells | Chemoattractant for T cells, eosinophils, basophils |
| CXCL9 (Mig) | ↑↑ | Monocytes, macrophages, endothelial cells | Chemoattractant for activated T cells |
| IL-1β | ↑ | Monocytes, macrophages | Pro-inflammatory, fever |
| IL-18 | ↑ | Macrophages, dendritic cells | Induces IFN-γ production, enhances NK cell activity |
Experimental Protocols
The following are detailed protocols for in vitro treatment of cells with a STING agonist and subsequent measurement of cytokine profiles.
Protocol 1: In Vitro STING Agonist Treatment
This protocol describes the general procedure for treating cultured cells with a STING agonist to stimulate cytokine production.
Materials:
-
Cell line of interest (e.g., THP-1, RAW 264.7, primary immune cells)
-
Complete cell culture medium
-
This compound (or other STING agonist)
-
Vehicle control (e.g., DMSO, PBS)
-
Cell culture plates (e.g., 6-well, 24-well, or 96-well)
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells at a density that will result in 70-80% confluency at the time of treatment. For suspension cells like THP-1, a typical density is 5 x 10⁵ to 1 x 10⁶ cells/mL. Allow adherent cells to attach overnight.
-
STING Agonist Preparation: Prepare a stock solution of the STING agonist in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution in complete cell culture medium to the desired final concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the STING agonist or vehicle control.
-
Incubation: Incubate the cells for a specified period. For cytokine analysis, a time course experiment (e.g., 6, 12, 24, 48 hours) is recommended to capture the peak of cytokine production.
-
Sample Collection: After incubation, collect the cell culture supernatants by centrifugation at 300 x g for 5 minutes to pellet the cells. Store the supernatants at -80°C until cytokine analysis. For intracellular cytokine analysis, proceed immediately to Protocol 4.
Caption: In Vitro Treatment Workflow.
Protocol 2: Cytokine Measurement by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying a single cytokine.
Materials:
-
ELISA kit for the specific cytokine of interest (containing capture antibody, detection antibody, standard, and substrate)
-
96-well ELISA plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Blocking: Wash the plate three times with wash buffer. Add 200 µL of blocking buffer (e.g., assay diluent) to each well and incubate for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate. Prepare a standard curve by serially diluting the cytokine standard. Add 100 µL of standards and cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate. Add 100 µL of biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate. Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 20-30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate. Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Reaction Stopping and Reading: Add 50 µL of stop solution to each well. Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Protocol 3: Multiplex Cytokine Assay
Multiplex assays (e.g., Luminex-based) allow for the simultaneous measurement of multiple cytokines in a single sample.
Materials:
-
Multiplex cytokine assay kit (containing antibody-coupled beads, detection antibodies, standards, and buffers)
-
96-well filter plate
-
Multiplex assay reader (e.g., Bio-Plex, Luminex)
-
Vacuum manifold
Procedure:
-
Plate Preparation: Pre-wet the 96-well filter plate with 100 µL of assay buffer and aspirate using a vacuum manifold.
-
Bead Addition: Vortex the antibody-coupled beads and add 50 µL to each well. Wash the beads twice with wash buffer.
-
Sample and Standard Incubation: Add 50 µL of standards and cell culture supernatants to the appropriate wells. Incubate for 30-60 minutes at room temperature on a shaker.
-
Detection Antibody Incubation: Wash the plate. Add 25 µL of the detection antibody cocktail to each well. Incubate for 30 minutes at room temperature on a shaker.
-
Streptavidin-PE Incubation: Wash the plate. Add 50 µL of streptavidin-phycoerythrin (SAPE) to each well. Incubate for 10 minutes at room temperature on a shaker.
-
Plate Reading: Wash the plate. Resuspend the beads in 125 µL of assay buffer. Read the plate on a multiplex assay reader.
-
Data Analysis: Use the instrument's software to calculate the concentrations of each cytokine based on the standard curves.
Protocol 4: Intracellular Cytokine Staining by Flow Cytometry
This method identifies and quantifies cytokine-producing cells at a single-cell level.
Materials:
-
Cells treated with STING agonist as in Protocol 1
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
FACS buffer (e.g., PBS with 2% FBS)
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated antibodies against cell surface markers and intracellular cytokines
-
Flow cytometer
Procedure:
-
Protein Transport Inhibition: During the last 4-6 hours of the STING agonist treatment (from Protocol 1), add a protein transport inhibitor to the cell culture to allow cytokines to accumulate within the cells.
-
Cell Harvest and Surface Staining: Harvest the cells and wash with FACS buffer. Stain for cell surface markers by incubating with the appropriate antibodies for 20-30 minutes at 4°C in the dark.
-
Fixation and Permeabilization: Wash the cells. Resuspend the cells in fixation/permeabilization buffer and incubate for 20 minutes at room temperature in the dark.
-
Intracellular Staining: Wash the cells with permeabilization buffer. Add the fluorochrome-conjugated anti-cytokine antibodies and incubate for 30 minutes at room temperature in the dark.
-
Acquisition: Wash the cells and resuspend in FACS buffer. Acquire the samples on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry software to determine the percentage of cells positive for each cytokine within specific cell populations.
Caption: Cytokine Measurement Workflow.
Data Presentation
Quantitative data from cytokine measurements should be presented in a clear and organized manner to facilitate comparison between different treatment groups.
Table 1: Cytokine Concentrations in Supernatants (pg/mL)
| Treatment Group | Concentration (pg/mL) ± SD | |||
| IFN-β | TNF-α | IL-6 | CXCL10 | |
| Vehicle Control | [Value] | [Value] | [Value] | [Value] |
| This compound (Low Dose) | [Value] | [Value] | [Value] | [Value] |
| This compound (High Dose) | [Value] | [Value] | [Value] | [Value] |
Table 2: Percentage of Cytokine-Positive Cells (%)
| Treatment Group | % of Cytokine-Positive Cells ± SD | |
| IFN-β+ Cells | TNF-α+ Cells | |
| Vehicle Control | [Value] | [Value] |
| This compound (Low Dose) | [Value] | [Value] |
| This compound (High Dose) | [Value] | [Value] |
Conclusion
The protocols outlined in this application note provide a comprehensive framework for assessing the cytokine response to STING agonist treatment. By employing a combination of ELISA, multiplex assays, and intracellular flow cytometry, researchers can obtain a detailed understanding of the immunomodulatory effects of their STING agonist of interest. This information is crucial for the preclinical and clinical development of novel STING-based immunotherapies.
References
- 1. Agonists and Inhibitors of the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor cell-directed STING agonist antibody-drug conjugates induce type III interferons and anti-tumor innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. STING agonist inflames the pancreatic cancer immune microenvironment and reduces tumor burden in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and Mechanistic Study of a Novel Human STING Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Flow Cytometry Analysis of Immune Cells with STING Agonist-33: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage.[1][2] Activation of the STING pathway in immune cells triggers the production of type I interferons (IFNs) and other pro-inflammatory cytokines, leading to the activation of a robust anti-pathogen and anti-tumor immune response.[3][4][5][6] STING agonists, such as the hypothetical small molecule "STING agonist-33," are being actively investigated as potent immunotherapeutic agents for cancer and infectious diseases.[5][6][7]
Flow cytometry is an indispensable tool for dissecting the cellular and molecular effects of STING agonists at a single-cell level. This technology allows for the simultaneous analysis of multiple parameters, including cell lineage, activation status, and the phosphorylation of key signaling proteins within the STING pathway. These application notes provide detailed protocols for the analysis of immune cell responses to this compound using flow cytometry.
Mechanism of Action of STING Agonists
The canonical STING signaling pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm.[2] This dsDNA is sensed by cyclic GMP-AMP synthase (cGAS), which then synthesizes the second messenger cyclic GMP-AMP (cGAMP).[1][8] cGAMP binds to STING, an endoplasmic reticulum (ER)-resident protein, inducing its dimerization and translocation to the Golgi apparatus.[1][9] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[1][8] Phosphorylated IRF3 (pIRF3) then translocates to the nucleus to drive the expression of type I IFNs and other inflammatory genes.[1][2] STING activation also leads to the activation of the NF-κB pathway, further contributing to the pro-inflammatory response.[2]
This compound, as a small molecule agonist, is presumed to directly bind to and activate STING, mimicking the action of cGAMP and triggering the downstream signaling cascade.
Caption: STING signaling pathway activated by cytosolic dsDNA or a direct STING agonist.
Application 1: Assessing STING Pathway Activation in Human PBMCs
This protocol describes the stimulation of human peripheral blood mononuclear cells (PBMCs) with this compound and subsequent analysis of key pathway activation markers by intracellular flow cytometry.
Experimental Protocol
1. Isolation of Human PBMCs:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
Wash the isolated PBMCs twice with sterile PBS.
-
Resuspend cells in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin).
-
Perform a cell count and assess viability using Trypan Blue exclusion. Adjust cell density to 1 x 10^6 cells/mL.
2. In Vitro Stimulation with this compound:
-
Plate 1 x 10^6 PBMCs per well in a 96-well U-bottom plate.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute to working concentrations in complete RPMI medium.
-
Add the desired final concentrations of this compound to the cells. Include a vehicle control (e.g., DMSO) and an unstimulated control.
-
Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator. The optimal incubation time should be determined empirically.
3. Staining for Flow Cytometry:
-
Surface Staining:
-
After stimulation, pellet the cells by centrifugation (400 x g, 5 minutes).
-
Wash cells once with FACS buffer (PBS + 2% FBS + 0.05% Sodium Azide).
-
Resuspend the cell pellet in 50 µL of FACS buffer containing a pre-titered cocktail of surface antibodies (see Table 1) and a fixable viability dye.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cell pellet in 100 µL of a fixation buffer (e.g., 4% paraformaldehyde) and incubate for 15 minutes at room temperature.
-
Wash cells twice with FACS buffer.
-
Permeabilize the cells by resuspending in 100 µL of a permeabilization buffer (e.g., ice-cold 90% methanol (B129727) or a saponin-based buffer) and incubating for 30 minutes on ice.[10]
-
-
Intracellular Staining:
-
Wash cells twice with Permeabilization Wash Buffer (saponin-based).
-
Resuspend the cell pellet in 50 µL of Permeabilization Wash Buffer containing a pre-titered cocktail of intracellular antibodies (see Table 1).
-
Incubate for 30-60 minutes at room temperature in the dark.[10]
-
Wash cells twice with Permeabilization Wash Buffer.
-
Resuspend the final cell pellet in 200-300 µL of FACS buffer for analysis.
-
4. Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on live, single cells.
-
Identify major immune cell populations (e.g., T cells, B cells, NK cells, monocytes) based on their surface marker expression.
-
Within each population, quantify the percentage of positive cells and the median fluorescence intensity (MFI) for pSTING, pTBK1, and pIRF3.
Data Presentation
Table 1: Flow Cytometry Panel for STING Pathway Activation in PBMCs
| Target | Fluorochrome | Purpose |
| Viability Dye | e.g., APC-Cy7 | Exclude dead cells from analysis |
| CD3 | e.g., FITC | T cell marker |
| CD19 | e.g., PE | B cell marker |
| CD56 | e.g., PE-Cy7 | NK cell marker |
| CD14 | e.g., PerCP-Cy5.5 | Monocyte marker |
| pSTING (Ser366) | e.g., Alexa Fluor 488 | Marker for STING activation[11] |
| pTBK1 (Ser172) | e.g., Alexa Fluor 647 | Marker for downstream kinase activation[10] |
| pIRF3 (Ser396) | e.g., BV421 | Marker for downstream transcription factor activation |
Table 2: Expected Quantitative Results of this compound on Human PBMCs
| Cell Population | Marker | Unstimulated Control (% positive) | Vehicle Control (% positive) | This compound (10 µM) (% positive) |
| CD14+ Monocytes | pSTING (Ser366) | < 5% | < 5% | > 50% |
| pTBK1 (Ser172) | < 2% | < 2% | > 40% | |
| pIRF3 (Ser396) | < 2% | < 2% | > 40% | |
| CD3+ T Cells | pSTING (Ser366) | < 2% | < 2% | 5-15% |
| pTBK1 (Ser172) | < 1% | < 1% | < 5% | |
| pIRF3 (Ser396) | < 1% | < 1% | < 5% |
(Note: These are hypothetical values for illustrative purposes. Actual results may vary.)
Application 2: Analysis of Dendritic Cell Maturation
STING agonists are known to induce the maturation of dendritic cells (DCs), which is crucial for initiating an adaptive immune response.[4] This protocol outlines how to assess DC maturation markers following treatment with this compound.
Experimental Protocol
1. Generation of Monocyte-Derived Dendritic Cells (mo-DCs):
-
Isolate CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS).
-
Culture the monocytes in complete RPMI medium supplemented with GM-CSF (50 ng/mL) and IL-4 (50 ng/mL) for 5-6 days to differentiate them into immature mo-DCs.
2. Stimulation and Staining:
-
On day 6, harvest the immature mo-DCs and plate them at 0.5 x 10^6 cells/well.
-
Stimulate the cells with this compound (e.g., 10 µM) or a positive control (e.g., LPS, 100 ng/mL) for 24 hours. Include an unstimulated control.
-
Harvest the cells and perform surface staining as described in Application 1, using the antibody panel in Table 3.
-
No fixation/permeabilization is required for this surface marker panel.
3. Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on live, single cells.
-
Analyze the expression levels (MFI) of the maturation markers CD80, CD86, and HLA-DR on the mo-DCs (identified, for example, as CD11c+).
Caption: Workflow for assessing dendritic cell maturation after STING agonist treatment.
Data Presentation
Table 3: Flow Cytometry Panel for Dendritic Cell Maturation
| Target | Fluorochrome | Purpose |
| Viability Dye | e.g., APC-Cy7 | Exclude dead cells from analysis |
| CD11c | e.g., PE | Myeloid DC marker |
| HLA-DR | e.g., FITC | MHC Class II molecule |
| CD80 | e.g., APC | Co-stimulatory molecule (maturation) |
| CD86 | e.g., BV421 | Co-stimulatory molecule (maturation) |
Table 4: Expected Quantitative Results of this compound on mo-DC Maturation (MFI)
| Marker | Unstimulated Control (MFI) | This compound (10 µM) (MFI) | LPS (100 ng/mL) (MFI) |
| CD80 | 500 | 2500 | 3000 |
| CD86 | 1000 | 8000 | 9500 |
| HLA-DR | 15000 | 45000 | 50000 |
(Note: These are hypothetical Median Fluorescence Intensity (MFI) values for illustrative purposes. Actual results may vary.)
Conclusion
The protocols and panels described provide a robust framework for characterizing the immunological activity of this compound. By analyzing the phosphorylation of key signaling intermediates and the maturation of antigen-presenting cells, researchers can gain critical insights into the compound's mechanism of action and its potential as an immunotherapeutic agent. These flow cytometry-based assays are essential tools for the preclinical evaluation and development of novel STING agonists.
References
- 1. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. Discovery and Mechanistic Study of a Novel Human STING Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 6. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]
- 9. The STING pathway and regulation of innate immune signaling in response to DNA pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Human Monocyte STING Activation Flow Cytometry Panel | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: STING Agonist-33 for In Vivo Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent anti-tumor and anti-viral immune response.[1] Pharmacological activation of STING using agonists has emerged as a promising strategy in cancer immunotherapy.[2][3][4] STING Agonist-33 is a novel, potent, and specific activator of the STING pathway designed for preclinical in vivo studies. These application notes provide an overview of this compound and detailed protocols for its use in in vivo imaging to monitor immune activation and therapeutic efficacy.
In vivo imaging offers a non-invasive method to assess the pharmacodynamic effects of STING agonists, providing valuable insights into the magnitude, duration, and location of immune activation.[5][6][7][8] Techniques such as Positron Emission Tomography (PET) with tracers like 18F-FDG can visualize metabolic changes in immune cells and tissues following STING activation.[5][6][7][8]
Mechanism of Action: The STING Signaling Pathway
STING is an endoplasmic reticulum (ER)-associated protein that functions as a signaling adaptor.[1][9] The canonical STING signaling pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), a hallmark of viral or bacterial infection, as well as cellular damage and cancer.[1][10]
The key steps in the STING signaling pathway are:
-
cGAS Activation : Cytosolic dsDNA is recognized by cyclic GMP-AMP synthase (cGAS), which then synthesizes the second messenger cyclic GMP-AMP (cGAMP).[1][11]
-
STING Activation and Translocation : cGAMP binds to STING, inducing a conformational change and its translocation from the ER to the Golgi apparatus.[1][12]
-
TBK1 and IRF3 Recruitment and Phosphorylation : In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates both itself and the transcription factor interferon regulatory factor 3 (IRF3).[1][11][13]
-
Type I Interferon Production : Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines.[1][10]
-
NF-κB Activation : STING activation also leads to the activation of the NF-κB transcription factor, further promoting the expression of inflammatory genes.[10][2]
This cascade of events results in the recruitment and activation of various immune cells, including dendritic cells (DCs), T cells, and natural killer (NK) cells, leading to a robust anti-tumor immune response.[3][14]
References
- 1. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Discovery and Mechanistic Study of a Novel Human STING Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. 18F-FDG PET Visualizes Systemic STING Agonist-Induced Lymphocyte Activation in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PET scan visualization can measure effects of STING-activating drugs and could help guide clinical development of this potential anti-tumor therapy [stemcell.ucla.edu]
- 7. uclahealth.org [uclahealth.org]
- 8. appliedradiology.com [appliedradiology.com]
- 9. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]
- 10. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 11. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]
- 12. The STING pathway and regulation of innate immune signaling in response to DNA pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of a photoactivatable dimerized STING agonist based on the benzo[ b ]selenophene scaffold - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06860E [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: STING Agonist-33 in Humanized Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that, when activated, can drive potent anti-tumor immunity. Agonists targeting STING are of significant interest in oncology drug development. This document provides detailed application notes and protocols for the preclinical evaluation of a novel STING agonist, designated STING agonist-33, in humanized mouse models. These models, engrafted with a human immune system, offer a valuable platform for assessing the efficacy and mechanism of action of human-specific immunotherapies.
Humanized mice, which can host both a human immune system and patient-derived xenografts (PDXs), are increasingly utilized in preclinical immunotherapy studies.[1] They provide a more translational model compared to traditional syngeneic mouse models, especially for evaluating human-specific therapies.[1][2] This is particularly relevant for STING agonists, as some exhibit species-specific activity.
This document will cover the mechanism of action of STING agonists, protocols for in vivo studies using humanized mice, and methods for pharmacodynamic analysis.
Mechanism of Action: The STING Signaling Pathway
The cyclic GMP-AMP synthase (cGAS)-STING pathway is a key signaling cascade in the innate immune system, activated by the presence of cytosolic DNA.[3] This pathway bridges innate and adaptive immunity, making it a prime target for cancer immunotherapy.[4]
Upon binding of cytosolic double-stranded DNA (dsDNA), cGAS catalyzes the synthesis of the second messenger 2',3'-cyclic GMP-AMP (cGAMP).[3][5] cGAMP then binds to STING, an endoplasmic reticulum (ER)-resident transmembrane protein.[3][6] This binding event induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[6][7]
In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1).[5][6] TBK1, in turn, phosphorylates interferon regulatory factor 3 (IRF3).[3][5] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines and chemokines.[3][5][6] This cascade initiates a robust anti-tumor immune response characterized by enhanced antigen presentation, activation and recruitment of cytotoxic T lymphocytes, and activation of natural killer (NK) cells.[5][8]
Experimental Protocols
Generation of Humanized Mice with Patient-Derived Xenografts (PDX)
This protocol describes the establishment of a human immune system in immunodeficient mice and the subsequent implantation of a patient-derived tumor.
Materials:
-
Immunodeficient mice (e.g., NSG, NOG)
-
Cryopreserved human CD34+ hematopoietic stem cells (HSCs)
-
Patient-derived xenograft tissue
-
1x RBC Lysis Buffer
-
PBS-EDTA
-
Standard cell culture and surgical equipment
Protocol:
-
Humanization of Mice:
-
Thaw cryopreserved human CD34+ HSCs according to the supplier's protocol.
-
Inject approximately 1x10^5 CD34+ cells intravenously into sublethally irradiated (e.g., 100-250 cGy) immunodeficient mice (4-5 weeks old).
-
Monitor the mice for 12-16 weeks to allow for the reconstitution of the human immune system. The level of human immune cell engraftment (chimerism) can be assessed by flow cytometry of peripheral blood.
-
-
PDX Implantation:
-
Once human immune reconstitution is confirmed (typically >25% human CD45+ cells in peripheral blood), subcutaneously implant a small fragment (e.g., 2-3 mm³) of the desired patient-derived tumor tissue into the flank of the humanized mouse.
-
Monitor tumor growth using caliper measurements.
-
Initiate treatment when tumors reach a predetermined size (e.g., 100-150 mm³).
-
In Vivo Efficacy Study of this compound
This protocol outlines the treatment of tumor-bearing humanized mice with this compound and the monitoring of therapeutic response.
Materials:
-
Tumor-bearing humanized mice
-
This compound (formulated for in vivo administration)
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Animal Grouping:
-
Randomize tumor-bearing mice into treatment and control groups (n=8-10 mice per group).
-
-
Dosing and Administration:
-
For intratumoral (IT) administration, inject 25-100 µg of this compound directly into the tumor nodule.[5]
-
For systemic administration, inject this compound intravenously (IV) or intraperitoneally (IP) at a dose of 1-5 mg/kg.
-
Administer treatment on a defined schedule (e.g., twice weekly for 3 weeks).
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor body weight and overall animal health throughout the study.
-
At the end of the study, collect tumors, spleens, and blood for pharmacodynamic analysis.
-
Data Presentation
The following tables present representative fictional data for an in vivo efficacy study of this compound in a humanized mouse model bearing a lung cancer PDX.
Table 1: Anti-Tumor Efficacy of this compound
| Treatment Group | Dosing Route | Dose | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | Intratumoral | - | 1250 ± 150 | - |
| This compound | Intratumoral | 50 µg | 450 ± 95 | 64 |
| Vehicle Control | Systemic (IV) | - | 1310 ± 165 | - |
| This compound | Systemic (IV) | 2 mg/kg | 680 ± 110 | 48 |
Table 2: Pharmacodynamic Effects of this compound (24h post-first dose)
| Treatment Group | Analyte | Mean Concentration in Serum (pg/mL) ± SEM |
| Vehicle Control | IFN-β | 15 ± 5 |
| This compound (IT) | IFN-β | 350 ± 60 |
| This compound (IV) | IFN-β | 280 ± 55 |
| Vehicle Control | IL-6 | 25 ± 8 |
| This compound (IT) | IL-6 | 480 ± 75 |
| This compound (IV) | IL-6 | 410 ± 68 |
| Vehicle Control | CXCL10 | 50 ± 15 |
| This compound (IT) | CXCL10 | 850 ± 120 |
| This compound (IV) | CXCL10 | 720 ± 110 |
Pharmacodynamic Analysis Protocols
Serum Cytokine Analysis
Materials:
-
Serum samples from treated and control mice
-
Multiplex cytokine assay kit (e.g., Luminex-based)
Protocol:
-
Collect blood via cardiac puncture at the study endpoint and process to serum.
-
Perform a multiplex cytokine assay according to the manufacturer's instructions to quantify levels of key cytokines and chemokines, including IFN-α, IFN-β, IL-6, TNF-α, and CXCL10.[9][10]
Immune Cell Profiling by Flow Cytometry
Materials:
-
Spleens and tumors from treated and control mice
-
Ficoll-Paque
-
Fluorescently conjugated antibodies (see Table 3)
-
Flow cytometer
Protocol:
-
Cell Isolation:
-
Prepare single-cell suspensions from spleens by mechanical dissociation.
-
Isolate tumor-infiltrating leukocytes (TILs) by enzymatic digestion of tumor tissue followed by density gradient centrifugation (e.g., using Ficoll-Paque).
-
-
Staining:
-
Stain cells with a panel of fluorescently labeled antibodies to identify and quantify different human immune cell populations. An example panel is provided in Table 3.
-
-
Data Acquisition and Analysis:
-
Acquire data on a multicolor flow cytometer.
-
Analyze the data using appropriate software to determine the frequency and activation status of various immune cell subsets.
-
Table 3: Example Flow Cytometry Panel for Immunophenotyping
| Marker | Fluorochrome | Cell Population Identified |
| hCD45 | BUV395 | Human leukocytes |
| mCD45 | BV510 | Mouse leukocytes (to exclude) |
| CD3 | APC-H7 | T cells |
| CD4 | PE-Cy7 | Helper T cells |
| CD8 | PerCP-Cy5.5 | Cytotoxic T cells |
| CD19 | BV605 | B cells |
| CD56 | PE | NK cells |
| CD11c | FITC | Dendritic cells |
| CD86 | BV786 | Activation marker (APCs) |
| PD-1 | BB700 | Exhaustion marker (T cells) |
| Ki-67 | Alexa Fluor 700 | Proliferation marker |
Conclusion
The use of humanized mouse models provides a powerful preclinical platform for the evaluation of novel STING agonists like this compound. The protocols and application notes provided herein offer a framework for conducting robust in vivo efficacy and pharmacodynamic studies. By leveraging these advanced models, researchers can gain critical insights into the therapeutic potential and mechanism of action of new immunotherapies, ultimately facilitating their clinical translation.
References
- 1. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design & Optimize Flow Cytometry Panels for HIS Mice Research | Taconic Biosciences [taconic.com]
- 4. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor Regression upon Intratumoral and Subcutaneous Dosing of the STING Agonist ALG-031048 in Mouse Efficacy Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 18F-FDG PET Visualizes Systemic STING Agonist-Induced Lymphocyte Activation in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. OMIPs: Optimized Panels | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 9. cAIMP administration in humanized mice induces a chimerization‐level‐dependent STING response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyto-IL-15 synergizes with the STING agonist ADU-S100 to eliminate prostate tumors and confer durable immunity in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: STING Agonist-33 in Viral Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, a hallmark of many viral infections. Activation of STING leads to the production of type I and type III interferons (IFNs) and other inflammatory cytokines, which establish an antiviral state in host cells.[1][2][3] Pharmacological activation of this pathway with small molecule agonists represents a promising host-directed therapeutic strategy against a broad range of viral pathogens.[3][4][5] This document provides detailed application notes and protocols for the use of potent STING agonists, exemplified by diABZI and related compounds, in various viral infection models. While the specific term "STING agonist-33" did not yield direct results, the data herein is based on well-characterized synthetic STING agonists like diABZI, which are central to current research in this field.
Mechanism of Action: STING Pathway Activation
Viral infection can lead to the presence of DNA in the cytoplasm, which is detected by cyclic GMP-AMP synthase (cGAS). cGAS then synthesizes the second messenger cyclic GMP-AMP (cGAMP), which binds to and activates STING on the endoplasmic reticulum.[6][7] This triggers a signaling cascade involving TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), leading to the transcription of interferons and other antiviral genes.[8][9] Synthetic STING agonists mimic the action of cGAMP, directly binding to STING and initiating this protective antiviral response.[7]
Data Presentation: Antiviral Activity of STING Agonists
The following tables summarize the quantitative data on the antiviral efficacy of STING agonists from various studies.
Table 1: In Vitro Antiviral Activity of diABZI
| Virus | Cell Line | Assay Endpoint | diABZI Concentration | Result | Citation |
| SARS-CoV-2 | Calu-3 | Viral RNA (48 hpi) | 10 µM | >90% inhibition | [1] |
| SARS-CoV-2 | Primary Human Bronchial Epithelial Cells (NHBE) | Viral RNA (72 hpi) | 10 µM | Significant reduction (p<0.001) | [1] |
| Influenza A Virus (IAV) | MRC-5 | Viral RNA (48 hpi) | Serial dilutions | ~10-15 fold inhibition | [3][10] |
| Human Rhinovirus (HRV) | Primary Human Airway Epithelial Tissue | Viral Replication | Not specified | Blocked replication | [3] |
| HCoV-OC43 | Not specified | Viral Replication | Not specified | Potent inhibition | [11] |
| Parainfluenza Virus 3 (PIV3) | Primary Human Bronchial Epithelial Cells | Viral Infection | Not specified | Subverted infection | [11] |
Table 2: In Vivo Efficacy of diABZI against SARS-CoV-2 in K18-hACE2 Mice
| Treatment Regimen | Dosage | Outcome | Citation |
| Prophylactic (intranasal) | 10 µg (single dose, -6h) | Protection from lethality, reduced weight loss | [1] |
| Prophylactic (intranasal) | 1 µg, 3 µg, 10 µg (single dose) | Dose-dependent protection from weight loss and mortality | [1] |
| Therapeutic | Not specified | Effective against diverse strains | [1] |
Table 3: Cytokine Induction by diABZI in Calu-3 Cells
| Time Point | Key Induced Genes | Pathway | Citation |
| 6 hours | 403 genes | Type I & III Interferons, ISGs | [1] |
| 12 hours | 146+ genes | Antiviral IFN pathways | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific viruses, cell lines, or experimental conditions.
Protocol 1: In Vitro Antiviral Assay
This protocol details the steps to assess the antiviral activity of a STING agonist in a cell culture model of viral infection.
Materials:
-
Human lung epithelial cells (e.g., Calu-3, A549) or fibroblasts (MRC-5)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
STING agonist (e.g., diABZI)
-
Virus stock of known titer
-
96-well cell culture plates
-
Reagents for RNA extraction and RT-qPCR or other endpoint analysis
-
Reagents for cytotoxicity assay (e.g., CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 2 x 10^4 cells/well for Calu-3). Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of the STING agonist in cell culture medium.
-
Pre-treatment: Remove the old medium from the cells and add the medium containing the STING agonist dilutions. Include a vehicle control (e.g., DMSO). Incubate for 2-3 hours at 37°C.[3]
-
Viral Infection: Remove the compound-containing medium. Infect the cells with the virus at a pre-determined multiplicity of infection (MOI), for example, an MOI of 0.2 for SARS-CoV-2.[1] Incubate for 1 hour to allow for viral adsorption.
-
Post-infection Treatment: Remove the viral inoculum, wash the cells with PBS, and add back the fresh medium containing the respective concentrations of the STING agonist.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C.[1]
-
Endpoint Analysis:
-
RT-qPCR: Harvest cell lysates or supernatants to extract viral RNA. Quantify viral replication using specific primers and probes for a viral gene.
-
Plaque Assay: Collect supernatant to determine the infectious viral titer by performing a plaque assay on a susceptible cell line.
-
-
Cytotoxicity Assessment: In a parallel plate without virus, perform a cell viability assay (e.g., CellTiter-Glo®) to ensure that the observed antiviral effect is not due to compound toxicity.
Protocol 2: STING Pathway Activation Analysis (IFN-β ELISA)
This protocol is for quantifying a key downstream effector of STING activation, IFN-β, in the supernatant of agonist-treated cells.
Materials:
-
THP-1 monocytic cells or other relevant cell type
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
STING agonist
-
96-well cell culture plate
-
Human IFN-β ELISA Kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed THP-1 cells at a density of 5 x 10^5 cells/well in a 96-well plate.[12]
-
Cell Stimulation: Prepare serial dilutions of the STING agonist in cell culture medium. Add the dilutions to the cells and include a vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.[12]
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA Procedure: Perform the IFN-β ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and supernatants to the pre-coated plate.
-
Incubating for 1-2 hours.
-
Washing the plate and adding a detection antibody.
-
Incubating, washing, and adding a substrate solution.
-
Stopping the reaction and reading the absorbance at 450 nm.
-
-
Data Analysis: Calculate the concentration of IFN-β in the samples by comparing their absorbance to the standard curve.
Protocol 3: In Vivo Antiviral Efficacy Study (Mouse Model)
This protocol outlines a general procedure for evaluating the in vivo efficacy of a STING agonist in a mouse model of respiratory viral infection, such as the K18-hACE2 transgenic mouse model for SARS-CoV-2.
Materials:
-
K18-hACE2 transgenic mice or other appropriate strain
-
SARS-CoV-2 or other mouse-adapted virus
-
STING agonist formulated for in vivo delivery (e.g., intranasal)
-
Anesthesia (e.g., isoflurane)
-
Biosafety Level 3 (BSL-3) facility for pathogenic viruses
Procedure:
-
Acclimatization: Acclimate mice to the facility for at least one week before the experiment.
-
Compound Administration (Prophylactic Model):
-
Viral Challenge:
-
At the designated time post-treatment, anesthetize the mice and infect them intranasally with a lethal dose of the virus.
-
-
Monitoring:
-
Monitor the mice daily for weight loss and clinical signs of disease for 14-21 days.
-
The primary endpoint is typically survival. Body weight change is a key morbidity indicator.
-
-
Tissue Analysis (Optional):
-
At selected time points post-infection (e.g., day 2 or 4), a subset of mice can be euthanized.
-
Lungs can be harvested to measure viral titers (by plaque assay or RT-qPCR) and to assess lung inflammation via histology.
-
Concluding Remarks
STING agonists, such as diABZI, have demonstrated potent and broad-spectrum antiviral activity in a variety of preclinical models.[3][4] Their mechanism of action, which involves stimulating the host's innate immune response, makes them a promising therapeutic modality that may be less susceptible to the development of viral resistance. The timing of administration appears to be critical, with prophylactic or early therapeutic intervention showing the most significant benefits.[3][6] Further research and clinical development are warranted to translate these promising preclinical findings into effective human therapeutics for viral diseases.
References
- 1. Pharmacological activation of STING blocks SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STING Agonists Induce an Innate Antiviral Immune Response against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STING Agonist Induced Innate Immune Responses Drive Anti-Respiratory Virus Activity In Vitro with Limited Antiviral Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. STING activation in alveolar macrophages and group 2 innate lymphoid cells suppresses IL-33–driven type 2 immunopatholo… [ouci.dntb.gov.ua]
- 6. STING agonists as promising vaccine adjuvants to boost immunogenicity against SARS-related coronavirus derived infection: possible role of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Tumor cell-directed STING agonist antibody-drug conjugates induce type III interferons and anti-tumor innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Unlocking STING as a Therapeutic Antiviral Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
STING agonist-33 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with STING (Stimulator of Interferon Genes) agonist-33 (referred to as SA-33). The information provided addresses common challenges related to the solubility and stability of STING agonists.
I. STING Agonist Signaling Pathway
The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and other inflammatory cytokines.[1][2][3][4] This signaling cascade plays a vital role in antitumor immunity.[5][6]
Caption: The cGAS-STING signaling pathway.
II. Solubility Troubleshooting Guide
Poor aqueous solubility is a common issue with small molecule STING agonists.[7] This can impact compound handling, formulation, and ultimately, bioavailability and efficacy.
Frequently Asked Questions (FAQs) - Solubility
Q1: My STING agonist-33 (SA-33) is not dissolving in aqueous buffers (e.g., PBS, saline). What should I do?
A1: Many STING agonists, particularly non-cyclic dinucleotide (non-CDN) small molecules, exhibit poor aqueous solubility. Here are some steps to troubleshoot this issue:
-
Co-solvents: Try dissolving the compound in a small amount of a water-miscible organic solvent first, such as DMSO, DMF, or ethanol, before adding the aqueous buffer. Be mindful of the final solvent concentration, as high concentrations can be toxic to cells in in vitro assays.
-
pH Adjustment: The solubility of your compound may be pH-dependent. If SA-33 has ionizable groups, systematically test a range of pH values for your buffer.
-
Formulation Aids: Consider the use of surfactants or cyclodextrins to improve solubility. These should be carefully selected and tested for compatibility with your experimental system.
-
Sonication/Vortexing: Gentle sonication or vigorous vortexing can aid in the dissolution of stubborn compounds.
-
Temperature: Gently warming the solution may improve solubility, but be cautious of potential compound degradation at elevated temperatures.
Q2: What is the maximum recommended concentration of DMSO for cell-based assays?
A2: As a general rule, the final concentration of DMSO in cell culture media should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. However, the optimal concentration should be determined for your specific cell line and assay. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q3: Are there alternative formulation strategies for in vivo studies?
A3: For in vivo administration, especially for systemic delivery, formulation is critical. Common strategies include:
-
Suspensions: If the compound is not fully soluble, a fine, uniform suspension can be prepared using appropriate vehicles and suspending agents.
-
Liposomes/Nanoparticles: Encapsulating the STING agonist within lipid-based or polymeric nanoparticles can improve solubility, stability, and targeted delivery.[8][9]
-
Prodrugs: Chemical modification of the agonist to create a more soluble prodrug that is converted to the active form in vivo is another approach.
Troubleshooting Workflow for Solubility Issues
References
- 1. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Discovery and Mechanistic Study of a Novel Human STING Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: STING Agonist-33 In Vivo Efficacy
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing STING Agonist-33 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound? STING (Stimulator of Interferon Genes) is a crucial component of the innate immune system that detects cytosolic DNA, a danger signal often associated with viral infections or cellular damage.[1][2][3][4] The cGAS-STING pathway is activated when the enzyme cGAS binds to cytosolic double-stranded DNA (dsDNA) and synthesizes the second messenger cyclic GMP-AMP (cGAMP).[5][6][7][8] cGAMP then binds to STING, which is located on the endoplasmic reticulum (ER).[1][9] This binding event triggers a conformational change and translocation of STING to the Golgi apparatus, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1).[1][3][9][10] TBK1 phosphorylates both itself and the transcription factor IRF3 (Interferon Regulatory Factor 3).[1][3][6] Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of Type I interferons (IFNs) and other pro-inflammatory cytokines and chemokines, such as CXCL10.[1][6][11] This response bridges the innate and adaptive immune systems, promoting the maturation and activation of dendritic cells (DCs), priming of tumor-specific T cells, and recruitment of natural killer (NK) cells to the tumor microenvironment (TME).[1][5][6][11][12] this compound is a synthetic molecule designed to mimic cGAMP, directly binding to and activating STING to initiate this anti-tumor immune cascade.
Q2: What are the expected outcomes of successful this compound therapy in vivo? Successful in vivo application of a STING agonist like this compound is expected to transform an immunologically "cold" tumor (lacking immune cell infiltration) into a "hot" tumor.[4][5][13] Key outcomes include:
-
Tumor Regression: Significant reduction in tumor volume and prolonged survival in preclinical models.[1][5][14]
-
Immune Cell Infiltration: Increased recruitment of cytotoxic CD8+ T cells, NK cells, and activated DCs into the tumor microenvironment.[11][15][16]
-
Induction of Systemic Immunity: Development of a durable, long-lasting anti-tumor immune memory that can prevent tumor recurrence and control distal metastases (abscopal effect).[1][17]
-
Pharmacodynamic Biomarker Modulation: Upregulation of Type I IFNs, IFN-stimulated genes (ISGs) like CXCL10, and phosphorylation of STING pathway proteins (p-TBK1, p-IRF3) within the tumor.[10][18][19]
Q3: Which in vivo models are appropriate for testing this compound? Syngeneic mouse tumor models with a competent immune system are essential for evaluating the efficacy of STING agonists.[14] Commonly used models include:
-
Melanoma: B16-F10[1]
-
Breast Cancer: 4T1[21]
-
Glioblastoma: GL261[15] It is crucial to confirm that the chosen cell line expresses a functional STING protein. Some tumor cells can downregulate or epigenetically silence components of the STING pathway to evade immune detection.[15][22]
Q4: Should this compound be administered intratumorally or systemically? The route of administration is a critical determinant of efficacy and toxicity.[18]
-
Intratumoral (IT) injection: This is the most common approach for cyclic dinucleotide (CDN) agonists. It concentrates the drug at the tumor site, maximizing local immune activation while minimizing systemic exposure and potential off-target toxicities.[11][12][13]
-
Systemic administration (e.g., intravenous, intraperitoneal, oral): This route is desirable for treating metastatic disease but presents challenges.[23] Natural CDNs have poor membrane permeability and are quickly cleared from circulation.[1][6][11][24] Newer, non-CDN small molecule agonists are being developed with improved pharmacokinetic properties to allow for effective systemic delivery.[1][5][10][25][26]
STING Signaling Pathway
Caption: The cGAS-STING signaling pathway initiated by cytosolic DNA or a synthetic agonist.
Troubleshooting Guide
Problem 1: No or minimal anti-tumor efficacy observed after treatment.
| Possible Cause | Recommended Solution(s) |
| Inadequate Dose or Pharmacokinetics (PK) | Perform a dose-response study to identify the optimal therapeutic window. A low dose may be insufficient to trigger a robust immune response, while an excessively high dose can lead to toxicity or T cell exhaustion.[18] For systemic administration, analyze plasma and tumor concentrations to ensure adequate drug exposure.[10] The timing and magnitude (Cmax) of STING activation can be critical for efficacy.[10] |
| Agonist Instability or Degradation | Prepare fresh solutions of this compound for each experiment and minimize freeze-thaw cycles.[18] Natural CDNs can be susceptible to degradation by enzymes like ENPP1.[5] Consider using formulations, such as lipid nanoparticles or hydrogels, to protect the agonist and provide sustained release.[8][13][24][27] |
| Route of Administration | If systemic delivery is ineffective, switch to intratumoral (IT) injection to maximize local drug concentration and immune activation.[11][13] Conversely, if IT injection fails to produce an abscopal effect on distal tumors, a systemically available agonist may be required.[5][25] |
| Low/Absent STING Expression in Tumor or Stromal Cells | Verify STING expression in your tumor model via IHC, Western Blot, or RT-qPCR. Some tumor types epigenetically silence the STING pathway.[15][22] Efficacy often depends on STING activation in host immune cells (like DCs) within the TME, not just the tumor cells themselves.[2][14] |
| Immunosuppressive Tumor Microenvironment (TME) | The TME may contain regulatory factors (e.g., IDO, COX2, TGF-β) that suppress the anti-tumor response initiated by STING activation.[5][17] Combine this compound with other immunotherapies, such as immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1), to overcome these resistance mechanisms.[12][17][21][28] |
| Species Specificity of the Agonist | Ensure that this compound is active against the STING protein of the species being used (e.g., mouse STING). Some non-CDN agonists have shown species-specific activity, failing to bind human STING despite being active in mice (e.g., DMXAA), or vice-versa.[2][3][21][29] |
Problem 2: Significant toxicity or animal morbidity is observed.
| Possible Cause | Recommended Solution(s) |
| Excessive STING Activation | High doses can lead to a systemic "cytokine storm" and excessive inflammation, causing weight loss, lethargy, or death.[18][30] Reduce the dose or the frequency of administration. |
| Systemic Exposure from Local Administration | Even with IT injection, some of the agonist can leak into systemic circulation.[24] Consider using a delivery vehicle (e.g., nanoparticles, hydrogels) to improve tumor retention and limit systemic exposure. |
| Off-Target Effects | Chronic STING activation can be detrimental.[1][6] Ensure the dosing schedule allows for resolution of the inflammatory response between treatments. Evaluate organ-specific toxicity through histology if adverse effects are observed. |
Problem 3: Results are inconsistent between experiments.
| Possible Cause | Recommended Solution(s) |
| Inconsistent Agonist Preparation/Handling | Always prepare fresh dilutions from a validated stock solution. Store the stock agonist according to the manufacturer's instructions, protected from light and repeated temperature fluctuations.[18] Use a master mix for preparing treatment solutions to ensure consistency across all animals in a cohort.[18] |
| Variability in Tumor Implantation/Size | Ensure consistent tumor cell implantation technique and begin treatment when tumors reach a uniform, pre-defined size range. Large, established tumors are often more immunosuppressive and difficult to treat.[17] |
| Biological Variability | Use age- and sex-matched animals for all experimental groups. Ensure the health status of the animals is consistent. |
In Vivo Experimental Workflow
References
- 1. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Mechanistic Study of a Novel Human STING Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]
- 4. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 5. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]
- 8. Delivery of a STING Agonist Using Lipid Nanoparticles Inhibits Pancreatic Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The cGAS–STING signaling in cardiovascular and metabolic diseases: Future novel target option for pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. mdpi.com [mdpi.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Delivery of STING agonists for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. STING activation promotes robust immune response and NK cell–mediated tumor regression in glioblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. jitc.bmj.com [jitc.bmj.com]
- 18. benchchem.com [benchchem.com]
- 19. m.youtube.com [m.youtube.com]
- 20. | BioWorld [bioworld.com]
- 21. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Bioengineering strategies to optimize STING agonist therapy | Semantic Scholar [semanticscholar.org]
- 23. Progress Update on STING Agonists as Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Improving STING Agonist Delivery for Cancer Immunotherapy Using Biodegradable Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Discovery of a non‐nucleotide stimulator of interferon genes (STING) agonist with systemic antitumor effect - PMC [pmc.ncbi.nlm.nih.gov]
- 26. New, pharmacologically available STING agonists promote antitumor immunity in mice | EurekAlert! [eurekalert.org]
- 27. researchgate.net [researchgate.net]
- 28. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 29. [PDF] Anticancer flavonoids are mouse-selective STING agonists. | Semantic Scholar [semanticscholar.org]
- 30. researchgate.net [researchgate.net]
Technical Support Center: STING Agonist-33
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with STING Agonist-33. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
This compound is a small molecule that activates the stimulator of interferon genes (STING) pathway. This pathway is a crucial component of the innate immune system that detects cytosolic DNA, which can be a sign of viral infection or cellular damage. Upon activation by an agonist, STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates interferon regulatory factor 3 (IRF3), which dimerizes and moves to the nucleus to induce the expression of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][2][3][4] This cascade initiates a powerful anti-tumor and anti-viral immune response.[5]
Q2: What are the potential on-target and off-target effects of this compound?
-
On-target effects: The intended therapeutic effects of this compound are the activation of innate and adaptive immune responses. This includes the production of type I IFNs, which can promote the maturation of dendritic cells (DCs), enhance antigen presentation, and lead to the priming and recruitment of cytotoxic T cells into the tumor microenvironment.[5][6][7]
-
Off-target effects: Unwanted effects can arise from the systemic activation of the STING pathway. A primary concern is the excessive production of pro-inflammatory cytokines, which can lead to a "cytokine storm" or cytokine release syndrome (CRS).[8][9][10] This systemic inflammation can cause severe side effects, including fever and chills.[8][9] Additionally, direct activation of STING in T cells has been associated with cellular stress and apoptosis, which could potentially dampen the desired anti-tumor immune response.[11][12] Off-target activation in healthy tissues can also lead to inflammatory toxicities.[13]
Troubleshooting Guides
Problem 1: High levels of cell death observed in my in vitro cell culture after treatment with this compound, even in non-cancerous cell lines.
-
Possible Cause 1: Cytotoxicity due to excessive STING activation.
-
Troubleshooting: While STING activation can induce cell death in some tumor cells, high concentrations of a potent agonist may also be toxic to other cell types.[14] It's crucial to perform a dose-response curve to determine the optimal concentration that induces a potent immune response with minimal cytotoxicity.
-
Recommended Experiment: Cell Viability Assay.
-
-
Possible Cause 2: Off-target kinase inhibition.
-
Troubleshooting: Some small molecule agonists can have off-target effects on other cellular kinases, leading to unexpected cytotoxicity.
-
Recommended Experiment: Kinase Profiling Assay (if available) or testing the agonist in STING-knockout cells to see if the cytotoxicity is STING-dependent.
-
Problem 2: Inconsistent or weak activation of the STING pathway in my experiments.
-
Possible Cause 1: Poor cell permeability of the agonist.
-
Troubleshooting: Many STING agonists, particularly cyclic dinucleotides, are hydrophilic and have poor membrane permeability.[15] This can limit their access to the cytosolic STING protein.
-
Recommended Action: Consider using a delivery vehicle, such as liposomes or nanoparticles, to improve cellular uptake.[7]
-
-
Possible Cause 2: Polymorphisms in the STING protein.
-
Troubleshooting: Different species and even different human populations have variations in the STING gene, which can affect agonist binding. For example, the murine STING agonist DMXAA does not activate human STING.[7][11]
-
Recommended Action: Ensure that this compound is effective against the specific allele of STING present in your experimental model.
-
Problem 3: I am observing a strong initial anti-tumor response in my animal model, but it is not durable and is associated with systemic toxicity.
-
Possible Cause: Systemic cytokine release.
-
Troubleshooting: Systemic administration of STING agonists can lead to a widespread inflammatory response, causing toxicity and potentially limiting the therapeutic window.[6][8][9]
-
Recommended Action: Consider intratumoral administration to localize the immune activation to the tumor microenvironment and reduce systemic exposure.[15] Formulations designed for tumor-targeted delivery can also help mitigate off-target effects.[13]
-
Quantitative Data Summary
Table 1: Pro-inflammatory Cytokine Induction by STING Agonists in Preclinical Models
| Cytokine | Fold Increase (vs. Vehicle Control) | Animal Model | Reference |
| IFN-β | >10-fold | Murine tumor models | [6] |
| TNF-α | ~5 to 8-fold | Murine tumor models | [6] |
| IL-6 | >10-fold | Murine tumor models | [6] |
| CXCL10 | Significantly elevated | Murine ovarian cancer model | [16] |
| CCL5 | Significantly elevated | Murine ovarian cancer model | [16] |
Note: The data above is a generalized representation from various studies on STING agonists and may not be specific to "this compound". Researchers should perform their own experiments to determine the specific cytokine profile induced by their agonist.
Experimental Protocols
1. Cytokine Release Assay
-
Objective: To quantify the levels of pro-inflammatory cytokines released by cells upon treatment with this compound.
-
Methodology:
-
Seed immune cells (e.g., peripheral blood mononuclear cells - PBMCs, or a macrophage cell line like THP-1) in a 96-well plate.
-
Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., LPS).
-
Incubate for 24-48 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of key cytokines (e.g., IFN-β, TNF-α, IL-6) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay (e.g., Luminex).
-
2. Cell Viability Assay
-
Objective: To assess the cytotoxic effects of this compound on both cancer and non-cancerous cell lines.
-
Methodology:
-
Seed cells in a 96-well plate.
-
Treat the cells with a serial dilution of this compound.
-
Incubate for a specified period (e.g., 24, 48, 72 hours).
-
Add a viability reagent (e.g., MTT, resazurin, or a commercially available kit like CellTiter-Glo®).
-
Measure the signal (absorbance or luminescence) according to the manufacturer's instructions.
-
Calculate the percentage of viable cells relative to the vehicle-treated control.
-
3. Apoptosis Assay
-
Objective: To determine if cell death induced by this compound is due to apoptosis.
-
Methodology:
-
Treat cells with this compound at the desired concentration and time point.
-
Harvest the cells and wash with PBS.
-
Stain the cells with Annexin V and a viability dye (e.g., propidium (B1200493) iodide - PI or 7-AAD) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative) and late apoptosis/necrosis (Annexin V positive, PI positive).
-
Visualizations
Caption: The cGAS-STING signaling pathway.
Caption: Workflow for assessing off-target effects.
References
- 1. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. STING activation in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy [mdpi.com]
- 8. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 10. Targeting the cGAS-STING pathway as an inflammatory crossroad in coronavirus disease 2019 (COVID-19) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Discovery and Mechanistic Study of a Novel Human STING Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 15. onclive.com [onclive.com]
- 16. researchgate.net [researchgate.net]
STING agonist-33 toxicity and dose-limiting factors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with STING (Stimulator of Interferon Genes) agonists. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse events observed with STING agonists in clinical trials?
A1: The most frequently reported treatment-related adverse events across various STING agonist clinical trials are generally mild to moderate and include pyrexia (fever), pain at the injection site, chills, headache, and fatigue.[1][2] These symptoms are often associated with the acute inflammatory response induced by STING activation.
Q2: What are the known dose-limiting toxicities (DLTs) for STING agonists?
A2: Dose-limiting toxicities for STING agonists can vary depending on the specific compound and its route of administration. For the STING agonist E7766 (ulevostinag), DLTs observed in a Phase I trial included grade 3 fatigue, grade 2 tachycardia, grade 2 dyspnea exertional, and grade 3 confusion.[3] It is crucial to consult the specific preclinical and clinical data for the STING agonist being used.
Q3: Does the route of administration affect the toxicity profile of STING agonists?
A3: Yes, the route of administration significantly impacts the toxicity profile. Intratumoral (i.t.) administration is often employed to concentrate the STING agonist at the tumor site, thereby minimizing systemic exposure and associated side effects.[4][5] Systemic administration (e.g., intravenous) may lead to more widespread immune activation and potentially greater systemic toxicity.[1]
Q4: Can high doses of STING agonists lead to vascular disruption?
A4: Yes, some first-generation STING agonists, such as DMXAA, were initially developed as vascular disrupting agents.[1] At high concentrations, local stimulation of vascular endothelial cells with STING agonists can lead to apoptosis and vascular collapse.[1] However, lower doses of some STING agonists have been shown to promote vascular normalization.[1]
Q5: Is there a risk of T-cell toxicity with STING agonist treatment?
A5: There is evidence to suggest that STING activation can induce T-cell toxicity.[6][7] This is an important consideration, especially when combining STING agonists with other immunotherapies like CAR T-cell therapy. Strategies to mitigate this, such as sequential dosing, may be necessary.[7]
Q6: What is the mechanism behind STING agonist-induced toxicity?
A6: The toxicity of STING agonists is largely linked to their mechanism of action: the robust activation of the innate immune system. This leads to a surge in pro-inflammatory cytokines and type I interferons.[8][9] While this is the desired anti-tumor effect, excessive or prolonged cytokine release can lead to systemic inflammation and associated toxicities.[9]
Troubleshooting Guide
Problem: Unexpectedly high levels of systemic cytokines (e.g., IL-6, IFN-β) in preclinical models.
-
Possible Cause: The dose of the STING agonist may be too high, leading to systemic spillover from the injection site or excessive systemic activation if administered intravenously.
-
Troubleshooting Steps:
-
Dose Titration: Perform a dose-response study to identify the minimum effective dose that elicits a local anti-tumor response without causing excessive systemic cytokine release.
-
Route of Administration: If using systemic administration, consider switching to intratumoral injection to limit systemic exposure.
-
Formulation: Explore different formulations, such as nanoparticles or hydrogels, to improve local retention of the STING agonist at the tumor site.[10]
-
Problem: Evidence of vascular damage or necrosis in the tumor microenvironment.
-
Possible Cause: The concentration of the STING agonist at the tumor site may be reaching levels that induce endothelial cell apoptosis.[1]
-
Troubleshooting Steps:
-
Lower the Dose: Reduce the intratumoral dose of the STING agonist.
-
Modify Injection Schedule: Instead of a single high dose, consider a fractionated dosing schedule with lower individual doses.
-
Combination Therapy: Investigate combining a lower dose of the STING agonist with other anti-angiogenic agents that have a different mechanism of action.[1]
-
Problem: Reduced T-cell infiltration or function following STING agonist treatment.
-
Possible Cause: Direct activation of STING in T-cells may be leading to apoptosis or exhaustion.[6][7]
-
Troubleshooting Steps:
-
Timing of Combination Therapies: If combining with T-cell based therapies (e.g., checkpoint inhibitors, CAR T-cells), optimize the timing and sequence of administration. For instance, administering the STING agonist prior to T-cell infusion may create a more favorable inflammatory environment without directly harming the incoming T-cells.
-
Monitor T-cell Subsets: Use flow cytometry to carefully analyze the phenotype and viability of different T-cell populations within the tumor and peripheral blood.
-
Quantitative Data Summary
Table 1: Dose-Limiting Toxicities of STING Agonist E7766 in a Phase I Trial
| Dose Level (µg) | Number of Patients with DLTs | Observed Dose-Limiting Toxicities |
| 600 | 2 | Grade 2 tachycardia, Grade 3 fatigue, Grade 2 dyspnea exertional, Grade 3 confusion |
| 780 | 1 | Grade 3 fatigue |
Data from a Phase I dose-escalation study of intratumoral E7766 in patients with advanced solid tumors.[3]
Table 2: Common Treatment-Related Adverse Events with STING Agonists
| Adverse Event | Frequency (General) | Notes |
| Pyrexia (Fever) | Common | Often managed with standard antipyretics.[1][2] |
| Injection Site Pain | Common | Typically localized and transient.[1] |
| Chills | Common | Associated with the acute inflammatory response.[2] |
| Fatigue | Common | Can be a dose-limiting toxicity at higher grades.[2][3] |
| Headache | Common | Generally mild to moderate in severity.[1] |
| Increased Cytokines (IL-6, IFN-β) | Common | A pharmacodynamic marker of STING activation, but can contribute to toxicity at high levels.[1] |
This table provides a general overview. The frequency and severity of adverse events can vary significantly based on the specific STING agonist, dose, and patient population.
Experimental Protocols
Key Experiment: In Vivo Maximum Tolerated Dose (MTD) Study in Mice
Objective: To determine the maximum tolerated dose of a novel STING agonist when administered intratumorally.
Methodology:
-
Animal Model: Use a syngeneic tumor model (e.g., CT26 colon carcinoma in BALB/c mice) that is responsive to STING agonists.
-
Tumor Implantation: Subcutaneously implant a known number of tumor cells into the flank of the mice. Allow tumors to reach a predetermined size (e.g., 50-100 mm³).
-
Dose Escalation Cohorts: Establish multiple dose cohorts with increasing concentrations of the STING agonist. Include a vehicle control group.
-
Administration: Administer the STING agonist or vehicle directly into the tumor (intratumoral injection) at a specified volume.
-
Monitoring:
-
Clinical Observations: Monitor the animals daily for clinical signs of toxicity, including weight loss, changes in posture, activity level, and grooming habits. A toxicity scoring system should be implemented.
-
Body Weight: Record the body weight of each animal daily or every other day. A significant and sustained weight loss (e.g., >15-20%) is a common endpoint.
-
Tumor Growth: Measure tumor dimensions with calipers every 2-3 days to assess anti-tumor efficacy.
-
-
Endpoint: The MTD is typically defined as the highest dose that does not cause unacceptable toxicity (e.g., death, >20% body weight loss, or severe clinical signs of distress).
-
Histopathology: At the end of the study, major organs (liver, spleen, kidney, lung, heart) should be collected for histopathological analysis to identify any organ-specific toxicities.
Visualizations
Caption: STING signaling pathway leading to immune activation and potential toxicity.
Caption: Experimental workflow for a preclinical maximum tolerated dose study.
References
- 1. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Agonists and Inhibitors of the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
How to mitigate cytokine storm with STING agonist-33
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with STING agonist-33, focusing on the critical aspect of mitigating and managing cytokine release.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-nucleotide, small-molecule agonist of the Stimulator of Interferon Genes (STING) protein. Its chemical formula is C38H42N10O7S2 and it has a molecular weight of 814.93.[1] The primary mechanism of action involves binding to and activating the STING protein, which is located on the endoplasmic reticulum. This activation triggers a downstream signaling cascade, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines and chemokines.[2][3][4][5] This response is critical for initiating both innate and adaptive immune responses.
Q2: The literature suggests STING agonists are pro-inflammatory. How can they be used to mitigate a cytokine storm?
This is a crucial point of clarification. The term "mitigation" in the context of STING agonists and cytokine storm should be understood in two ways:
-
Preventing iatrogenic cytokine storm: A primary concern with STING agonists is their potential to induce a cytokine storm, also known as Cytokine Release Syndrome (CRS), due to their potent pro-inflammatory activity.[1][3] Therefore, a key aspect of their use is careful dose-finding and immunotoxicity testing to mitigate the risk of causing a dangerous systemic inflammatory reaction.
-
Therapeutic immunomodulation in specific contexts: In certain disease models, such as experimental autoimmune encephalomyelitis, STING agonists have been shown to mitigate disease severity by stimulating immune-regulatory pathways.[6] In these specific contexts, the agonist is not quelling a full-blown cytokine storm but rather modulating a dysregulated immune response to reduce pathological inflammation. The goal is to leverage a controlled, localized inflammatory response to beneficially redirect the immune system.
Q3: What are the potential adverse effects of this compound, particularly concerning cytokine release?
The most significant potential adverse effect is the induction of Cytokine Release Syndrome (CRS).[1][3][7] Excessive activation of the STING pathway can lead to a massive release of pro-inflammatory cytokines, which can cause systemic inflammation, organ damage, and in severe cases, death.[1][3][8] Therefore, in vitro and in vivo assessment of the cytokine release profile of this compound is a critical step in preclinical development.
Q4: In which cell types is the STING pathway predominantly active?
The STING pathway is active in a variety of cell types, but it is particularly important in immune cells such as dendritic cells (DCs), macrophages, T-cells, and natural killer (NK) cells.[9][10] Its activation in these cells is key to initiating an anti-tumor or anti-pathogen immune response. Some tumor cells also have an active STING pathway.[11]
Troubleshooting Guide
Issue 1: Excessive or unexpected levels of pro-inflammatory cytokines in vitro.
-
Question: Are you observing cytokine levels that suggest an impending cytokine storm in your cell-based assays?
-
Troubleshooting Steps:
-
Dose-Response Confirmation: Re-run the experiment with a wider range of this compound concentrations, including much lower doses. The cytokine response to STING agonists can be highly dose-dependent.
-
Positive and Negative Controls: Ensure you are using appropriate controls. A known potent inducer of cytokine release (e.g., a superagonist anti-CD28 mAb like TGN1412) should be used as a positive control, and a vehicle-only control as a negative control.[12]
-
Cell Type Verification: Confirm the identity and purity of your primary cells (e.g., PBMCs). Contamination with other cell types could lead to unexpected results.
-
Donor Variability: If using primary human cells, be aware that there can be significant donor-to-donor variability in immune responses. Test on cells from multiple healthy donors.[12]
-
Assay Format: Consider the format of your in vitro assay. Different methodologies (whole blood vs. PBMCs) can yield different results.
-
Issue 2: High variability in experimental results.
-
Question: Are you seeing inconsistent results between experiments?
-
Troubleshooting Steps:
-
Agonist Integrity: Ensure the integrity and purity of your this compound stock. Improper storage or handling can lead to degradation.
-
Cell Viability: Assess cell viability before and after treatment. High concentrations of the agonist may be causing cytotoxicity, leading to inconsistent results.
-
Standardized Protocol: Strictly adhere to a standardized protocol for cell isolation, plating, treatment, and sample collection.
-
Loading Controls: For Western blot analysis of pathway activation, always include loading controls (e.g., β-actin, GAPDH) and probe for total protein levels of STING, TBK1, and IRF3 to ensure observed changes in phosphorylation are not due to changes in protein expression.
-
Issue 3: Lack of STING pathway activation.
-
Question: Are you not observing the expected downstream signaling (e.g., phosphorylation of TBK1/IRF3) or cytokine production?
-
Troubleshooting Steps:
-
STING Expression: Verify STING protein expression in your cell line or primary cells by Western blot. Some cell lines may have low or no STING expression.
-
Agonist Concentration: You may be using a concentration of this compound that is too low. Perform a dose-response experiment to determine the optimal concentration.
-
Incubation Time: Ensure you are using appropriate incubation times for both the agonist and for observing downstream effects. Phosphorylation events can be transient.
-
Positive Control: Use a known STING agonist (e.g., 2'3'-cGAMP) as a positive control to confirm that the pathway is functional in your experimental system.
-
Data Presentation
Table 1: Representative Dose-Dependent Cytokine Release from Human PBMCs
Note: This is a representative table based on typical results for STING agonists. Actual values for this compound must be determined experimentally.
| This compound Conc. (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IFN-β (pg/mL) | IL-10 (pg/mL) |
| Vehicle Control | < 10 | < 20 | < 5 | < 5 |
| 0.1 | 50 ± 15 | 100 ± 30 | 25 ± 10 | 10 ± 5 |
| 1.0 | 500 ± 120 | 1200 ± 250 | 300 ± 80 | 50 ± 15 |
| 10.0 | 2500 ± 500 | 8000 ± 1500 | 1500 ± 400 | 200 ± 50 |
| Positive Control (e.g., anti-CD28) | > 5000 | > 15000 | > 2000 | > 500 |
Table 2: Key Troubleshooting Parameters
| Parameter | Recommendation | Rationale |
| Cell Source | Human PBMCs from multiple healthy donors | To account for donor variability and provide more clinically relevant data. |
| Assay Formats | Whole blood, isolated PBMCs | Different formats can provide complementary information on the risk of cytokine release. |
| Cytokine Panel | IL-2, IL-6, IL-10, IFN-γ, TNF-α, IFN-β, CXCL10 | A comprehensive panel is needed to assess the pro-inflammatory and regulatory cytokine response. |
| Positive Control | Superagonist anti-CD28 mAb (e.g., TGN1412) | To ensure the assay is sensitive enough to detect a known inducer of cytokine storm. |
| Negative Control | Vehicle (e.g., DMSO) | To establish a baseline for cytokine levels. |
Experimental Protocols
In Vitro Cytokine Release Assay (CRA)
This protocol is designed to assess the potential of this compound to induce a cytokine storm in vitro using human peripheral blood mononuclear cells (PBMCs).[12]
1. Materials:
-
This compound
-
2'3'-cGAMP (positive control)
-
Vehicle control (e.g., DMSO)
-
Ficoll-Paque
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Human whole blood from healthy donors
-
96-well cell culture plates
-
Multiplex cytokine analysis kit (e.g., Luminex-based)
2. PBMC Isolation:
-
Dilute fresh human whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the buffy coat layer containing PBMCs.
-
Wash the PBMCs twice with PBS.
-
Resuspend the cells in complete RPMI-1640 medium and perform a cell count and viability assessment.
3. Experimental Setup:
-
Plate the PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate.
-
Prepare serial dilutions of this compound, 2'3'-cGAMP, and the vehicle control in complete medium.
-
Add the different concentrations of the compounds to the wells in triplicate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
4. Sample Collection and Analysis:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Analyze the supernatant for a panel of cytokines (e.g., TNF-α, IL-6, IFN-β, IFN-γ, IL-10, CXCL10) using a multiplex cytokine assay according to the manufacturer's instructions.
5. Data Analysis:
-
Calculate the mean and standard deviation for each condition.
-
Plot the cytokine concentrations as a function of the this compound concentration to generate dose-response curves.
-
Compare the cytokine profile of this compound to the positive and negative controls.
Visualizations
STING Signaling Pathway
Caption: The cGAS-STING signaling pathway activated by this compound.
Experimental Workflow for Cytokine Release Assay
Caption: Workflow for in vitro cytokine release assay using human PBMCs.
References
- 1. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onenucleus.com [onenucleus.com]
- 3. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 4. onclive.com [onclive.com]
- 5. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]
- 6. STING Agonist Mitigates Experimental Autoimmune Encephalomyelitis by Stimulating Type I IFN–Dependent and –Independent Immune-Regulatory Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. STING Agonist Induced Innate Immune Responses Drive Anti-Respiratory Virus Activity In Vitro with Limited Antiviral Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of STING stimulation on macrophages: STING agonists polarize into “classically” or “alternatively” activated macrophages? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Cytokine Release Syndrome (CRS) Assay I Cytokine Storm I CRO services [explicyte.com]
Technical Support Center: Enhancing STING Agonist-33 Delivery to the Tumor Microenvironment
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the delivery of STING (Stimulator of Interferon Genes) agonist-33 to the tumor microenvironment (TME). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in delivering STING agonist-33 effectively to the tumor microenvironment?
A1: The primary challenges in delivering this compound to the TME stem from its inherent physicochemical properties and the complex nature of the TME itself. These challenges include:
-
Poor Cellular Uptake: STING agonists, particularly cyclic dinucleotides (CDNs) like cGAMP, are negatively charged and hydrophilic, which limits their ability to cross the negatively charged cell membrane and enter the cytosol where STING resides.[1][2][3]
-
Rapid Enzymatic Degradation: Natural CDNs are susceptible to degradation by enzymes like ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), which is present in the blood and can reduce their half-life.[1][4]
-
Systemic Toxicity and Off-Target Effects: Systemic administration can lead to widespread STING activation, resulting in a "cytokine storm" and off-target toxicities.[4][5] Intratumoral injections, while more targeted, can be limited by rapid clearance from the tumor site.[3]
-
Immunosuppressive Tumor Microenvironment: The TME is often characterized by physical barriers and immunosuppressive cells that can hinder drug penetration and efficacy.[6]
Q2: What are the common delivery strategies being explored to overcome these challenges?
A2: To address the delivery challenges of this compound, researchers are primarily focusing on advanced drug delivery systems.[1][7] These include:
-
Nanoparticle-based carriers: Liposomes, polymeric nanoparticles, and lipid nanoparticles (LNPs) can encapsulate STING agonists, protecting them from degradation, improving their pharmacokinetic profile, and facilitating cellular uptake.[6][8][9][10]
-
Hydrogels: Injectable hydrogels can provide sustained local release of STING agonists at the tumor site, prolonging their therapeutic effect and reducing systemic exposure.[3]
-
Antibody-Drug Conjugates (ADCs): Conjugating STING agonists to antibodies that target tumor-specific antigens allows for precise delivery to cancer cells, enhancing efficacy and minimizing off-target effects.[11][12]
-
Engineered Bacterial Vectors: Genetically engineered bacteria can be used to produce and deliver STING agonists directly within the tumor microenvironment.[13]
Q3: How can I assess the activation of the STING pathway in my in vitro experiments?
A3: Activation of the STING pathway can be confirmed through several in vitro assays:
-
Measurement of Type I Interferon (IFN) Production: A key downstream effect of STING activation is the production of type I IFNs, such as IFN-β.[14] You can measure IFN-β levels in cell culture supernatants using an ELISA assay.[15]
-
Western Blot Analysis: Activation of the STING signaling cascade involves the phosphorylation of key proteins. You can perform western blots to detect phosphorylated forms of STING, TBK1, and IRF3.[16]
-
Gene Expression Analysis: Upregulation of IFN-stimulated genes (ISGs) is a hallmark of STING activation. RT-qPCR can be used to measure the mRNA levels of genes like IFNB1, CXCL10, and CCL5.[16][17]
-
Reporter Assays: Cell lines engineered with a reporter gene (e.g., luciferase) under the control of an IFN-stimulated response element (ISRE) can be used to quantify STING pathway activation.[18]
Troubleshooting Guides
Problem 1: Low or no STING pathway activation in vitro despite treatment with this compound.
| Possible Cause | Troubleshooting Step |
| Poor cellular uptake of the free agonist. | Encapsulate the STING agonist in a delivery vehicle like liposomes or nanoparticles to facilitate entry into the cytoplasm.[19][20] |
| Degradation of the agonist in the culture medium. | If using a natural CDN, consider using a more stable synthetic analog or a delivery system that protects it from enzymatic degradation.[1] |
| Low expression of STING in the cell line. | Confirm STING expression in your chosen cell line using western blot or qPCR. Consider using a cell line known to have robust STING expression, such as THP-1 monocytes.[15] |
| Incorrect agonist concentration. | Perform a dose-response experiment to determine the optimal concentration of the STING agonist for your specific cell line and experimental conditions. |
| Issues with the assay itself. | Include positive controls (e.g., a known potent STING agonist like 2'3'-cGAMP) and negative controls in your experiments to validate your assay.[15] |
Problem 2: High systemic toxicity or off-target effects observed in in vivo studies.
| Possible Cause | Troubleshooting Step |
| Systemic administration of a free STING agonist. | Switch to a targeted delivery strategy. This could involve intratumoral injection of the agonist encapsulated in a sustained-release formulation like a hydrogel, or systemic administration of a tumor-targeted delivery system like an ADC or ligand-coated nanoparticles.[3][11] |
| Rapid clearance and distribution to healthy tissues. | Utilize a nanoparticle delivery system to improve the pharmacokinetic profile, increase tumor accumulation through the enhanced permeability and retention (EPR) effect, and reduce exposure to healthy organs.[6] |
| Dose is too high. | Perform a dose-escalation study to find the maximum tolerated dose (MTD) and an optimal therapeutic dose that balances efficacy with toxicity. |
Problem 3: Inconsistent or poor anti-tumor efficacy in vivo.
| Possible Cause | Troubleshooting Step |
| Insufficient delivery of the STING agonist to the tumor. | Characterize the biodistribution of your delivery system using imaging techniques or by quantifying the amount of agonist in the tumor and other organs. Optimize the formulation to enhance tumor targeting and retention.[19] |
| Immunosuppressive tumor microenvironment. | Combine STING agonist therapy with other immunotherapies, such as immune checkpoint inhibitors (e.g., anti-PD-1), to overcome tumor-induced immunosuppression.[12][14] The STING agonist can help convert "cold" tumors into "hot" tumors, making them more responsive to checkpoint blockade.[1] |
| Tumor model is resistant to STING-mediated immunity. | Investigate the expression of STING pathway components in the tumor cells and immune cells within the TME of your model. Some tumors may have defects in the STING pathway.[21] Consider using a different tumor model known to be responsive to STING agonists. |
| Suboptimal treatment schedule. | Experiment with different dosing schedules (e.g., single dose vs. multiple doses) and timing of administration relative to tumor growth. |
Quantitative Data Summary
Table 1: Comparison of STING Agonist Delivery Systems
| Delivery System | Encapsulation Efficiency (%) | Loading Efficiency (%) | Key Advantages | Key Disadvantages | Reference |
| Lipid Nanoparticles (LNP) | >90% (for cGAMP) | Not always reported | High encapsulation, enhanced cellular uptake, potential for systemic delivery. | Can have complex manufacturing, potential for immunogenicity of lipid components. | [9][19] |
| Polymeric Nanoparticles (PBAE) | ~55% (for ADU-S100) | ~2.1% (for ADU-S100) | Biodegradable, can be designed for pH-responsive release. | Acidic byproducts of some polymers can be detrimental. | [1][8] |
| Biodegradable Mesoporous Silica Nanoparticles (bMSN) | >90% (for CDA) | Not explicitly stated | High loading capacity, biocompatible, efficient cellular delivery. | Requires further study on long-term safety and degradation kinetics. | [2] |
| Lipid Calcium Phosphate Nanoparticles (LCP-NP) | High (method dependent) | Not explicitly stated | High encapsulation efficiency, slow-release profile. | Preparation method can influence characteristics. | [20] |
Experimental Protocols
Protocol 1: In Vitro STING Pathway Activation Assay
This protocol describes how to assess STING pathway activation in a cell line like THP-1 monocytes by measuring IFN-β secretion.[15]
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
This compound (free or formulated)
-
Positive control (e.g., 2'3'-cGAMP)
-
96-well cell culture plates
-
Human IFN-β ELISA kit
Procedure:
-
Cell Seeding: Plate THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of your this compound formulation and the positive control. Remove the old media from the cells and add 100 µL of the agonist-containing media to the respective wells. Include untreated wells as a negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA: Perform the IFN-β ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Determine the concentration of IFN-β in each sample by referring to the standard curve. Plot the IFN-β concentration against the agonist concentration to generate a dose-response curve.
Protocol 2: Preparation of dsDNA Probes for cGAS-STING Pathway Activation
This protocol outlines the preparation of double-stranded DNA (dsDNA) probes, which can be used as a positive control to activate the cGAS-STING pathway.[16]
Materials:
-
Synthetic single-stranded DNA (ssDNA) oligonucleotides (sense and antisense)
-
Annealing buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, 1 mM EDTA, pH 8.0)
-
Thermocycler or water bath
Procedure:
-
Resuspend Oligonucleotides: Resuspend the lyophilized sense and antisense ssDNA oligos in nuclease-free water to a stock concentration of 100 µM.
-
Mixing: In a PCR tube, mix equal molar amounts of the sense and antisense ssDNA oligos in annealing buffer. For example, mix 10 µL of 100 µM sense oligo, 10 µL of 100 µM antisense oligo, and 80 µL of annealing buffer for a final concentration of 10 µM dsDNA in a 100 µL volume.
-
Annealing: Place the tube in a thermocycler or a heat block and heat to 95°C for 5 minutes.
-
Cooling: Allow the mixture to cool down slowly to room temperature over 45-60 minutes. This slow cooling allows for proper annealing of the two strands.
-
Storage: The resulting dsDNA solution can be stored at -20°C.
-
Transfection: This dsDNA can then be transfected into cells using a suitable transfection reagent to activate the cGAS-STING pathway.
Visualizations
Caption: The cGAS-STING signaling pathway.
Caption: Experimental workflow for STING agonist delivery.
Caption: Troubleshooting logic for in vivo experiments.
References
- 1. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving STING Agonist Delivery for Cancer Immunotherapy Using Biodegradable Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Putting the sting back in STING therapy: novel delivery vehicles for improved STING activation [frontiersin.org]
- 4. STING activation and overcoming the challenges associated with STING agonists using ADC (antibody-drug conjugate) and other delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nanodelivery Strategies for STING Agonists: Toward Efficient Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nanodelivery of STING agonists against cancer and infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Delivery of a STING Agonist Using Lipid Nanoparticles Inhibits Pancreatic Cancer Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tumor-targeted delivery of a STING agonist improvescancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tumor-targeted delivery of a STING agonist improves cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 14. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol to induce and assess cGAS-STING pathway activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Liposomal Delivery Enhances Immune Activation by STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scienceopen.com [scienceopen.com]
- 21. jitc.bmj.com [jitc.bmj.com]
Technical Support Center: Overcoming Resistance to STING Agonist-33 Therapy
Welcome to the technical support center for STING Agonist-33. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common experimental issues and to answer frequently asked questions related to therapy resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent activator of the Stimulator of Interferon Genes (STING) pathway. The cGAS-STING pathway is a crucial component of the innate immune system that detects cytosolic DNA, a danger signal often associated with viral infections or cellular damage, such as in cancer cells. Upon binding to STING, the agonist induces a conformational change in the STING protein, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), which dimerizes and translocates to the nucleus to drive the expression of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines.[1][2] This cascade initiates a robust anti-tumor immune response by enhancing antigen presentation, promoting dendritic cell (DC) maturation, and recruiting cytotoxic T lymphocytes to the tumor microenvironment.[2][3]
Q2: I am not observing any STING pathway activation in my in vitro experiment. What are the possible causes?
A2: Several factors could lead to a lack of STING activation in vitro. Here are some common issues to troubleshoot:
-
Cell Line Health and STING Expression: Confirm that your cells are healthy and express STING. Some cell lines may have low or absent STING expression. You can verify STING protein levels by Western blot.[4]
-
Agonist Delivery: STING is a cytosolic protein. Being a charged molecule, this compound may not efficiently cross the cell membrane on its own. Consider using a transfection reagent or electroporation to ensure efficient cytosolic delivery.[5]
-
Agonist Integrity and Concentration: Ensure your this compound is properly stored and has not degraded. Prepare fresh solutions for each experiment and perform a dose-response experiment to determine the optimal concentration for your specific cell line.[4][6]
-
Downstream Signaling Components: The lack of response could be due to defects in downstream signaling proteins like TBK1 or IRF3.[5] Verify their expression and phosphorylation status via Western blot.[7][8]
Q3: My in vivo tumor model is not responding to this compound monotherapy. What are the potential mechanisms of resistance?
A3: Resistance to STING agonist monotherapy in vivo can be multifactorial and may involve both intrinsic and adaptive mechanisms.[9] Key resistance mechanisms include:
-
Upregulation of Immune Checkpoints: STING activation can lead to the upregulation of immune checkpoint proteins like Programmed Death-Ligand 1 (PD-L1) on tumor cells, which can suppress the anti-tumor activity of T cells.[10]
-
Induction of Immunosuppressive Pathways: The activation of the STING pathway can paradoxically induce immunosuppressive pathways involving indoleamine 2,3-dioxygenase (IDO) and cyclooxygenase-2 (COX2).[9]
-
MTAP Deficiency: The deletion of the methylthioadenosine phosphorylase (MTAP) gene, a common alteration in human cancers, can lead to the accumulation of methylthioadenosine (MTA).[11][12] MTA can inhibit the STING pathway by downregulating IRF3, thus conferring resistance to STING agonists.[11][13]
-
"Cold" Tumor Microenvironment: Tumors with a non-T-cell-inflamed or "cold" microenvironment lack pre-existing immune cell infiltration and may be less responsive to STING agonist monotherapy.[14]
Q4: What strategies can be employed to overcome resistance to this compound?
A4: Combination therapy is a promising strategy to overcome resistance.[10][15] Consider the following approaches:
-
Combination with Immune Checkpoint Inhibitors: Combining this compound with PD-1/PD-L1 blockade can enhance anti-tumor immunity and has shown synergistic effects in preclinical models.[16][17][18]
-
Combination with COX2 Inhibitors: Co-treatment with a COX2 inhibitor can disrupt the adaptive resistance induced by STING activation and enhance the therapeutic efficacy of the STING agonist.[3][19]
-
Targeting the Polyamine Biosynthesis Pathway in MTAP-deficient Tumors: In tumors with MTAP deficiency, combining the STING agonist with an inhibitor of polyamine biosynthesis, such as DFMO, can restore sensitivity to STING agonist therapy.[11][12]
-
Combination with other Immunomodulators: Combining this compound with other immunomodulatory agents like IL-2 superkines has shown strong synergistic effects in preclinical models by boosting both T cell and NK cell responses.[20][21][22]
Troubleshooting Guides
In Vitro Experiment Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low STING activation (no p-TBK1/p-IRF3) | Low STING expression in the cell line. | Verify STING protein expression by Western blot. Use a cell line known to have a functional STING pathway (e.g., THP-1).[4][5] |
| Inefficient cytosolic delivery of the agonist. | Use a transfection reagent (e.g., Lipofectamine) or electroporation to facilitate delivery.[5] | |
| Degraded or inactive agonist. | Ensure proper storage of this compound. Prepare fresh working solutions for each experiment and minimize freeze-thaw cycles.[5] | |
| Suboptimal agonist concentration. | Perform a dose-response experiment to determine the optimal concentration for your cell line.[6] | |
| Defective downstream signaling components. | Check for the expression and phosphorylation of TBK1 and IRF3 by Western blot.[7][8] | |
| High cell death/toxicity | Excessive STING activation leading to inflammatory cell death. | Reduce the concentration of this compound. Refer to your dose-response curve to find a robust but non-toxic concentration.[5] |
| Solvent toxicity (e.g., DMSO). | Ensure the final solvent concentration in the culture medium is non-toxic (typically <0.5% for DMSO).[6] | |
| Inconsistent results | Experimental variability. | Standardize all experimental parameters, including cell seeding density, treatment times, and reagent preparation.[6] |
| Compound precipitation. | Visually inspect the culture medium for any signs of precipitation after adding the agonist. If precipitation occurs, try a different solvent or a lower concentration.[6] |
In Vivo Experiment Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No tumor regression with monotherapy | Upregulation of adaptive resistance pathways (e.g., PD-L1, COX2). | Combine this compound with a PD-1/PD-L1 inhibitor or a COX2 inhibitor.[9][17] |
| MTAP deficiency in the tumor model. | If using a human cell-line derived xenograft, check the MTAP status of the cells. If deficient, consider a combination with a polyamine biosynthesis inhibitor.[11][12] | |
| Poor tumor immunogenicity ("cold" tumor). | Combine with therapies that can induce immunogenic cell death, such as radiation or certain chemotherapies, to enhance the effects of the STING agonist.[23] | |
| Suboptimal dosing or administration route. | Optimize the dose and frequency of administration. For poorly accessible tumors, consider systemic delivery formulations if available.[24][25] | |
| Toxicity in animal models | Systemic inflammation due to high doses. | Reduce the dose of the STING agonist. Consider intratumoral injection to limit systemic exposure.[14] |
Data Presentation
Table 1: Representative Efficacy of STING Agonists as Monotherapy and in Combination Therapy in Preclinical Mouse Models
| Tumor Model | STING Agonist | Combination Agent | Efficacy Outcome | Reference |
| CT26 (Colon Carcinoma) | ADU-S100 | - | Significant delay in tumor growth in 100% of animals. | [24] |
| CT26 (Colon Carcinoma) | BMS-986301 | Anti-PD-1 | >90% regression in injected and non-injected tumors. | [26] |
| B16-F10 (Melanoma) | CDN | IL-2 superkine (H9) | Strong synergistic antitumor responses and long-term remissions. | [20][21][22] |
| ID8 (Ovarian Cancer) | 2'3'-c-di-AM(PS)2 (Rp, Rp) | Carboplatin (B1684641) + Anti-PD-1 | Longest survival compared to monotherapy or dual combinations. | [27] |
| 4T1 (Breast Cancer) | DMXAA | - | Increased survival of tumor-bearing mice. | [2] |
| A20 (Lymphoma) | STINGa | Anti-GITR + Anti-PD-1 | Cure in 50% of the mice. | [10][28] |
Table 2: Representative In Vitro Activity of Non-Cyclic Dinucleotide STING Agonists
| Compound | Assay | Cell Line | EC50 / IC50 | Reference |
| diABZI | IFN-β Secretion | THP-1 | 3.1 ± 0.6 µM | [29] |
| KAS-08 | ISG Reporter Assay | THP-1 | 0.18 µM | [29] |
| SR-717 | IFN-β Induction | THP-1 | EC80 of 3.6 µM | [29] |
| E7766 | IFNβ Expression | Human PBMCs | 0.15 to 0.79 µmol/L | [30] |
Experimental Protocols
In Vitro STING Pathway Activation Assay by Western Blot
This protocol is for assessing the phosphorylation of STING, TBK1, and IRF3 as a measure of pathway activation.[7][9]
Materials:
-
Cell line of interest (e.g., THP-1 monocytes)
-
Complete culture medium
-
This compound
-
Transfection reagent (if required)
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pSTING, anti-STING, anti-pTBK1, anti-TBK1, anti-pIRF3, anti-IRF3, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere or reach the desired confluency.
-
Treatment:
-
Pre-treat cells with vehicle or varying concentrations of this compound for the desired time (e.g., 1-2 hours). If using a transfection reagent, follow the manufacturer's protocol.
-
Include positive controls (e.g., 2'3'-cGAMP) and negative (unstimulated) controls.
-
-
Cell Lysis:
-
After treatment, wash the cells once with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.
-
Collect the supernatant.[9]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer, then boil at 95-100°C for 5 minutes.
-
Western Blotting:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and develop the blot using an ECL substrate.[6][9]
-
In Vivo Syngeneic Mouse Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse model.[24]
Materials:
-
Syngeneic mouse strain (e.g., BALB/c or C57BL/6)
-
Tumor cell line compatible with the mouse strain (e.g., CT26 or B16-F10)
-
This compound formulated for in vivo use
-
Combination agent (e.g., anti-PD-1 antibody)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width^2).
-
Treatment Initiation: When tumors reach a predetermined average volume (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., Vehicle, this compound, Combination Agent, this compound + Combination Agent).
-
Drug Administration: Administer this compound via the desired route (e.g., intratumoral or systemic). Administer the combination agent according to its established protocol.
-
Efficacy Assessment:
-
Continue to monitor tumor growth in all groups.
-
Monitor animal survival.
-
At the end of the study, or at specified time points, tumors and spleens can be harvested for further analysis (e.g., flow cytometry).
-
Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
This protocol is for analyzing the immune cell populations within the tumor microenvironment following treatment.[10][31][32][33]
Materials:
-
Harvested tumors
-
Digestion buffer (e.g., collagenase/DNase)
-
FACS buffer (PBS with 2% FBS)
-
Red blood cell lysis buffer
-
Fixable viability dye
-
Fc block (anti-CD16/CD32)
-
Fluorochrome-conjugated antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, NK1.1, F4/80, CD11c, PD-1)
-
Intracellular/intranuclear staining buffers (if analyzing intracellular cytokines or transcription factors like FoxP3)
-
Flow cytometer
Procedure:
-
Tumor Digestion: Mince the harvested tumor tissue and digest it into a single-cell suspension using a digestion buffer.
-
Cell Preparation:
-
Filter the cell suspension through a cell strainer.
-
Lyse red blood cells if necessary.
-
Wash the cells with FACS buffer.
-
-
Staining:
-
Stain with a fixable viability dye to exclude dead cells.
-
Block Fc receptors with Fc block.
-
Stain for surface markers with a cocktail of fluorochrome-conjugated antibodies.
-
If applicable, perform fixation, permeabilization, and intracellular/intranuclear staining.
-
-
Data Acquisition and Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data using appropriate software to quantify the different immune cell populations within the tumor.[31]
-
Mandatory Visualizations
STING Signaling Pathway
References
- 1. eurekalert.org [eurekalert.org]
- 2. STING agonist inflames the pancreatic cancer immune microenvironment and reduces tumor burden in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integration of STING activation and COX-2 inhibition via steric-hindrance effect tuned nanoreactors for cancer chemoimmunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 9. benchchem.com [benchchem.com]
- 10. ashpublications.org [ashpublications.org]
- 11. MTAP deficiency confers resistance to cytosolic nucleic acid sensing and STING agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. STING-Activating Nanoparticles Combined with PD-1/PD-L1 Blockade: A Synergistic Approach in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 19. JCI Insight - Adjuvant COX inhibition augments STING signaling and cytolytic T cell infiltration in irradiated 4T1 tumors [insight.jci.org]
- 20. Synergy of a STING agonist and an IL-2 superkine in cancer immunotherapy against MHC I–deficient and MHC I+ tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jitc.bmj.com [jitc.bmj.com]
- 22. Synergy of a STING agonist and an IL-2 superkine in cancer immunotherapy against MHC I-deficient and MHC I+ tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Exploring the synergy between tumor microenvironment modulation and STING agonists in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. targetedonc.com [targetedonc.com]
- 27. STING agonist therapy in combination with PD-1 immune checkpoint blockade enhances response to carboplatin chemotherapy in high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. [PDF] Enhancing immunotherapy of STING agonist for lymphoma in preclinical models. | Semantic Scholar [semanticscholar.org]
- 29. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. benchchem.com [benchchem.com]
- 32. Primary Tumor Suppression and Systemic Immune Activation of Macrophages through the Sting Pathway in Metastatic Skin Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 33. STING activation normalizes the intraperitoneal vascular-immune microenvironment and suppresses peritoneal carcinomatosis of colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
STING agonist-33 degradation and metabolism in vivo
Welcome to the technical support center for STING Agonist-33. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound degradation in vivo?
A1: The in vivo degradation of STING agonists, particularly those with a cyclic dinucleotide (CDN) structure, is primarily mediated by phosphodiesterases. The ecto-nucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a key enzyme that hydrolyzes the phosphodiester bonds of CDNs like 2'3'-cGAMP, leading to their inactivation.[1][2][3] Non-nucleotide agonists may undergo different metabolic pathways, often involving cytochrome P450 (Cyp) enzymes in the liver.[4]
Q2: Why am I observing lower than expected in vivo efficacy with this compound?
A2: Lower than expected efficacy can stem from several factors related to the compound's stability and metabolism. Natural CDNs are often susceptible to rapid enzymatic degradation, leading to a short half-life in vivo.[3][5] For instance, the STING agonist ADU-S100 showed a short terminal half-life of 10–23 minutes in a clinical trial, which may have limited its efficacy.[2] Additionally, poor membrane permeability can hinder the agonist from reaching the intracellular STING protein located on the endoplasmic reticulum.[3][6] Formulation strategies, such as encapsulation in lipid nanoparticles (LNPs), can improve stability, cellular uptake, and overall bioavailability.[6][7][8]
Q3: Can this compound be administered systemically, or is intratumoral injection required?
A3: The route of administration depends on the specific chemical properties and formulation of this compound. First-generation CDN-type agonists often require intratumoral (IT) administration due to their rapid in vivo degradation by phosphodiesterases.[2][9] However, newer generations of STING agonists, including non-nucleotide small molecules and modified CDNs, have been developed with improved stability, making them more suitable for systemic (e.g., intravenous, subcutaneous, or oral) delivery.[2][10] Systemic administration allows the agonist to reach both primary and metastatic tumors.[6]
Q4: What are the expected metabolic products of this compound?
A4: If this compound is a CDN, the primary metabolic products will likely be the linearized dinucleotide and subsequently the individual mononucleotides (e.g., AMP and GMP), resulting from hydrolysis by enzymes like ENPP1.[1] For non-nucleotide agonists, metabolism is typically governed by Phase I (oxidation, reduction, hydrolysis via enzymes like CYPs) and Phase II (conjugation) reactions in the liver, leading to a variety of hydroxylated or conjugated metabolites.[4] Identifying these metabolites requires analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS).
Q5: How does the activation of the STING pathway itself influence the metabolism of this compound?
A5: The STING signaling pathway is linked with cellular metabolic reprogramming, including effects on glycolysis, fatty acid metabolism, and cholesterol biosynthesis.[10][11][12] While the pathway's activation primarily affects cellular metabolism, there are also autoregulatory mechanisms to prevent chronic activation. These include the lysosomal degradation of the STING protein itself and the induction of autophagy to clear cytosolic DNA.[3][13] While these processes primarily regulate the signaling protein and its endogenous ligand, a sustained inflammatory microenvironment induced by the agonist could potentially alter the expression or activity of metabolic enzymes in the local tissue, indirectly influencing the drug's metabolism.
Troubleshooting Guide
Problem 1: Inconsistent or non-reproducible results in vivo.
| Possible Cause | Troubleshooting Steps |
| Degradation of Compound | Ensure proper storage and handling of this compound. Prepare fresh solutions for each experiment. Assess the stability of the compound in the vehicle solution under experimental conditions. |
| Formulation Issues | If using a delivery system like nanoparticles, characterize the formulation for particle size, encapsulation efficiency, and stability before each experiment.[14] Inconsistent formulation can lead to variable bioavailability. |
| Animal Model Variability | Differences in mouse substrains, gut microbiota, or underlying health status can affect immune and metabolic responses. Standardize the animal model and housing conditions. Consider potential variations in STING haplotypes, which can affect agonist binding and activity.[5] |
| Dosing and Administration | Verify the accuracy of the administered dose and the consistency of the injection technique (e.g., intratumoral depth and distribution). Rapid clearance from the injection site can be a challenge.[15] |
Problem 2: High systemic toxicity or off-target effects observed.
| Possible Cause | Troubleshooting Steps |
| Systemic Exposure | The agonist may be escaping the tumor microenvironment and activating STING systemically, leading to a "cytokine storm". Measure plasma concentrations of the agonist and key cytokines (e.g., IFN-β, TNF-α) over time. |
| Non-specific Uptake | The delivery vehicle or the agonist itself may be taken up by healthy tissues, particularly the liver and spleen.[8] Perform biodistribution studies using a labeled version of the agonist or vehicle to assess tissue targeting. |
| Dose Too High | The observed toxicity may be dose-dependent. Perform a dose-escalation study to identify the maximum tolerated dose (MTD) and an optimal therapeutic window. |
| Off-target Pharmacology | The agonist may be interacting with other receptors or pathways. This is less common for highly specific agonists but should be considered. In vitro profiling against a panel of receptors can help rule this out. |
Problem 3: Rapid clearance and short half-life in pharmacokinetic (PK) studies.
| Possible Cause | Troubleshooting Steps |
| Enzymatic Degradation | The compound is likely being rapidly metabolized by phosphodiesterases (if a CDN) or liver enzymes.[2][3] Perform in vitro stability assays with plasma and liver microsomes to confirm.[2][4] |
| Renal Clearance | Small, hydrophilic molecules can be rapidly cleared by the kidneys. Analyze urine for the presence of the parent compound and metabolites. |
| Formulation Strategy | Consider using a delivery system to protect the agonist from degradation and clearance. Nanoparticles, liposomes, or exosomes can significantly extend the circulation half-life.[7][15] |
| Chemical Modification | If feasible, consider chemical modifications to the agonist structure to improve stability. For CDNs, phosphorothioate (B77711) modifications can increase resistance to nuclease degradation.[16] |
Quantitative Data Summary
The following tables provide representative data for STING agonists based on published literature. These values can serve as a benchmark when evaluating this compound.
Table 1: In Vitro Stability of Representative STING Agonists
| Compound | Matrix | Half-life (t½) | Reference |
| 2'3' cGAMP | SVPD (nuclease) | 1.8 min | [2] |
| ADU-S100 | SVPD (nuclease) | 10.3 min | [2] |
| ALG-031048 | SVPD (nuclease) | > 480 min | [2] |
| 2'3' cGAMP | ENPP1 (nuclease) | 2.5 min | [2] |
| ADU-S100 | ENPP1 (nuclease) | 12.3 min | [2] |
| ALG-031048 | ENPP1 (nuclease) | > 480 min | [2] |
| BNBC | Human Liver Microsomes | < 5 min | [4] |
| BNBC | Mouse Liver Microsomes | < 5 min | [4] |
| ALG-031048 | Human Liver Microsomes | > 480 min | [2] |
| ALG-031048 | Mouse Liver Microsomes | > 480 min | [2] |
| ALG-031048 | Human Plasma | > 60 min | [2] |
| ALG-031048 | Mouse Plasma | > 60 min | [2] |
Table 2: In Vivo Pharmacokinetic Parameters of Representative STING Agonists
| Compound | Administration Route | Species | Half-life (t½) | Reference |
| ADU-S100 | Intratumoral | Human | 10 - 23 min | [2] |
| ADU-S100 (in combination) | Intratumoral | Human | ~24 min | [15] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To determine the rate of metabolic degradation of this compound by liver enzymes.
Materials:
-
This compound
-
Pooled liver microsomes (human and mouse)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ACN) with internal standard (for quenching and analysis)
-
Incubator/water bath at 37°C
-
LC-MS/MS system
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a reaction mixture containing phosphate buffer and liver microsomes (final concentration ~0.5 mg/mL). Pre-warm the mixture to 37°C for 5 minutes.
-
Initiate the reaction by adding this compound (final concentration ~1 µM) and the NADPH regenerating system to the pre-warmed microsome mixture. Prepare a control reaction without the NADPH system to assess non-enzymatic degradation.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 3 volumes of cold ACN containing an internal standard.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Quantify the remaining concentration of this compound at each time point.
-
Plot the natural log of the percentage of remaining compound versus time. The slope of the line can be used to calculate the in vitro half-life (t½ = -0.693 / slope).
Protocol 2: Pharmacokinetic (PK) Study in Mice
Objective: To determine the in vivo absorption, distribution, metabolism, and excretion (ADME) profile and key PK parameters (e.g., half-life, Cmax, AUC) of this compound.
Materials:
-
This compound formulated for in vivo administration
-
Syngeneic tumor-bearing mice (e.g., C57BL/6 or BALB/c)
-
Blood collection supplies (e.g., EDTA-coated capillaries or tubes)
-
Centrifuge
-
Equipment for chosen route of administration (e.g., syringes for IV or IT injection)
-
LC-MS/MS system
Methodology:
-
Acclimate tumor-bearing mice to the experimental conditions.
-
Administer a single dose of this compound to a cohort of mice via the desired route (e.g., intravenous, subcutaneous, or intratumoral).
-
At specified time points post-administration (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours), collect blood samples (~20-50 µL) from 3-5 mice per time point via tail vein or retro-orbital bleed.
-
Process the blood samples immediately to obtain plasma by centrifuging at 4°C.
-
Store plasma samples at -80°C until analysis.
-
For analysis, precipitate plasma proteins by adding cold ACN with an internal standard. Centrifuge and collect the supernatant.
-
Analyze the samples using a validated LC-MS/MS method to quantify the concentration of this compound.
-
Plot the plasma concentration versus time profile.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Visualizations
Caption: The cGAS-STING signaling pathway and points of degradation.
Caption: Workflow for investigating STING agonist metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Mechanistic Study of a Novel Human STING Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trial watch: STING agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Delivery of a STING Agonist Using Lipid Nanoparticles Inhibits Pancreatic Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanodelivery Strategies for STING Agonists: Toward Efficient Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of in vivo fate of STING agonist-loaded lipid nanoparticles on antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unveiling the crossroads of STING signaling pathway and metabolic reprogramming: the multifaceted role of the STING in the TME and new prospects in cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. ASCO – American Society of Clinical Oncology [asco.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: STING Agonist-33 Experiments
Welcome to the technical support center for STING (Stimulator of Interferon Genes) Agonist-33. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experiments with this compound. Here you will find troubleshooting guides and frequently asked questions in a user-friendly format to help you obtain reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during your experiments with STING Agonist-33.
Q1: I am not observing any activation of the STING pathway after treating my cells with this compound. What are the possible reasons?
A1: A complete lack of STING activation can be attributed to several factors. Here's a step-by-step troubleshooting guide:
-
Cell Line Health and STING Expression:
-
Cell Viability: Ensure your cells are healthy and viable before and after treatment using an assay like Trypan Blue exclusion or MTT.[1]
-
STING Expression: Verify that your cell line expresses STING protein.[1] Some cell lines may have low or no STING expression, which can be confirmed by Western blot.[1]
-
-
This compound Integrity and Concentration:
-
Experimental Controls:
Q2: My results with this compound are inconsistent between experiments. What could be causing this variability?
A2: Inconsistent results are a common challenge. Consider the following factors:
-
Compound Solubility and Stability: Natural cyclic dinucleotide (CDN) STING agonists can be hydrophilic and negatively charged, leading to poor cell membrane permeability.[2][3][4] They are also susceptible to enzymatic degradation by phosphodiesterases like ENPP1.[2][3]
-
Experimental Timing:
-
Incubation Times: The timing of agonist stimulation is crucial. Phosphorylation events can be detected as early as 1-3 hours, while cytokine production may require longer incubations of 8-24 hours.[1] Optimize the stimulation time for your specific readout.
-
-
Cellular Conditions:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and functional changes.
-
Cell Density: Ensure consistent cell seeding density across experiments, as this can influence the response to stimuli.
-
Q3: I am seeing a decrease in the desired pro-inflammatory response at higher concentrations of this compound. Why is this happening?
A3: High concentrations of STING agonists can sometimes lead to a dampened or altered immune response. This could be due to:
-
Induction of Regulatory Pathways: STING activation can also trigger immune-regulatory pathways that serve to control the inflammatory response.[7] This can include the upregulation of inhibitory molecules like PD-L1 or the production of anti-inflammatory cytokines.[7][8]
-
Cell Death: High concentrations of some compounds can induce cell death, which would reduce the overall output of your assay.[9] Assess cell viability at the concentrations you are testing.
-
Off-Target Effects: While designed to be specific, high concentrations of any compound increase the likelihood of off-target effects that could interfere with your results.[4]
Experimental Protocols
Below are detailed methodologies for key experiments to assess STING pathway activation.
Western Blot for Phospho-TBK1 and Phospho-IRF3
This protocol allows for the detection of key phosphorylated proteins downstream of STING activation.
-
Cell Seeding: Plate your cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound at various concentrations and for different time points (e.g., 0, 1, 3, 6 hours). Include positive (e.g., 2'3'-cGAMP) and negative (vehicle) controls.[1]
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-TBK1 (Ser172), total TBK1, phospho-IRF3 (Ser366), total IRF3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[1]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL detection reagent and an imaging system.
IFN-β ELISA
This protocol measures the secretion of IFN-β, a key cytokine produced downstream of STING activation.[10]
-
Cell Seeding and Treatment: Seed cells in a 24-well or 96-well plate and treat with this compound for a specified period (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for your specific IFN-β ELISA kit. This will typically involve coating a plate with a capture antibody, adding your samples and standards, adding a detection antibody, followed by a substrate for colorimetric detection.
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the concentration of IFN-β in your samples based on the standard curve.
ISRE Luciferase Reporter Assay
This assay quantifies STING activation by measuring the activity of an IFN-stimulated response element (ISRE) driving a luciferase reporter gene.[10][11]
-
Transfection: Co-transfect your cells with an ISRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After 24-48 hours, treat the cells with this compound.
-
Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system according to the manufacturer's protocol.[11]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Data Presentation
Table 1: Troubleshooting Inconsistent this compound Results
| Potential Cause | Recommended Action | Relevant Assay |
| Compound Degradation | Ensure proper storage as per datasheet. Prepare fresh solutions for each experiment. | All Assays |
| Poor Cell Permeability | Use a suitable delivery vehicle (e.g., lipid nanoparticles). | Cell-based Assays |
| Enzymatic Degradation | Consider using a phosphodiesterase inhibitor in your cell culture medium. | Cell-based Assays |
| Low STING Expression | Confirm STING expression in your cell line. | Western Blot |
| Suboptimal Concentration | Perform a dose-response curve to identify the optimal concentration. | All Assays |
| Incorrect Timing | Conduct a time-course experiment to determine peak activation. | All Assays |
| Cell Health/Passage | Maintain a consistent, low cell passage number and monitor cell viability. | Cell Viability Assays |
Visualizations
Caption: The cGAS-STING signaling pathway leading to Type I Interferon production.
Caption: A typical workflow for assessing the activity of this compound in vitro.
Caption: A decision tree for troubleshooting inconsistent STING agonist experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. STING activation and overcoming the challenges associated with STING agonists using ADC (antibody-drug conjugate) and other delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. STING agonist delivery by lipid calcium phosphate nanoparticles enhances immune activation for neuroblastoma – ScienceOpen [scienceopen.com]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery and Mechanistic Study of a Novel Human STING Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
STING agonist-33 batch-to-batch variability
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with STING Agagonist-33. The information herein is intended to help address potential issues, including batch-to-batch variability, that may be encountered during experiments.
Troubleshooting Guides
Inconsistent results between different batches of STING agonist-33 can often be attributed to variations in the physicochemical properties and biological activity of the compound. A systematic approach to quality control for each new batch is essential for reproducible experimental outcomes.
Initial QC Checks for New Batches
Before using a new batch of this compound in your experiments, it is highly recommended to perform a series of quality control checks to ensure its identity, purity, and potency.
Table 1: Physicochemical Quality Control Parameters for this compound
| Parameter | Method | Acceptance Criteria | Purpose |
| Identity | LC-MS | Matches reference mass spectrum | Confirms the correct molecular weight of the compound. |
| Purity | HPLC-UV | ≥98% | Determines the percentage of the active compound and detects impurities. |
| Solubility | Visual Inspection & UV-Vis | Clear solution at specified concentration | Ensures the compound is fully dissolved for accurate dosing. |
| Residual Solvents | GC-MS | ≤0.5% | Identifies and quantifies any remaining solvents from synthesis. |
Table 2: Example of Batch-to-Batch Variability in Biological Activity
This table presents hypothetical data from three different batches of this compound to illustrate potential variability.
| Batch Number | Purity (HPLC) | EC50 in THP1-Dual™ Cells (µM) | Max IFN-β Induction (Fold Change) |
| SA33-001 (Reference) | 99.2% | 1.5 | 150 |
| SA33-002 | 98.5% | 1.8 | 142 |
| SA33-003 | 95.1% | 4.2 | 95 |
As illustrated, a decrease in purity (Batch SA33-003) can lead to a significant reduction in biological activity, observed as a higher EC50 and lower maximal IFN-β induction.
Experimental Protocols
This protocol describes how to determine the half-maximal effective concentration (EC50) of this compound by measuring the activity of secreted embryonic alkaline phosphatase (SEAP) driven by an ISG-inducible promoter.
Materials:
-
THP1-Dual™ Cells (InvivoGen)
-
HEK-Blue™ Detection Medium (InvivoGen)
-
This compound (from different batches)
-
Cell culture medium (RPMI 1640, 10% FBS, 1% Pen-Strep)
-
96-well plates
Procedure:
-
Cell Preparation:
-
Culture THP1-Dual™ cells according to the supplier's protocol.
-
On the day of the assay, centrifuge the cells and resuspend in fresh, pre-warmed cell culture medium to a density of 1 x 10^6 cells/mL.
-
-
Agonist Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in cell culture medium to obtain a range of concentrations (e.g., 0.1 µM to 100 µM).
-
-
Assay:
-
Add 180 µL of the cell suspension to each well of a 96-well plate.
-
Add 20 µL of the diluted this compound to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Detection:
-
Prepare the HEK-Blue™ Detection medium according to the manufacturer's instructions.
-
Add 180 µL of the detection medium to a new 96-well plate.
-
Transfer 20 µL of the supernatant from the cell plate to the plate containing the detection medium.
-
Incubate at 37°C for 1-3 hours and measure the absorbance at 620-655 nm.
-
-
Data Analysis:
-
Plot the absorbance values against the logarithm of the agonist concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC50 value.
-
This protocol allows for the direct assessment of STING pathway activation by detecting the phosphorylation of key downstream signaling proteins.
Materials:
-
RAW 264.7 or THP-1 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-TBK1 (Ser172), anti-TBK1, anti-phospho-IRF3 (Ser366), anti-IRF3, anti-β-actin
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Cell Stimulation:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with this compound at the desired concentration for a specified time (e.g., 1-3 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate.
-
Mandatory Visualizations
Caption: The cGAS-STING signaling pathway.
Caption: Quality control workflow for new batches.
Caption: Troubleshooting decision tree for experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a lower response with a new batch of this compound compared to the previous one?
A1: A lower-than-expected response is often due to batch-to-batch variability. Several factors can contribute to this:
-
Purity: The new batch may have a lower purity, meaning there is less active compound per unit of weight. We recommend verifying the purity via HPLC.
-
Solubility: The compound may not be fully dissolved. Ensure you are following the recommended solubilization protocol. It can be beneficial to briefly vortex and warm the solution.
-
Potency: The intrinsic biological activity of the new batch may be lower. We recommend performing a dose-response curve and calculating the EC50 to compare it with the reference batch.
Q2: My cells are not responding to this compound, even with a trusted batch. What could be the issue?
A2: If a reliable batch of the agonist is not inducing a response, the issue may lie with the experimental system:
-
Cell Line: Ensure that your cell line expresses all the necessary components of the STING pathway (cGAS, STING, TBK1, IRF3). Some cell lines have low or absent STING expression. You can verify expression levels by Western blot or RT-qPCR.
-
Agonist Delivery: STING agonists are often charged molecules and may not passively diffuse across the cell membrane. For some cell types, a transfection reagent or delivery vehicle may be required to facilitate entry into the cytoplasm.
-
Positive Control: Use a well-characterized STING agonist, such as 2'3'-cGAMP, as a positive control to confirm that the STING pathway in your cells is functional.
Q3: Can I use this compound in vivo?
A3: The suitability of this compound for in vivo studies depends on its formulation, pharmacokinetics, and pharmacodynamics. We recommend consulting the product's technical data sheet for any available in vivo data. It is crucial to perform formulation and toxicology studies before commencing in vivo experiments.
Q4: How should I prepare and store this compound?
A4: For optimal stability, this compound should be stored as a solid at -20°C or -80°C. For experimental use, prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO) and store it in small aliquots at -80°C to minimize freeze-thaw cycles. Avoid repeated warming and cooling of the stock solution. When preparing working dilutions, use pre-warmed cell culture medium and ensure the final concentration of the solvent is compatible with your cells (typically ≤0.5% for DMSO).
Cell line specific responses to STING agonist-33
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using STING Agonist-33. The information is designed to help address cell line-specific responses and other common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
This compound is a small molecule that directly binds to and activates the STING (Stimulator of Interferon Genes) protein.[1] This activation triggers a conformational change in STING, leading to its translocation from the endoplasmic reticulum to the Golgi apparatus.[2] In the Golgi, STING recruits and activates TBK1 (TANK-binding kinase 1), which in turn phosphorylates IRF3 (interferon regulatory factor 3).[2][3] Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the transcription of type I interferons (such as IFN-β) and other pro-inflammatory cytokines and chemokines like CXCL10.[3][4][5] This cascade initiates a powerful innate immune response that can lead to anti-tumor effects.[4][6]
Q2: Why do different cell lines show varied responses to this compound?
The variability in cellular responses to this compound can be attributed to several factors:
-
STING Expression Levels: Some cell lines may have low or absent STING protein expression, rendering them unresponsive to the agonist.[7] It is crucial to verify STING expression in your cell line of interest via methods like Western blot.
-
Upstream Pathway Components: Deficiencies in other components of the cGAS-STING pathway, such as cGAS, TBK1, or IRF3, can also lead to a diminished or absent response.
-
Inhibitory Mechanisms: Some cancer cells develop mechanisms to suppress the STING pathway to evade immune detection.[5] This can include epigenetic silencing of the STING gene or expression of inhibitory proteins.
-
Allelic Variants of STING: Humans have multiple STING variants, and these can exhibit different affinities for and activation by STING agonists.[3]
-
Activation of Negative Feedback Loops: Prolonged activation of the STING pathway can induce negative feedback mechanisms, such as autophagy, to prevent excessive inflammation.[8][9]
Q3: What are the expected downstream effects of this compound treatment in responsive cell lines?
In responsive cell lines, treatment with this compound is expected to induce:
-
Production of Type I Interferons (IFN-β) and Pro-inflammatory Cytokines (TNFα, IL-6). [2][10]
-
Secretion of Chemokines, such as CXCL10, which are involved in recruiting immune cells like T cells and NK cells.[5][6]
-
Upregulation of MHC Class I expression, enhancing antigen presentation to T cells.[5]
-
Induction of Apoptosis or Cell Death in some tumor cell lines.[11][12]
-
Activation of anti-tumor immunity in in-vivo models.[10]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low induction of IFN-β or CXCL10 | 1. Low or absent STING expression in the cell line. 2. Inactive this compound. 3. Suboptimal concentration or incubation time. 4. Issues with the detection assay (e.g., ELISA, qPCR). | 1. Confirm STING protein expression by Western blot.[7] Use a positive control cell line known to have a robust STING response. 2. Test the agonist on a reliable positive control cell line. Ensure proper storage and handling of the compound. 3. Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. 4. Validate your assay with a known positive control for cytokine induction. |
| High cell death in all conditions, including controls | 1. This compound is cytotoxic to the cell line at the tested concentrations. 2. Solvent (e.g., DMSO) toxicity. | 1. Perform a dose-response curve to determine the cytotoxic threshold of the agonist. 2. Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level for your cells. |
| Inconsistent results between experiments | 1. Variation in cell passage number or confluency. 2. Inconsistent agonist preparation. 3. Variability in incubation times. | 1. Use cells within a consistent passage number range and seed them to reach a similar confluency at the time of treatment. 2. Prepare fresh dilutions of the agonist for each experiment from a concentrated stock. 3. Ensure precise timing for agonist addition and sample collection. |
| No phosphorylation of TBK1 or IRF3 | 1. Cell line has a defect in the STING signaling pathway downstream of STING. 2. Incorrect timing for detecting phosphorylation. 3. Issues with Western blot protocol. | 1. Verify the expression of TBK1 and IRF3. 2. Perform a time-course experiment; phosphorylation events can be transient. Typical time points are 1-3 hours post-stimulation.[7] 3. Use lysis buffers with phosphatase and protease inhibitors. Run a positive control for pathway activation.[7] |
Quantitative Data Summary
The following tables are templates for summarizing quantitative data from experiments with this compound. Researchers should populate these tables with their own experimental results.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | STING Expression (Relative to Control) | IC50 (µM) |
| e.g., THP-1 | Acute Monocytic Leukemia | High | e.g., 5.2 |
| e.g., B16-F10 | Melanoma | Moderate | e.g., 12.8 |
| e.g., MC38 | Colon Adenocarcinoma | High | e.g., 8.1 |
| e.g., 4T1 | Breast Cancer | Low | e.g., >50 |
Table 2: Cytokine and Chemokine Production in Response to this compound (10 µM, 24h)
| Cell Line | IFN-β (pg/mL) | CXCL10 (pg/mL) | TNFα (pg/mL) |
| e.g., THP-1 | e.g., 2500 | e.g., 8000 | e.g., 1200 |
| e.g., B16-F10 | e.g., 800 | e.g., 3500 | e.g., 450 |
| e.g., MC38 | e.g., 1800 | e.g., 6500 | e.g., 900 |
| e.g., 4T1 | e.g., <50 | e.g., <100 | e.g., <50 |
Table 3: Apoptosis Rates in Response to this compound (10 µM, 48h)
| Cell Line | % Apoptotic Cells (Annexin V+) |
| e.g., HeLa | e.g., 45% |
| e.g., C-33A | e.g., 38% |
| e.g., THP-1 | e.g., 62% |
| e.g., B16-F10 | e.g., 25% |
Experimental Protocols
Protocol 1: Assessment of Cytokine Production
-
Cell Seeding: Plate cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Treatment: The following day, pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25 µM) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified time (e.g., 24 hours).
-
Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of IFN-β, CXCL10, and other cytokines in the supernatant using ELISA kits according to the manufacturer's instructions.
Protocol 2: Western Blot for STING Pathway Activation
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound (e.g., 10 µM) or a vehicle control for a short duration (e.g., 1-3 hours).[7]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-TBK1 (Ser172), TBK1, phospho-IRF3 (Ser366), IRF3, STING, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for assessing this compound activity.
Caption: Troubleshooting decision tree for lack of response.
References
- 1. m.youtube.com [m.youtube.com]
- 2. SHR1032, a novel STING agonist, stimulates anti-tumor immunity and directly induces AML apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The Many Ways to Deal with STING - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. STING agonist inflames the pancreatic cancer immune microenvironment and reduces tumor burden in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and Mechanistic Study of a Novel Human STING Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of STING Agonists: A Guide for Researchers
A Head-to-Head Look at cGAMP and Novel STING Agonists
For researchers and drug development professionals in the field of immuno-oncology, the activation of the STING (Stimulator of Interferon Genes) pathway presents a promising therapeutic strategy. As the endogenous ligand for STING, 2'3'-cyclic GMP-AMP (cGAMP) is the gold standard against which novel STING agonists are benchmarked. This guide provides a comparative framework for evaluating the activity of a novel agonist, exemplified here as "STING agonist-33," against the well-characterized cGAMP.
While specific public data for a compound designated "this compound" is not available, this guide outlines the key experimental parameters and methodologies required for a comprehensive comparison.
Quantitative Comparison of STING Agonist Activity
The following table summarizes the key activity parameters for cGAMP, providing a baseline for the evaluation of new chemical entities like this compound.
| Parameter | 2'3'-cGAMP | This compound | Reference(s) |
| Binding Affinity (Kd) to human STING | ~3.79 nM | Data not available | [1][2][3] |
| In Vitro Activity (EC50 for IFN-β Induction) | ~0.02 - 0.04 µM in 293T cells | Data not available | [3] |
| In Vivo Anti-Tumor Efficacy (Dose) | 2.5 µg - 20 mg/kg (murine models) | Data not available | [4][5] |
| Key Cytokine Induction | IFN-β, IFN-γ, TNF-α, IL-6, IL-12, CXCL10 | Data not available | [4][6] |
Understanding the STING Signaling Pathway
The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage, including that which occurs within the tumor microenvironment. Activation of STING leads to a cascade of signaling events culminating in the production of type I interferons and other pro-inflammatory cytokines, which are essential for mounting an effective anti-tumor immune response.[7][8]
Figure 1. Simplified STING signaling pathway.
Experimental Protocols for Comparative Analysis
To objectively compare the performance of this compound with cGAMP, a series of standardized in vitro and in vivo experiments should be conducted.
Experimental Workflow for STING Agonist Comparison
The following diagram outlines a typical workflow for the preclinical comparison of STING agonists.
Figure 2. Experimental workflow for comparing STING agonists.
Detailed Methodologies
1. STING Binding Affinity Assay
-
Objective: To determine the binding affinity (Kd) of the STING agonist to purified STING protein.
-
Method: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
-
Protocol Outline (SPR):
-
Immobilize purified recombinant human STING protein on a sensor chip.
-
Prepare a series of concentrations of the STING agonist (e.g., cGAMP or this compound).
-
Flow the agonist solutions over the sensor chip and measure the binding response.
-
Calculate the association (ka) and dissociation (kd) rate constants to determine the equilibrium dissociation constant (Kd).[9]
-
2. In Vitro STING Activation: IFN-β Reporter Assay
-
Objective: To measure the potency (EC50) of the STING agonist in inducing a type I interferon response in a cellular context.
-
Method: Luciferase reporter assay in a cell line expressing a luciferase gene under the control of an IFN-β promoter or an Interferon-Stimulated Response Element (ISRE).
-
Protocol Outline:
-
Seed HEK293T cells stably expressing human STING and an IFN-β-luciferase reporter construct in a 96-well plate.[10]
-
The following day, transfect the cells with serial dilutions of the STING agonists.
-
After 18-24 hours of incubation, lyse the cells and measure luciferase activity using a luminometer.[10]
-
Normalize the IFN-β luciferase signal to a constitutively expressed control reporter (e.g., Renilla luciferase).
-
Plot the dose-response curve and calculate the EC50 value.
-
3. Cytokine Profiling in Primary Immune Cells
-
Objective: To characterize the cytokine profile induced by the STING agonist in relevant immune cells.
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex cytokine bead array on supernatants from stimulated human peripheral blood mononuclear cells (PBMCs) or murine bone marrow-derived dendritic cells (BMDCs).
-
Protocol Outline (ELISA for IFN-β):
-
Isolate human PBMCs and culture them in a 96-well plate.
-
Stimulate the cells with various concentrations of the STING agonists for 24 hours.
-
Collect the cell culture supernatants.
-
Quantify the concentration of IFN-β in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.[11][12][13]
-
Similarly, measure other key cytokines such as TNF-α, IL-6, and IL-12.
-
4. In Vivo Anti-Tumor Efficacy Study
-
Objective: To evaluate the ability of the STING agonist to inhibit tumor growth in a syngeneic mouse model.
-
Method: Intratumoral or systemic administration of the STING agonist in mice bearing established tumors.
-
Protocol Outline:
-
Implant a syngeneic tumor cell line (e.g., B16-F10 melanoma, CT26 colon carcinoma) subcutaneously into immunocompetent mice.[4]
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (vehicle control, cGAMP, this compound at various doses).
-
Administer the treatments according to a predefined schedule (e.g., intratumoral injections every 3-4 days).[14]
-
Measure tumor volume and body weight regularly.
-
At the end of the study, excise the tumors for weight measurement and further analysis (e.g., immune cell infiltration).
-
Monitor a separate cohort of mice for survival.
-
By following these standardized protocols, researchers can generate robust and comparable data to thoroughly evaluate the preclinical potential of novel STING agonists relative to the benchmark, cGAMP. This comprehensive approach will enable informed decisions in the drug development process for new immuno-oncology therapeutics.
References
- 1. stratech.co.uk [stratech.co.uk]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Antitumor Activity of cGAMP via Stimulation of cGAS-cGAMP-STING-IRF3 Mediated Innate Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intratumoral administration of cGAMP transiently accumulates potent macrophages for anti-tumor immunity at a mouse tumor site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. invivogen.com [invivogen.com]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human Interferon beta (IFN-beta,IFNB) Elisa Kit – AFG Scientific [afgsci.com]
- 12. file.elabscience.com [file.elabscience.com]
- 13. listarfish.it [listarfish.it]
- 14. pnas.org [pnas.org]
A Comparative Guide to Non-Cyclic Dinucleotide (CDN) STING Agonists: diABZI, SR-717, and MSA-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system. Its activation triggers the production of type I interferons and other pro-inflammatory cytokines, leading to a robust anti-tumor immune response. While early STING agonists were predominantly cyclic dinucleotides (CDNs), a new generation of non-CDN agonists has emerged, offering improved pharmacological properties such as better stability and systemic activity. This guide provides an objective comparison of three prominent non-CDN STING agonists: diABZI, SR-717, and MSA-2. The information presented is based on available experimental data to assist researchers in selecting the appropriate agonist for their studies.
Note: This guide does not include information on "STING agonist-33" as a publicly identifiable compound with available performance data could not be found under this designation. The comparison focuses on the well-characterized agonists for which substantial data exists.
Quantitative Performance Data
The following tables summarize the in vitro and in vivo performance of diABZI, SR-717, and MSA-2 based on published experimental data.
Table 1: In Vitro Potency of Non-CDN STING Agonists
| Agonist | Assay System | Readout | EC50 | Citation |
| diABZI | Human PBMCs | IFN-β Secretion | 130 nM | [1] |
| Mouse PBMCs | IFN-β Secretion | 186 nM | [1] | |
| SR-717 | ISG-THP1 (WT) Cells | ISG Reporter Activity | 2.1 µM | [2] |
| ISG-THP1 (cGAS KO) Cells | ISG Reporter Activity | 2.2 µM | [2] | |
| MSA-2 | Human STING (WT) | STING Activation | 8.3 µM | |
| Human STING (HAQ) | STING Activation | 24 µM |
Table 2: In Vivo Anti-Tumor Efficacy of Non-CDN STING Agonists
| Agonist | Mouse Model | Tumor Cell Line | Administration Route | Dosage | Outcome | Citation |
| diABZI | BALB/c | CT26 (colorectal) | Intravenous | 1.5 mg/kg | Significant tumor growth inhibition | [3] |
| SR-717 | C57BL/6 | B16F10 (melanoma) | Intraperitoneal | 30 mg/kg (daily for 7 days) | Maximally inhibited tumor growth | [2] |
| MSA-2 | C57BL/6 | MC38 (colon) | Intratumoral | 150 µg (3 doses) | Significant tumor growth reduction; 7/9 mice tumor-free | [2][4] |
Table 3: Pharmacokinetic Properties of Non-CDN STING Agonists
| Agonist | Species | Administration Route | Half-life (t½) | Key Findings | Citation |
| diABZI | Mouse (BALB/c) | Intravenous | 1.4 hours | Systemic exposure greater than EC50 for mouse STING. | [3][5] |
| SR-717 | Not explicitly found | Not explicitly found | Not explicitly found | Stable cGAMP mimetic. | [2][6] |
| MSA-2 | Mouse | Oral, Subcutaneous | Not explicitly found | Orally bioavailable with comparable exposure to subcutaneous administration. | [7] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the STING signaling pathway, a typical experimental workflow for evaluating STING agonists, and the comparative relationship between the agonists discussed.
Caption: The cGAS-STING signaling pathway.
Caption: General experimental workflow for evaluating STING agonists.
Caption: Logical relationship comparing key properties of the STING agonists.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro IFN-β Induction Assay (ELISA)
Objective: To quantify the amount of IFN-β secreted by immune cells in response to STING agonist treatment.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or THP-1 monocytic cells.
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS).
-
STING agonist (diABZI, SR-717, or MSA-2).
-
Phosphate Buffered Saline (PBS).
-
96-well cell culture plates.
-
Human IFN-β ELISA kit.
-
Microplate reader.
Protocol:
-
Cell Seeding: Seed THP-1 cells at a density of 5 x 10^5 cells/well in a 96-well plate. For PBMCs, seed at an appropriate density based on cell viability and type.
-
Agonist Preparation: Prepare serial dilutions of the STING agonist in cell culture medium. Include a vehicle control (e.g., DMSO) at the same final concentration as in the agonist-treated wells.
-
Cell Treatment: Carefully remove the existing medium from the cells and add 100 µL of the prepared agonist dilutions or vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet the cells. Carefully collect the supernatant without disturbing the cell pellet.
-
ELISA Procedure: Perform the IFN-β ELISA according to the manufacturer's instructions. This typically involves adding standards and supernatants to the pre-coated plate, followed by incubation with detection antibody and substrate.
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the concentration of IFN-β in each sample by comparing the absorbance to the standard curve.
In Vivo Syngeneic Mouse Tumor Model
Objective: To evaluate the anti-tumor efficacy of STING agonists in an immunocompetent mouse model.
Materials:
-
Syngeneic mouse strain (e.g., BALB/c for CT26 cells, C57BL/6 for B16F10 and MC38 cells).
-
Tumor cells (e.g., CT26, B16F10, MC38).
-
Cell culture medium and PBS.
-
STING agonist formulated for in vivo administration.
-
Calipers for tumor measurement.
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject a specific number of tumor cells (e.g., 1 x 10^6 CT26 cells, 2.5 x 10^5 B16F10 cells, or 2 x 10^5 MC38 cells) into the flank of the mice.[2][4][5][8][9]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., ~100 mm³).[2][4]
-
Randomization: Randomize the mice into treatment and control groups.
-
Agonist Administration: Administer the STING agonist according to the desired route (intravenous, intraperitoneal, or intratumoral) and schedule. For example, diABZI has been administered intravenously at 1.5 mg/kg.[3] SR-717 has been given intraperitoneally at 30 mg/kg daily for 7 days.[2] MSA-2 has been injected intratumorally at 150 µg per dose for three doses.[2][4]
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals (e.g., twice weekly).
-
Endpoint: Continue monitoring until the tumors in the control group reach a predetermined endpoint size or until a specified time point.
-
Data Analysis: Plot the average tumor volume over time for each group to assess the anti-tumor efficacy. Survival curves can also be generated.
Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of a STING agonist in mice.
Materials:
-
Mice (e.g., BALB/c).
-
STING agonist formulated for the desired administration route.
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).
-
Centrifuge.
-
LC-MS/MS system.
Protocol:
-
Agonist Administration: Administer a single dose of the STING agonist to the mice via the chosen route (e.g., intravenous bolus).
-
Blood Sampling: Collect blood samples from the mice at various time points post-administration (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).
-
Plasma Preparation: Process the blood samples to separate the plasma.
-
Sample Analysis: Analyze the concentration of the STING agonist in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Plot the plasma concentration of the agonist over time. Calculate key pharmacokinetic parameters such as half-life (t½), area under the curve (AUC), volume of distribution (Vss), and clearance (Cl).[3]
Conclusion
The non-CDN STING agonists diABZI, SR-717, and MSA-2 represent significant advancements in the field of immuno-oncology. All three compounds have demonstrated the ability to activate the STING pathway and induce anti-tumor immune responses. diABZI appears to be a highly potent agonist with demonstrated systemic activity. SR-717 is a stable cGAMP mimetic with robust in vivo efficacy. MSA-2 is a noteworthy agonist due to its oral bioavailability, a desirable characteristic for clinical development. The choice of agonist will depend on the specific research question, the desired route of administration, and the experimental model. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to make informed decisions and design rigorous experiments to further explore the therapeutic potential of these promising compounds.
References
- 1. Direct activation of STING in the tumor microenvironment leads to potent and systemic tumor regression and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor Effect of Platinum-Modified STING Agonist MSA-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. STING agonist diABZI enhances the cytotoxicity of T cell towards cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MSA-2 | agonist of stimulator of interferon genes (STING) | antitumor| CAS 129425-81-6 | Buy MSA2 from Supplier InvivoChem [invivochem.com]
- 7. researchgate.net [researchgate.net]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. meliordiscovery.com [meliordiscovery.com]
STING Agonists: A Comparative Guide to Preclinical Efficacy in Oncology
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. STING agonists are designed to trigger this pathway, leading to the production of type I interferons and other pro-inflammatory cytokines, ultimately stimulating a robust anti-tumor immune response. This guide provides an objective comparison of the preclinical efficacy of three prominent STING agonists — MSA-2, diABZI, and ADU-S100 — across various cancer models, supported by experimental data.
Comparative Efficacy of STING Agonists
The following tables summarize the quantitative data on the anti-tumor efficacy of MSA-2, diABZI, and ADU-S100 as monotherapies and in combination with other cancer treatments.
Table 1: Monotherapy Efficacy
| STING Agonist | Cancer Model | Route of Administration | Key Efficacy Data |
| MSA-2 | Colon Carcinoma (MC38) | Intratumoral (i.t.) | Significant tumor growth reduction.[1][2] |
| Colon Carcinoma (CT26) | Oral (p.o.) | Dose-dependent antitumor activity.[3] | |
| Melanoma (B16F10) | Intratumoral (i.t.) | Significantly reduced tumor growth and increased survival.[1] | |
| Clear Cell Renal Cell Carcinoma (ccRCC) | Oral (p.o.) | Significantly inhibited tumor progress and prolonged survival.[4] | |
| diABZI | Melanoma (B16F10) | Intravenous (i.v.) | Dose-dependent inhibition of tumor growth and increased overall survival.[5] |
| Melanoma (C32, SK-MEL-28) | In vitro | Reduced cell proliferation.[6] | |
| Colon Carcinoma (CT26) | Intravenous (i.v.) | Induced potent T cell responses and improved overall survival. | |
| ADU-S100 | Esophageal Adenocarcinoma | Intratumoral (i.t.) | 30.1% decrease in mean tumor volume.[7] |
| Advanced/Metastatic Solid Tumors & Lymphomas | Intratumoral (i.t.) | One partial response in a Merkel cell carcinoma patient; stable disease in others.[8][9] |
Table 2: Combination Therapy Efficacy
| STING Agonist | Combination Agent | Cancer Model | Route of Administration | Key Efficacy Data |
| MSA-2 | anti-PD-1 | Colon Carcinoma (MC38, CT26) | MSA-2 (p.o.), anti-PD-1 (i.p.) | Synergistic effect in inhibiting tumor growth and improving overall survival.[3] |
| anti-TGF-β/PD-L1 Bispecific Antibody (YM101) | Immune-excluded and immune-desert tumor models | MSA-2 (p.o.) | Markedly retarded tumor growth with superior antitumor activity to monotherapies.[10] | |
| diABZI | TCR-T cell therapy | Melanoma (Mel526) | diABZI (i.v.), TCR-T cells (i.v.) | Significantly suppressed tumor growth.[11] |
| EZH2 inhibitors | Melanoma | Not specified | Synergistic impact resulting in enhanced production of IFN-β and recruitment of CD8+ T cells.[12] | |
| ADU-S100 | anti-PD-1 | Mammary Carcinoma (4T1) | ADU-S100 (i.t.), anti-PD-1 (i.p.) | Induced eradication of both injected and noninjected tumors.[13] |
| anti-PD-1 | Colon Carcinoma (MC-38) | ADU-S100 (i.t.), anti-PD-1 (i.p.) | Enhanced tumor control compared to monotherapies.[13] | |
| anti-PD-1 and anti-CTLA-4 | Melanoma (B16.F10) | ADU-S100 (i.t.), antibodies (i.p.) | Induced tumor-specific CD8+ T-cell responses and tumor control.[13] | |
| Radiation (16Gy) | Esophageal Adenocarcinoma | ADU-S100 (i.t.) | 50.8% decrease in mean tumor volume.[7] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental setups, the following diagrams illustrate the STING signaling pathway and a typical experimental workflow for evaluating STING agonist efficacy.
Caption: The cGAS-STING signaling pathway.
Caption: A typical preclinical experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used in the cited studies.
Tumor Implantation and Growth Monitoring
-
Cell Culture: Murine cancer cell lines (e.g., MC38, B16F10, CT26) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Tumor Implantation: A specific number of cells (typically 1 x 10^5 to 1 x 10^6) in a small volume of phosphate-buffered saline (PBS) or serum-free media are injected subcutaneously into the flank of syngeneic mice (e.g., C57BL/6 or BALB/c).
-
Tumor Growth Monitoring: Tumor growth is monitored by measuring the length and width of the tumor with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Survival Studies: Mice are monitored for signs of distress, and the study endpoint is typically reached when tumors exceed a certain volume or when mice become moribund.
In Vivo Efficacy Studies
-
Treatment Groups: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups: vehicle control, STING agonist monotherapy, and/or combination therapy.
-
Administration of Agents: STING agonists are administered via various routes, including intratumoral (i.t.), intravenous (i.v.), or oral (p.o.) gavage, at specified doses and schedules. Checkpoint inhibitors (e.g., anti-PD-1) are typically administered intraperitoneally (i.p.).
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors, spleens, and lymph nodes are harvested for further analysis.
Immunophenotyping by Flow Cytometry
-
Single-Cell Suspension: Tumors are mechanically dissociated and enzymatically digested (e.g., with collagenase and DNase) to obtain a single-cell suspension. Spleens and lymph nodes are mechanically dissociated.
-
Staining: Cells are stained with a cocktail of fluorescently-labeled antibodies against cell surface markers (e.g., CD45, CD3, CD4, CD8, NK1.1, F4/80, CD11c) to identify different immune cell populations. For intracellular staining (e.g., for transcription factors like FoxP3 or cytokines like IFN-γ), cells are fixed and permeabilized before antibody staining.
-
Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer, and the data is processed using software like FlowJo to quantify the percentage and absolute number of different immune cell subsets.
Immunohistochemistry (IHC)
-
Tissue Preparation: Harvested tumors are fixed in formalin, embedded in paraffin, and sectioned.
-
Staining: Tissue sections are deparaffinized, rehydrated, and subjected to antigen retrieval. Sections are then incubated with a primary antibody against the protein of interest (e.g., CD8), followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). A chromogenic substrate is then added to visualize the target protein.
-
Imaging and Analysis: Stained slides are imaged using a microscope, and the extent of staining is quantified, often by counting the number of positive cells per unit area.
Cytokine and Chemokine Analysis
-
Sample Collection: Blood is collected to obtain serum, or tumors are homogenized to create lysates.
-
Measurement: Cytokine and chemokine levels (e.g., IFN-β, TNF-α, CXCL10) in the serum or tumor lysates are measured using enzyme-linked immunosorbent assay (ELISA) or multiplex bead-based assays (e.g., Luminex). These assays use specific capture and detection antibodies to quantify the concentration of each analyte.
References
- 1. Antitumor Effect of Platinum-Modified STING Agonist MSA-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. STING agonist, SMA-2, inhibits clear cell renal cell carcinoma through improving tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Pharmacological STING Activation Is a Potential Alternative to Overcome Drug-Resistance in Melanoma [frontiersin.org]
- 7. Intratumoral immunotherapy with STING agonist, ADU-S100, induces CD8+ T-cell mediated anti-tumor immunity in an esophageal adenocarcinoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Phase I Dose-Escalation Trial of MIW815 (ADU-S100), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas | Sweis Lab | University of Chicago [sweislab.uchicago.edu]
- 10. Combination of oral STING agonist MSA-2 and anti-TGF-β/PD-L1 bispecific antibody YM101: a novel immune cocktail therapy for non-inflamed tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. STING agonist diABZI enhances the cytotoxicity of T cell towards cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cGAS/STING in skin melanoma: from molecular mechanisms to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
A Head-to-Head Comparison of STING Agonist Delivery Systems: A Guide for Researchers
For researchers, scientists, and drug development professionals, the effective delivery of STING (Stimulator of Interferon Genes) agonists to target cells is a critical hurdle in harnessing their full therapeutic potential in immunotherapy. This guide provides an objective comparison of various delivery systems, supported by experimental data, to aid in the selection of the most appropriate strategy for preclinical and clinical development.
The systemic administration of free STING agonists is often hampered by poor stability, rapid clearance, and low cellular permeability, limiting their efficacy and potentially causing systemic toxicity.[1][2][3] To overcome these challenges, a variety of delivery systems have been engineered to protect the agonist, enhance its delivery to the tumor microenvironment (TME), and promote its uptake by target immune cells.[4][5] This guide will delve into a head-to-head comparison of prominent delivery platforms, including lipid-based nanoparticles, polymeric nanoparticles, and hydrogels.
Performance Comparison of STING Agonist Delivery Systems
The following tables summarize quantitative data from preclinical studies, offering a comparative overview of the performance of different STING agonist delivery systems. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental models, STING agonists used, and dosing regimens.
Table 1: In Vivo Efficacy of STING Agonist Delivery Systems
| Delivery System | STING Agonist | Animal Model | Key Efficacy Outcomes | Citation |
| Lipid Nanoparticles (LNP) | cGAMP | Pancreatic Cancer Mouse Model | Significant tumor growth inhibition compared to free cGAMP. | [2][6] |
| pH-Sensitive LNP (LNP-B) | Cyclic Dinucleotides (CDNs) | CT26 Colon Cancer Mouse Model | Substantial tumor inhibition and potent anti-tumor immune reactions.[7][8] | [7][8] |
| Poly(beta-amino ester) (PBAE) Nanoparticles | Cyclic Dinucleotides (CDNs) | B16-OVA & 4T1 Breast Cancer Models | Slowed tumor growth and enhanced CD8+ T cell activation.[9] | [9] |
| Polymersomes | ADU-S100 (a synthetic CDN) | B16F10 Melanoma Mouse Model | Significantly better tumor repression and survival compared to free CDN.[10] | [10] |
| Liposome-MDP Hydrogel | Cyclic Dinucleotide (CDN) | HNSCC Preclinical Model | Tumor regression and statistically significant median survival.[11] | [11] |
| Silk Fibroin Hydrogel | cGAMP | "Cold" Tumor Models | Suppression of tumor progression and recurrence.[12][13] | [12][13] |
Table 2: Immunological Response to STING Agonist Delivery Systems
| Delivery System | STING Agonist | Key Immunological Outcomes | Citation |
| Lipid Nanoparticles (LNP) | cGAMP | Enhanced activation of the STING pathway in vitro.[6] | [6] |
| pH-Sensitive LNP (LNP-B) | Cyclic Dinucleotides (CDNs) | Triggered STING pathway in dendritic cells and repolarized pro-tumor macrophages.[7][8] | [7][8] |
| Poly(beta-amino ester) (PBAE) Nanoparticles | Cyclic Dinucleotides (CDNs) | Higher DC uptake and stronger antigen-specific CD8+ T cell activation.[9] | [9] |
| Polymersomes | ADU-S100 | Bolstered STING pathway activation in the tumor microenvironment and draining lymph nodes.[10] | [10] |
| Liposome-MDP Hydrogel | Cyclic Dinucleotide (CDN) | Enhanced antigen presentation and reduced immunosuppressive immunocytes.[11] | [11] |
| Silk Fibroin Hydrogel | cGAMP | Enhanced DC and CD8+ T-cell activation.[12][13] | [12][13] |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental approaches, the following diagrams are provided.
Figure 1. The cGAS-STING signaling pathway.
Figure 2. General experimental workflow for evaluating STING agonist delivery systems.
Figure 3. Logical relationship between delivery strategies and their advantages.
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the comparison of STING agonist delivery systems. Specific details may vary between studies.
Formulation and Characterization of Nanoparticles
-
Lipid Nanoparticle (LNP) Formulation: LNPs encapsulating STING agonists are typically formed by mixing a lipid solution (containing ionizable lipids, helper lipids, cholesterol, and PEG-lipids) with an aqueous solution of the STING agonist at an acidic pH. The resulting mixture is then neutralized, leading to the formation of LNPs.
-
Polymeric Nanoparticle Formulation: Polymeric nanoparticles can be prepared through various methods, such as nanoprecipitation or emulsion-based techniques. For instance, poly(beta-amino ester) (PBAE) nanoparticles are formed by mixing the polymer with the STING agonist, allowing for self-assembly into nanoparticles.
-
Hydrogel Formulation: Injectable hydrogels for sustained STING agonist delivery are often prepared from thermoresponsive polymers like silk fibroin. The STING agonist, sometimes encapsulated in nanoparticles, is mixed with the polymer solution before it gels at physiological temperature.[12][13]
-
Characterization: Formulations are characterized for size and polydispersity index (PDI) using dynamic light scattering (DLS), zeta potential for surface charge, and encapsulation efficiency using techniques like high-performance liquid chromatography (HPLC).
In Vitro Cellular Uptake and STING Activation
-
Cell Lines: A variety of cell lines are used, including immune cells like dendritic cells (DCs) and macrophages (e.g., RAW 264.7, THP-1), as well as cancer cell lines (e.g., B16F10 melanoma, CT26 colon carcinoma).
-
Cellular Uptake: To quantify uptake, nanoparticles are often labeled with a fluorescent dye. Cells are incubated with the labeled nanoparticles for a defined period, and the fluorescence intensity is measured by flow cytometry or visualized using confocal microscopy.
-
STING Pathway Activation: Activation of the STING pathway is assessed by measuring the expression of downstream signaling molecules. This can be done by quantifying the phosphorylation of TBK1 and IRF3 via Western blotting or by measuring the secretion of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines using enzyme-linked immunosorbent assay (ELISA) or multiplex assays.[14]
In Vivo Antitumor Efficacy Studies
-
Animal Models: Syngeneic tumor models are commonly used, where cancer cells of a specific mouse strain are implanted into immunocompetent mice of the same strain (e.g., C57BL/6 for B16F10 melanoma, BALB/c for CT26 colon cancer).[14]
-
Treatment Administration: The STING agonist formulations are administered via various routes, including intratumoral (i.t.), intravenous (i.v.), or subcutaneous (s.c.) injection. Treatment schedules and dosages vary depending on the study design.
-
Efficacy Assessment: Antitumor efficacy is evaluated by monitoring tumor volume over time. Animal survival is also a key endpoint. At the end of the study, tumors and lymphoid organs (e.g., spleen, tumor-draining lymph nodes) are often harvested for further analysis.
Immunological Analysis of the Tumor Microenvironment
-
Immune Cell Infiltration: Tumors are dissociated into single-cell suspensions, and the infiltration of various immune cell populations (e.g., CD8+ T cells, CD4+ T cells, NK cells, dendritic cells, macrophages) is analyzed by multi-color flow cytometry using specific cell surface and intracellular markers.
-
Immune Cell Activation: The activation status of immune cells is determined by measuring the expression of activation markers (e.g., CD69, CD80, CD86) and the production of effector cytokines (e.g., IFN-γ, TNF-α) by flow cytometry or ELISpot assays.
-
Cytokine and Chemokine Profiling: The levels of various cytokines and chemokines in the tumor microenvironment or serum can be quantified using multiplex assays (e.g., Luminex) to provide a comprehensive picture of the immune response.
Conclusion
The choice of a STING agonist delivery system is a critical decision in the development of effective cancer immunotherapies. Lipid-based and polymeric nanoparticles offer versatile platforms for systemic delivery, enhancing stability, bioavailability, and targeted accumulation in the TME.[1][3] Hydrogels provide an excellent option for localized, sustained release, which can be particularly beneficial for treating solid, accessible tumors.[11][12] The experimental data and protocols outlined in this guide provide a foundation for researchers to compare these systems and select the most promising approach for their specific therapeutic goals. Further head-to-head studies with standardized methodologies will be invaluable in definitively ranking the performance of these innovative delivery platforms.
References
- 1. Nanodelivery Strategies for STING Agonists: Toward Efficient Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nanocarrier-enabled STING agonist delivery for enhanced cancer immunotherapy - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. dovepress.com [dovepress.com]
- 5. Nanoparticle-Based Strategies to Enhance the Efficacy of STING Activators in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Delivery of a STING Agonist Using Lipid Nanoparticles Inhibits Pancreatic Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intravenous delivery of STING agonists using acid-sensitive polycationic polymer-modified lipid nanoparticles for enhanced tumor immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nanodelivery of STING agonists against cancer and infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polymersome-mediated cytosolic delivery of cyclic dinucleotide STING agonist enhances tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Robust and Sustained STING Pathway Activation via Hydrogel-Based In Situ Vaccination for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
STING Agonist-33 and PD-1 Inhibitor Synergy: A Comparative Guide
An objective analysis of the synergistic anti-tumor effects of combining STING Agonist-33 with PD-1 checkpoint blockade, supported by preclinical and clinical data.
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of monotherapy versus combination therapy involving this compound and PD-1 inhibitors. The data presented herein is based on studies of various STING (Stimulator of Interferon Genes) agonists, for which "this compound" serves as a representative placeholder. The synergistic potential of this combination lies in the STING agonist's ability to initiate a robust innate immune response, effectively converting immunologically "cold" tumors into "hot" tumors that are more susceptible to the action of PD-1 inhibitors.[1][2]
Mechanism of Synergy: From Innate Ignition to Adaptive Attack
The combination of a STING agonist with a PD-1 inhibitor creates a powerful one-two punch against tumors. The STING agonist acts as an initial spark, activating the innate immune system, while the PD-1 inhibitor sustains the subsequent T-cell-mediated adaptive immune response.
Activation of the STING pathway within antigen-presenting cells (APCs) in the tumor microenvironment leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[3][4] This process is crucial for the maturation of dendritic cells (DCs), enhancing their ability to present tumor antigens to naive T cells.[4][5] The resulting increase in T-cell priming, recruitment, and infiltration transforms the tumor from an immune-deserted "cold" state to an immune-inflamed "hot" state.[1] However, this heightened immune activity can also lead to the upregulation of immune checkpoint proteins, such as PD-L1, on tumor cells, which can exhaust anti-tumor T cells.[6] This is where PD-1 inhibitors come in. By blocking the interaction between PD-1 on T cells and PD-L1 on tumor cells, these inhibitors prevent T-cell exhaustion and restore their potent tumor-killing capabilities.[2]
Preclinical Performance Data
Numerous preclinical studies in various murine tumor models have demonstrated the superior efficacy of combining a STING agonist with a PD-1 inhibitor compared to either agent alone.[7] This synergy manifests as reduced tumor growth, prolonged survival, and enhanced systemic anti-tumor immunity.
Table 1: Tumor Growth Inhibition in Murine Models
| Tumor Model | STING Agonist | Outcome | Monotherapy (STINGa) | Monotherapy (anti-PD-1) | Combination Therapy | Citation(s) |
| B16-F10 Melanoma (Lung Metastasis) | STING-LNP | Tumor Growth | Moderate antitumor effect | No antitumor effect | Significant synergistic inhibition | [6] |
| 4T1 Breast Cancer | ADU-S100 | Tumor Burden | Reduction | Reduction | Greater reduction than monotherapy | [7] |
| CT26 Colon Cancer | MSA-2 | Tumor Growth | Suppression | Suppression | Remarkably suppressive effect | [8][9] |
| A20 Lymphoma (Distant Tumor) | ADU-S100 + anti-GITR | Tumor Control | Weakly affected | N/A | Cure in 50% of mice | [10][11] |
Table 2: Immune Cell Infiltration and Activation
| Tumor Model | STING Agonist | Immune Cell Population | Key Finding in Combination Therapy | Citation(s) |
| A20 Lymphoma | ADU-S100 | CD8+ T Cells | Increased infiltration and activation (CD69+, Ki67+, ICOS+) | [10] |
| B16-F10 Melanoma | STING-LNP | NK Cells & T Cells | Systemic activation of NK cells; increased CD3, CD4, NK1.1 expression | [6] |
| U14 Cervical Cancer | MSA-2 | CD3+ & CD8+ T Cells | More extensive distribution of CD3+ and CD8+ cells in tumor tissue | [9] |
Clinical Trial Overview
The promising preclinical results have led to the initiation of several clinical trials evaluating STING agonists alone and in combination with immune checkpoint inhibitors in patients with advanced cancers.[12] While some early-phase trials have shown modest efficacy for STING agonists as single agents, the combination with PD-1 inhibitors has demonstrated more encouraging results, particularly in overcoming resistance to prior checkpoint blockade.[1][3][7]
Table 3: Selected Clinical Trials of STING Agonist and anti-PD-1 Combinations
| STING Agonist (Compound) | PD-1 Inhibitor | Phase | Cancer Types | Key Findings/Status | Trial ID |
| ADU-S100 (MIW815) | Spartalizumab | Ib | Advanced Solid Tumors, Lymphomas | Well-tolerated; demonstrated immune activation but limited antitumor activity. Trial terminated by sponsor. | NCT03172936 |
| MK-1454 | Pembrolizumab | I/II | Advanced Solid Tumors, Lymphomas | 24% response rate in combination therapy vs. 0% in monotherapy. Overcame resistance to PD-1 blockade in some patients. | NCT03010176 |
| SNX281 | Pembrolizumab | I | Advanced Solid Tumors | Evaluating safety and efficacy of combination. Early data suggest enhanced anti-tumor immunity. | NCT04609579 |
| BMS-986301 | Nivolumab | I/II | Advanced Solid Tumors | Evaluating safety and preliminary efficacy of combination. | NCT03956680 |
Experimental Protocols and Workflows
The following sections detail the methodologies commonly employed in preclinical studies to evaluate the synergy between STING agonists and PD-1 inhibitors.
General In Vivo Murine Tumor Model Protocol
-
Cell Culture: Tumor cell lines (e.g., B16-F10, CT26, A20) are cultured under standard conditions.
-
Tumor Implantation: A specific number of tumor cells (e.g., 5 x 10^5) are suspended in PBS or Matrigel and subcutaneously or intravenously injected into syngeneic mice (e.g., C57BL/6).
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Mice are then randomized into treatment groups: (1) Vehicle control, (2) STING agonist alone, (3) anti-PD-1 antibody alone, and (4) Combination therapy.
-
Treatment Administration:
-
STING Agonist: Typically administered via intratumoral (IT) injection (e.g., 25-50 µg) on a schedule such as days 7, 10, and 13 post-implantation.
-
Anti-PD-1 Antibody: Typically administered via intraperitoneal (IP) injection (e.g., 100-200 µg) on a similar or slightly different schedule.
-
-
Monitoring: Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x Length x Width²). Animal survival and body weight are also monitored.
-
Endpoint Analysis: At the end of the study or at specific time points, tumors, draining lymph nodes, and spleens are harvested for immunological analysis.
Key Analytical Methods
-
Flow Cytometry: Used to quantify immune cell populations (e.g., CD8+ T cells, NK cells, regulatory T cells, macrophages) within the tumor and lymphoid organs. It also assesses their activation status through markers like CD69, Ki67, and PD-1.[10]
-
Immunohistochemistry (IHC) / Immunofluorescence (IF): These techniques are used to visualize the spatial distribution and density of infiltrating immune cells (e.g., CD3+, CD8+) within the tumor tissue.[9]
-
Gene Expression Analysis (e.g., scRNA-seq, RT-qPCR): Used to analyze the expression of genes related to the STING pathway, interferon signaling, and immune cell function within the tumor microenvironment.[6][8]
The cGAS-STING Signaling Pathway
The canonical cGAS-STING pathway is the primary sensor of cytosolic double-stranded DNA (dsDNA), which can originate from pathogens or damaged tumor cells.
References
- 1. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STING-Activating Nanoparticles Combined with PD-1/PD-L1 Blockade: A Synergistic Approach in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination of the STING Agonist MIW815 (ADU-S100) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label, Multicenter, Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Mechanistic Study of a Novel Human STING Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STING agonist inflames the cervical cancer immune microenvironment and overcomes anti-PD-1 therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | STING agonist inflames the cervical cancer immune microenvironment and overcomes anti-PD-1 therapy resistance [frontiersin.org]
- 10. ashpublications.org [ashpublications.org]
- 11. [PDF] Enhancing immunotherapy of STING agonist for lymphoma in preclinical models. | Semantic Scholar [semanticscholar.org]
- 12. Trial watch: STING agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of diABZI STING Agonist: Human vs. Mouse Cross-reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity and potency of the non-nucleotide STING (Stimulator of Interferon Genes) agonist, diABZI, between human and mouse orthologs. The data presented herein is intended to assist researchers in interpreting preclinical data and advancing the development of STING-targeted immunotherapies.
Summary of Cross-Reactivity Data
The diamidobenzimidazole (diABZI) STING agonist exhibits potent activation of both human and mouse STING, albeit with a slight preference for the human protein. This makes diABZI a valuable tool for preclinical studies in mouse models, with a reasonable expectation of translatability to human systems. The half-maximal effective concentrations (EC50) for diABZI in activating human and mouse STING are summarized below.
| Species | STING Agonist | EC50 (nM) | Assay Type |
| Human | diABZI | 130 | IFN-β Reporter Assay |
| Mouse | diABZI | 186 | IFN-β Reporter Assay |
Data sourced from commercially available information for diABZI STING agonist-1 trihydrochloride.
STING Signaling Pathway
The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or damaged host cells and initiating a type I interferon (IFN) response. Upon activation by a ligand such as diABZI, STING undergoes a conformational change, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), which dimerizes and translocates to the nucleus to induce the transcription of type I IFNs (e.g., IFN-β) and other pro-inflammatory cytokines.
Caption: Simplified STING signaling pathway upon activation by diABZI.
Experimental Methodologies
The determination of STING agonist potency is typically performed using cell-based assays that measure the downstream products of STING activation, such as the induction of IFN-β. Reporter gene assays and Enzyme-Linked Immunosorbent Assays (ELISAs) are common methods.
Interferon-β (IFN-β) Reporter Assay
This assay utilizes a reporter cell line engineered to express a reporter gene (e.g., luciferase or secreted embryonic alkaline phosphatase - SEAP) under the control of an IFN-β promoter or an Interferon-Stimulated Response Element (ISRE). The amount of reporter protein produced is proportional to the level of STING activation.
Experimental Workflow:
Caption: Workflow for a STING agonist IFN-β reporter assay.
Protocol:
-
Cell Seeding:
-
For human STING activity, THP1-Blue™ ISG reporter cells are seeded into 96-well plates.[1][2] These cells are derived from a human monocytic cell line and express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an IRF-inducible promoter.[1][2]
-
For mouse STING activity, B16-Blue™ IFN-α/β reporter cells, derived from a murine melanoma cell line, are used.[3][4] These cells also express a SEAP reporter gene driven by an IFN-α/β inducible promoter.[3]
-
-
Compound Treatment: A serial dilution of the STING agonist (e.g., diABZI) is prepared and added to the wells containing the reporter cells.
-
Incubation: The plates are incubated at 37°C in a CO2 incubator for a period sufficient for reporter gene expression (typically 18-24 hours).
-
Detection: The cell culture supernatant is collected, and a reporter detection reagent (e.g., QUANTI-Blue™ Solution for SEAP) is added.[1]
-
Data Analysis: The absorbance or luminescence is measured using a plate reader. The EC50 value is then calculated by fitting the data to a dose-response curve using appropriate software.
IFN-β ELISA
An ELISA can be used to directly quantify the amount of IFN-β secreted by cells in response to a STING agonist. This method provides a direct measure of the biologically active cytokine.
Protocol:
-
Cell Culture: Human (e.g., peripheral blood mononuclear cells - PBMCs) or mouse (e.g., bone marrow-derived macrophages - BMDMs or splenocytes) cells are cultured in 96-well plates.[5][6]
-
Stimulation: The cells are treated with varying concentrations of the STING agonist for a defined period (e.g., 24 hours).[6]
-
Supernatant Collection: The cell culture supernatant is collected.
-
ELISA: The concentration of IFN-β in the supernatant is determined using a species-specific IFN-β ELISA kit according to the manufacturer's instructions.[5][6]
-
Data Analysis: A standard curve is generated, and the concentration of IFN-β in the samples is interpolated. The EC50 is calculated from the dose-response curve.
Discussion
The observed difference in EC50 values for diABZI between human and mouse STING is relatively small, suggesting that the binding pocket of STING is largely conserved between the two species for this particular agonist. This contrasts with other STING agonists, such as DMXAA, which is a potent activator of mouse STING but has no activity on human STING due to key amino acid differences. The favorable cross-reactivity profile of diABZI supports its use in murine models for preclinical evaluation of STING-targeted therapies, with a higher likelihood of translating findings to human clinical trials. However, it is always advisable to confirm the activity of any new STING agonist on both human and mouse STING to fully characterize its cross-reactivity profile.
References
- 1. invivogen.com [invivogen.com]
- 2. Cellosaurus cell line THP1-Blue ISG (CVCL_X588) [cellosaurus.org]
- 3. invivogen.com [invivogen.com]
- 4. invivogen.com [invivogen.com]
- 5. STING-Activating Polymer–Drug Conjugates for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SHR1032, a novel STING agonist, stimulates anti-tumor immunity and directly induces AML apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Biomarkers for STING Agonist Response
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, a signal of viral infection or cellular damage, and initiates a potent anti-tumor immune response.[1][2] Agonists targeting the STING pathway have emerged as a promising class of cancer immunotherapeutics.[3][4] These agents can convert immunologically "cold" tumors, which lack immune cell infiltration, into "hot" tumors that are responsive to immunotherapy.[1] This guide provides a comparative overview of potential biomarkers to predict and monitor the response to STING agonists. As "STING agonist-33" is not a publicly documented agent, this guide will focus on biomarkers applicable to the broad class of STING agonists, providing a framework for researchers, scientists, and drug development professionals.
The cGAS-STING Signaling Pathway
The canonical cGAS-STING pathway begins with the enzyme cyclic GMP-AMP synthase (cGAS) recognizing double-stranded DNA (dsDNA) in the cytoplasm.[2][5] Upon binding dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).[6] cGAMP then binds to STING, a transmembrane protein on the endoplasmic reticulum, inducing its activation.[6][7] Activated STING translocates to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[8] TBK1 subsequently phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3).[8][9] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (IFN-α and IFN-β) and other inflammatory cytokines.[8][9] This cascade initiates a robust anti-tumor immune response by enhancing dendritic cell maturation, antigen presentation, and the recruitment and activation of cytotoxic T lymphocytes.[10][11]
Comparative Analysis of Biomarkers
The response to STING agonists can be evaluated by a variety of biomarkers, which can be broadly categorized into pathway activation markers, immune cell infiltration, and gene expression signatures.
Pathway Activation Markers
These biomarkers provide direct evidence of STING pathway engagement and activation.
| Biomarker | Description | Method of Detection | Potential Utility |
| Phosphorylated STING (p-STING) | Phosphorylation of STING at Ser366 is a key step in its activation.[12] | Western Blot, IHC | Pharmacodynamic marker to confirm target engagement. |
| Phosphorylated TBK1 (p-TBK1) | TBK1 is recruited and activated by STING, leading to its autophosphorylation.[13] | Western Blot, Flow Cytometry | Indicates downstream signaling from STING activation.[14] |
| Phosphorylated IRF3 (p-IRF3) | The terminal transcription factor in the canonical pathway, phosphorylated by TBK1.[8][13] | Western Blot, Flow Cytometry, IFA | Confirms signaling cascade completion leading to gene transcription.[13][14] |
| Type I Interferon (IFN-β) | A key cytokine product of STING activation, crucial for anti-tumor immunity.[10] | ELISA, RT-qPCR | A primary pharmacodynamic and potential efficacy biomarker.[15][16] |
| Chemokines (CXCL10, CCL5) | Secreted following STING activation, these chemokines recruit T cells to the tumor.[1][2] | ELISA, RT-qPCR, RNA-Seq | Predictive of T cell infiltration and a "hot" tumor microenvironment. |
Immune Infiltration Markers
STING agonists remodel the tumor microenvironment by recruiting and activating anti-tumor immune cells.
| Biomarker | Description | Method of Detection | Potential Utility |
| CD8+ Cytotoxic T Cells | Key effector cells for killing tumor cells, recruited and activated by STING-induced inflammation.[12] | Flow Cytometry, IHC | Predictive of clinical response; increased infiltration correlates with better outcomes.[17] |
| Natural Killer (NK) Cells | Innate lymphocytes that contribute to tumor killing, activated by STING pathway.[2] | Flow Cytometry, IHC | Contributes to the overall anti-tumor response. |
| Dendritic Cells (DCs) | Antigen-presenting cells crucial for priming T cell responses; activated by STING agonists.[11][17] | Flow Cytometry, IHC | Increased maturation and activation markers (e.g., CD80, CD86) indicate a robust immune response. |
| Regulatory T Cells (Tregs) | Immunosuppressive cells; a decrease in their numbers can indicate a shift to a more favorable anti-tumor environment.[10][12] | Flow Cytometry, IHC | The CD8+/Treg ratio is often used as a prognostic marker. |
Gene Expression & Tumor Microenvironment Markers
Transcriptional profiling and changes in tumor cell characteristics can also serve as valuable biomarkers.
| Biomarker | Description | Method of Detection | Potential Utility |
| Interferon-Stimulated Genes (ISGs) | A set of genes upregulated by type I interferons, indicating a functional IFN response.[18] | RNA-Seq, RT-qPCR | A robust signature of STING pathway activation and downstream effects.[19] |
| STING Expression in Tumor/Immune Cells | The presence of STING protein in tumor or immune cells is necessary for a response.[20] | IHC, Western Blot | May predict whether a tumor is likely to respond to STING agonism.[20] |
| HLA Class I Expression | Upregulated on tumor cells by interferons, enhancing their recognition by CD8+ T cells.[20] | Flow Cytometry, IHC | Increased expression suggests improved tumor visibility to the immune system.[20] |
Quantitative Data from Preclinical/Clinical Studies
The following tables summarize quantitative data on biomarker modulation following STING agonist treatment from various studies.
Table 1: Changes in Immune Cell Populations
| STING Agonist | Model | Biomarker Change | Fold Change / % Increase | Reference |
| ADU-S100 | Merkel Cell Carcinoma (Patient) | Intratumoral CD8+ T cells | 3-fold increase | [20] |
| diABZI | B16-F10 Melanoma (Mouse) | Tumor-infiltrating CD8+ T cells | ~2.5-fold increase | [21] |
| diABZI | B16-F10 Melanoma (Mouse) | Peripheral Blood CD8+/CD4+ ratio | ~2-fold increase | [21] |
| STING Agonist | 4T1 Breast Cancer (Mouse) | Tumor-infiltrating CD8+ T cells | ~2-fold increase | [12] |
| STING Agonist | 4T1 Breast Cancer (Mouse) | Tumor-infiltrating FOXP3+ Tregs | ~50% decrease | [12] |
| ADU-S100 | B16.F10 Melanoma (Mouse) | Tumor-infiltrating CD8+ T cells | ~2.5-fold increase | [17][22] |
Table 2: Changes in Cytokine Levels and Gene Expression
| STING Agonist | Model | Biomarker Change | Fold Change / % Increase | Reference |
| ADU-S100 | Merkel Cell Carcinoma (Patient) | HLA-I+ Cancer Cells | >4-fold increase | [20] |
| ADU-S100 | Merkel Cell Carcinoma (Patient) | Antigen Presentation Gene Signature | 49% increase in cancer cells | [20] |
| STING Agonist | 4T1 Breast Cancer (Mouse) | Tumor IFN-β levels | >10-fold increase | [12] |
| STING Agonist | 4T1 Breast Cancer (Mouse) | Tumor TNF-α, IFN-β, IL-10 (with anti-PD-L1) | Significant increase (P < 0.01) | [12] |
| BNBC | Human Fibroblasts | ISG Expression (e.g., IFIT1, MX1) | >100-fold increase | [18] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible measurement of biomarkers.
Experimental Workflow for Biomarker Analysis
Protocol 1: Western Blot for Phosphorylated Proteins (p-STING, p-TBK1, p-IRF3)
This protocol is used to detect the activation state of key signaling proteins in the STING pathway.[5][8][15]
-
Cell Lysis: After treatment with a STING agonist for a specified time (e.g., 1-4 hours to capture peak phosphorylation), wash cells with ice-cold PBS and lyse them with a lysis buffer containing protease and phosphatase inhibitors.[8][15]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.[8][15]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[8]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[15]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-STING, p-TBK1, p-IRF3, and total protein controls overnight at 4°C.[8][15]
-
Secondary Antibody Incubation: Wash the membrane thoroughly with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8][15]
-
Detection: After further washing, apply a chemiluminescent substrate and capture the signal using an imaging system.[8][15] Analyze band intensities relative to loading and total protein controls.
Protocol 2: ELISA for IFN-β Quantification
This protocol measures the concentration of secreted IFN-β in cell culture supernatants or plasma.[15][16]
-
Sample Collection: After stimulating cells (e.g., for 18-24 hours), collect the cell culture supernatant.[8] For in vivo studies, collect plasma from treated subjects.
-
Plate Preparation: Use a commercial IFN-β ELISA kit. Add standards and samples to the appropriate wells of the antibody-coated microplate.[16]
-
Incubation: Incubate the plate as specified in the kit protocol (typically 1-2 hours at room temperature).[16]
-
Washing: Wash the plate multiple times with the provided wash buffer to remove unbound substances.[16]
-
Detection Antibody: Add the biotin-conjugated detection antibody and incubate.[16]
-
Enzyme Conjugate: After another wash step, add streptavidin-HRP and incubate.[16]
-
Substrate Addition: Wash the plate again, then add the substrate solution and incubate in the dark until color develops.[16]
-
Stop Reaction & Read: Add the stop solution and immediately read the absorbance at 450 nm using a microplate reader.[16]
-
Calculation: Calculate the IFN-β concentration in the samples by interpolating from the standard curve.[16]
Protocol 3: Immunohistochemistry (IHC) for STING Expression
This protocol is for visualizing STING protein expression and localization within tumor tissue.[23]
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tumor sections. Deparaffinize and rehydrate the tissue slides.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate (B86180) buffer, pH 6.0) to unmask the antigen.
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution. Then, block non-specific binding sites with a protein block or normal serum.
-
Primary Antibody Incubation: Incubate the slides with a primary antibody against STING (e.g., at a 1:600 dilution) overnight at 4°C.[24]
-
Secondary Antibody & Detection: Wash the slides, then apply a polymer-based HRP-conjugated secondary antibody.[25] Visualize the signal using a DAB chromogen, which produces a brown precipitate at the site of the antigen.[25]
-
Counterstaining: Counterstain the nuclei with hematoxylin (B73222) to provide tissue context.[25]
-
Dehydration and Mounting: Dehydrate the slides through a series of alcohol and xylene washes and mount with a coverslip.[25]
-
Analysis: Analyze the slides under a microscope, assessing the intensity and percentage of STING-positive tumor and immune cells.[23]
Protocol 4: Flow Cytometry for Immune Cell Profiling
This protocol allows for the multi-parameter analysis of immune cell populations in a single-cell suspension from a tumor biopsy.[21][26]
-
Single-Cell Suspension: Mechanically and enzymatically dissociate fresh tumor tissue to obtain a single-cell suspension. Lyse red blood cells using an ACK lysis buffer.[21][26]
-
Viability Staining: Stain cells with a viability dye (e.g., Zombie NIR) to exclude dead cells from the analysis.[26]
-
Fc Receptor Blocking: Block Fc receptors to prevent non-specific antibody binding.[26]
-
Surface Staining: Incubate cells with a cocktail of fluorescently-conjugated antibodies against surface markers for different immune cell types (e.g., CD45, CD3, CD8, CD4, CD56, CD11b) for 20-30 minutes at 4°C in the dark.[26]
-
Fixation and Permeabilization (for intracellular targets): If staining for intracellular proteins (e.g., pTBK1, pIRF3, Granzyme B, FOXP3), fix and permeabilize the cells according to the manufacturer's protocol.[14][21]
-
Intracellular Staining: Incubate the permeabilized cells with antibodies against the intracellular targets.[21]
-
Data Acquisition: Wash the cells and resuspend them in flow cytometry staining buffer. Acquire events on a flow cytometer.[14]
-
Data Analysis: Use analysis software to gate on specific cell populations and quantify their frequencies and expression of markers of interest.
Conclusion
The effective clinical development of STING agonists relies on the identification and validation of robust biomarkers to guide patient selection, monitor pharmacodynamic activity, and predict therapeutic response. A multi-faceted approach, combining the analysis of direct pathway activation markers (e.g., pIRF3, IFN-β), changes in the tumor immune infiltrate (particularly CD8+ T cells), and gene expression signatures, will be essential. While no single biomarker has been definitively established, the markers outlined in this guide represent the most promising candidates based on our current understanding of STING biology. Future research and clinical trials will be critical to further refine these biomarker strategies and unlock the full therapeutic potential of STING agonists in oncology.[27]
References
- 1. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trial watch: STING agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy | Sweis Lab | University of Chicago [sweislab.uchicago.edu]
- 5. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. STING modulators: Predictive significance in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. STING agonist inflames the pancreatic cancer immune microenvironment and reduces tumor burden in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. STING agonist enhances the efficacy of programmed death-ligand 1 monoclonal antibody in breast cancer immunotherapy by activating the interferon-β signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]
- 14. benchchem.com [benchchem.com]
- 15. Protocol for Monitoring DNA-Triggered cGAS/STING Signaling in Mammalian Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. STING agonist-based treatment promotes vascular normalization and tertiary lymphoid structure formation in the therapeutic melanoma microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery and Mechanistic Study of a Novel Human STING Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. jitc.bmj.com [jitc.bmj.com]
- 21. Systemic administration of STING agonist promotes myeloid cells maturation and antitumor immunity through regulating hematopoietic stem and progenitor cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jitc.bmj.com [jitc.bmj.com]
- 23. docs.abcam.com [docs.abcam.com]
- 24. Stimulator of Interferon Genes Protein (STING) Expression in Cancer Cells: A Tissue Microarray Study Evaluating More than 18,000 Tumors from 139 Different Tumor Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 25. youtube.com [youtube.com]
- 26. Activation of tumor-cell STING primes NK-cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Profile of STING agonist and inhibitor research: a bibliometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of STING Agonist Experimental Data
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy, driving the development of various STING agonist molecules.[1] Reproducibility of experimental data is critical for the advancement of these agonists from preclinical research to clinical applications. This guide provides a comparative analysis of the experimental data for key STING agonists, focusing on their mechanism of action, potency, and downstream immunological effects. While direct experimental data for a compound specifically named "STING agonist-33" is not publicly available, this guide will use the foundational and widely studied endogenous STING agonist, 2',3'-cGAMP, as a reference point for comparison with other synthetic STING agonists.
Mechanism of Action: The STING Signaling Pathway
The canonical STING signaling pathway is initiated by the recognition of cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral infections and cellular damage, by the enzyme cyclic GMP-AMP synthase (cGAS).[1] Upon binding dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (2',3'-cGAMP), which in turn binds to and activates STING, a transmembrane protein located in the endoplasmic reticulum.[2][3] This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which then phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[1][3] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-I).[1][3] Concurrently, STING activation can also lead to the activation of NF-κB, resulting in the production of pro-inflammatory cytokines.[2][4]
Comparative Analysis of STING Agonists
The development of STING agonists has led to a variety of molecules with different chemical structures, including cyclic dinucleotides (CDNs) and non-CDN small molecules.[5] These differences can influence their potency, stability, and immunological profiles.
Quantitative Data Summary
The following table summarizes the comparative efficacy and cytokine induction profiles of representative STING agonists from preclinical studies. It is important to note that experimental conditions can vary between studies, affecting direct comparisons.
| STING Agonist | Agonist Type | Potency (IFN-β Induction EC50) | Key Cytokine Induction | In Vivo Anti-Tumor Efficacy | Reference |
| 2',3'-cGAMP | Endogenous CDN | ~1-10 µM (in vitro) | IFN-β, TNF-α, IL-6, CXCL10, CCL5 | Moderate (rapid degradation) | [6][7][8] |
| ADU-S100 (MIW815) | Synthetic CDN | More potent than cGAMP | IFN-β, TNF-α, IL-6 | Significant tumor regression in preclinical models | [2][9] |
| DMXAA | Non-CDN | Potent in murine cells, inactive in human | IFN-γ, CXCL10 | Potent anti-tumor effects in mice | [3][10][11] |
| SR-717 | Non-CDN | Potent, non-nucleotide | Robust Type I IFN response | Strong anti-tumor activity in mouse models | [12] |
| SNX281 | Non-CDN | Systemically active | Type I IFN and pro-inflammatory cytokines | Tumor regression in preclinical models | [5][13] |
Note: EC50 values can vary significantly depending on the cell type and assay conditions. The provided values are indicative ranges based on published literature.
Experimental Protocols
Reproducibility of findings is contingent on detailed and standardized experimental protocols. Below are methodologies for key experiments used to characterize STING agonists.
In Vitro STING Activation Assay
Objective: To determine the potency of a STING agonist in activating the STING pathway in a cellular context.
Methodology:
-
Cell Line: Human monocytic THP-1 cells, which endogenously express all components of the cGAS-STING pathway, are commonly used. THP-1 dual reporter cells that express a secreted luciferase gene under the control of an IRF-inducible promoter are often employed.
-
Cell Culture: THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Agonist Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of the STING agonist or a vehicle control for a specified period (typically 18-24 hours).
-
Readout:
-
Reporter Gene Assay: The activity of the secreted luciferase is measured from the cell supernatant using a luciferase assay system. The EC50 value is calculated from the dose-response curve.
-
Cytokine Measurement: The concentration of IFN-β or other cytokines in the cell supernatant is quantified using ELISA or a multiplex immunoassay (e.g., Luminex).[14]
-
Phospho-TBK1/IRF3 Western Blot: Cell lysates are collected after a shorter treatment period (e.g., 1-3 hours) and analyzed by Western blot for the phosphorylation of TBK1 and IRF3.
-
In Vivo Anti-Tumor Efficacy Study
Objective: To evaluate the ability of a STING agonist to inhibit tumor growth in a preclinical animal model.
Methodology:
-
Animal Model: Immunocompetent mouse strains, such as C57BL/6 or BALB/c, are typically used.
-
Tumor Model: Syngeneic tumor cells (e.g., B16-F10 melanoma, CT26 colon carcinoma, 4T1 breast cancer) are implanted subcutaneously or orthotopically into the mice.
-
Treatment Regimen: Once tumors are established (e.g., 50-100 mm³), mice are treated with the STING agonist. Administration can be intratumoral, intravenous, or intraperitoneal, depending on the agonist's properties. Treatment schedules can vary, for example, once or twice weekly for several weeks.
-
Efficacy Endpoints:
-
Tumor Growth: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Survival: The overall survival of the mice is monitored.
-
Immunophenotyping: At the end of the study, tumors and draining lymph nodes can be harvested to analyze the immune cell infiltrate (e.g., CD8+ T cells, NK cells, dendritic cells) by flow cytometry.[10]
-
Cytokine Analysis: Blood samples can be collected to measure systemic cytokine levels.[8]
-
Logical Comparison of STING Agonist Classes
Different classes of STING agonists present distinct advantages and disadvantages that are important for researchers and drug developers to consider.
Conclusion
The reproducibility of experimental data for STING agonists is paramount for their successful clinical translation. While a specific "this compound" is not prominently documented in scientific literature, a comparative analysis of well-characterized agonists like 2',3'-cGAMP, ADU-S100, and various non-CDN agonists provides a strong framework for understanding the key parameters of STING pathway activation. This guide offers standardized protocols and comparative data to aid researchers in designing and interpreting experiments, ultimately contributing to the rigorous and reproducible development of novel cancer immunotherapies targeting the STING pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trial watch: STING agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 6. STING Agonist Mitigates Experimental Autoimmune Encephalomyelitis by Stimulating Type I IFN–Dependent and –Independent Immune-Regulatory Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI Insight - STING activation in alveolar macrophages and group 2 innate lymphoid cells suppresses IL-33–driven type 2 immunopathology [insight.jci.org]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. STING agonist inflames the pancreatic cancer immune microenvironment and reduces tumor burden in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. New, pharmacologically available STING agonists promote antitumor immunity in mice | EurekAlert! [eurekalert.org]
- 13. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]
Comparative Analysis of STING Agonists: Unraveling Their Impact on Immune Cell Subsets
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy, leveraging the innate immune system to recognize and eliminate malignant cells. STING agonists, molecules designed to trigger this pathway, have demonstrated considerable potential in preclinical and clinical studies. This guide provides a comprehensive comparison of the effects of various STING agonists on different immune cell subsets, supported by experimental data and detailed methodologies. While a specific "STING agonist-33" was not identified in publicly available literature, this guide will use well-characterized examples to illustrate the comparative landscape of STING agonist activity.
The cGAS-STING Signaling Pathway: A Central Hub of Innate Immunity
The cGAS-STING pathway is a critical component of the innate immune system that detects the presence of cytosolic DNA, a danger signal associated with viral infections and cellular damage.[1][2] Upon binding to double-stranded DNA (dsDNA), the enzyme cyclic GMP-AMP synthase (cGAS) synthesizes the second messenger cyclic GMP-AMP (cGAMP).[1][3] cGAMP then binds to and activates STING, a transmembrane protein located in the endoplasmic reticulum.[1][3] This binding event triggers a conformational change in STING, leading to its translocation and the recruitment and activation of TANK-binding kinase 1 (TBK1).[2][4] TBK1, in turn, phosphorylates the transcription factor interferon regulatory factor 3 (IRF3), which then dimerizes, translocates to the nucleus, and drives the expression of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][4][5] This cascade initiates a broad anti-tumor and anti-viral immune response.[3][6]
Figure 1: The cGAS-STING signaling cascade.
Comparative Performance of STING Agonists on Immune Cell Subsets
The efficacy of STING agonists can vary depending on their chemical structure and the specific immune cell type. Below is a summary of the effects of representative cyclic dinucleotide (CDN) and non-CDN STING agonists on key immune cell populations.
| Immune Cell Subset | Key Function in Anti-Tumor Immunity | Effect of CDN Agonists (e.g., cGAMP, ADU-S100) | Effect of Non-CDN Agonists (e.g., diABZI, SNX281) |
| Dendritic Cells (DCs) | Antigen presentation and T cell priming | Potent induction of maturation markers (CD80, CD86, MHC-II) and production of Type I IFNs and pro-inflammatory cytokines (IL-6, TNFα).[5][7] | Strong activation and cytokine production, often with higher potency than CDNs.[3] |
| CD8+ T Cells (CTLs) | Direct killing of tumor cells | Enhanced priming, proliferation, and effector function, leading to increased tumor infiltration and killing.[5][8][9] | Promotes robust anti-tumor T cell responses.[5] |
| Natural Killer (NK) Cells | Innate cytotoxic activity against tumor cells | Activation and enhanced cytotoxic function, contributing to tumor clearance.[7][10] | Can enhance NK cell migration and cytotoxic capacity.[10] |
| Macrophages | Phagocytosis, antigen presentation, and cytokine production | Polarization towards a pro-inflammatory M1 phenotype, enhancing anti-tumor activity.[11] | Can modulate macrophage polarization and function. |
| B Cells | Antibody production and antigen presentation | Can induce the expansion of regulatory B cells (Bregs) that produce IL-35, potentially suppressing anti-tumor immunity in some contexts.[12] | Effects on B cell subsets are an active area of investigation. |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of STING agonists.
In Vitro STING Activation Assay in Immune Cells
References
- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 2. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Molecular, Innate, and Adaptive Impacts of Chemically Diverse STING Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. STING Activated Tumor-Intrinsic Type I Interferon Signaling Promotes CXCR3 Dependent Antitumor Immunity in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The STING pathway and regulation of innate immune signaling in response to DNA pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A STING agonist suppresses NK cell-mediated antitumor responses through B cell-derived IL-35 | BioWorld [bioworld.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for STING agonist-33
This guide provides essential, immediate safety and logistical information for the proper disposal of STING agonist-33. As a novel research compound, specific disposal protocols may not be readily available. Therefore, this document outlines a conservative approach based on general principles of chemical waste management to ensure the safety of laboratory personnel and compliance with environmental regulations.
Properties of this compound
A summary of the available quantitative data for this compound is presented below. This information is crucial for proper labeling and documentation of waste.
| Property | Value |
| CAS Number | 2591300-32-0[1] |
| Molecular Formula | C38H42N10O7S2[1] |
| Molecular Weight | 814.93 g/mol [1] |
| Purity | 98%[1] |
| Recommended Storage | -20°C[1] |
Detailed Disposal Protocol
All waste containing this compound, including the pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste.[2] Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines is mandatory.
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes:
-
Unused or expired pure compound.
-
Solutions containing this compound.
-
Contaminated solid waste such as gloves, pipette tips, weighing paper, and tubes.
-
-
Segregate this compound waste from non-hazardous waste and other chemical waste streams to prevent unintended chemical reactions.[2] Do not mix with biohazardous waste unless explicitly permitted by your institution's EHS department.[2]
Step 2: Waste Containerization
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container.[2] Plastic containers are often preferred.[3]
-
The container must have a secure, tight-fitting lid and be kept closed except when adding waste.[2][4]
-
Place the primary liquid waste container in a secondary containment bin to prevent spills.[2][4]
-
-
Solid Waste:
-
Collect all contaminated solid waste in a separate, puncture-resistant container that is clearly labeled.[2]
-
Step 3: Labeling of Waste Containers
Accurate and clear labeling is critical for safe disposal. All waste containers must include the following information:
-
The full chemical name: "this compound" .[2] Avoid using abbreviations or chemical formulas.[4][6]
-
The approximate concentration or percentage of this compound and any other constituents.[2][6]
-
The accumulation start date (the date the first waste was added to the container).[4][5]
-
The Principal Investigator's name and laboratory location.[4][5]
-
A statement of hazards. Since the specific hazards of this compound are not fully known, a label such as "Hazards Not Fully Known" or "Potentially Toxic" should be used.[4]
Step 4: Storage of Chemical Waste
-
Store all this compound waste containers in a designated Satellite Accumulation Area (SAA) , which should be at or near the point of generation.[2][3]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[3] For acutely toxic waste, the limit is one quart of liquid or one kilogram of solid.[3] While the acute toxicity of this compound is unknown, it is prudent to be mindful of these lower limits.
-
Ensure the SAA is regularly inspected and well-maintained.[5]
Step 5: Final Disposal
-
Do not dispose of this compound down the drain. [2]
-
Do not dispose of this compound waste by evaporation in a fume hood or biosafety cabinet.[7]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[2]
-
Follow all institutional procedures for waste pickup, which may include completing a specific form or online request.[2][7]
Step 6: Disposal of Empty Containers
-
In the absence of specific data classifying this compound as an acute hazardous waste, a conservative approach to container disposal is recommended.
-
Triple-rinse the empty container with a suitable solvent capable of removing the compound.[7]
-
Collect the rinsate as hazardous liquid waste.[7]
-
After triple-rinsing, deface or remove all chemical labels from the container, remove the cap, and dispose of it as regular trash.[7]
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. benchchem.com [benchchem.com]
- 5. danielshealth.com [danielshealth.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. vumc.org [vumc.org]
Personal protective equipment for handling STING agonist-33
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling STING agonist-33. Given that comprehensive hazard data for this novel compound may not be fully available, a conservative approach to handling is recommended, treating it as a potentially hazardous substance. Adherence to these guidelines is essential for ensuring laboratory safety and maintaining experimental integrity.
Compound Information and Storage
A summary of the key chemical and storage information for this compound is provided below.
| Property | Value |
| CAS Number | 2591300-32-0[1] |
| Molecular Formula | C38H42N10O7S2[1] |
| Molecular Weight | 814.93 g/mol [1] |
| Appearance | Solid Powder |
| Purity | ≥98%[1] |
| Storage (Powder) | -20°C for up to 3 years |
| Storage (In Solvent) | -80°C for up to 6 months, -20°C for up to 1 month |
Data sourced from supplier information. Always refer to the product-specific information sheet for the most current data.
Personal Protective Equipment (PPE)
Due to the nature of this compound as a potent small molecule immunomodulator, stringent PPE protocols must be followed at all times to prevent accidental exposure through inhalation, skin contact, or ingestion.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Chemical safety goggles and/or a full-face shield | Protects against splashes and airborne particles. |
| Hand Protection | Double-gloving with nitrile gloves | Provides a robust barrier against skin contact. |
| Body Protection | Disposable, fluid-resistant laboratory gown with long sleeves | Prevents contamination of personal clothing. |
| Respiratory Protection | N95 or higher-rated respirator | Essential when handling the powdered form outside of a containment device to prevent inhalation. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is critical. The following step-by-step procedure should be followed.
Preparation
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound. Ensure the SDS is readily accessible to all personnel in the laboratory.
-
Designated Work Area: All handling of the powdered form of this compound must be conducted within a certified chemical fume hood or a containment ventilated enclosure (CVE) to minimize inhalation exposure.
-
Don PPE: Put on all required PPE as detailed in the table above before entering the designated work area.
Weighing and Reconstitution
-
Weighing: Perform all weighing operations within the designated containment device. Use a spatula to handle the powder and take care to avoid generating dust.
-
Reconstitution: To dissolve the compound, slowly add the desired solvent to the powder to prevent splashing. If necessary, use a vortex mixer or sonicator to aid in dissolution.
-
Container Sealing: Tightly seal the container immediately after use.
Post-Handling
-
Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent.
-
PPE Removal: Properly remove and dispose of gloves and any other disposable PPE in the designated waste stream.
-
Hygiene: Wash hands thoroughly with soap and water after completing work and removing PPE.
Disposal Plan
Proper disposal of chemical waste is imperative to prevent environmental contamination and ensure a safe laboratory environment.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as chemical waste in accordance with local, state, and federal regulations. Place in a clearly labeled, sealed container. |
| Contaminated Labware (Glass) | Rinse with a suitable solvent. The solvent rinse should be collected and disposed of as chemical waste. The rinsed labware can then be disposed of as regular laboratory glass waste. |
| Contaminated Labware (Plastic) | Dispose of as chemical waste in a designated sharps or waste container. |
| Contaminated PPE | All disposable PPE (gloves, gowns, etc.) that has come into contact with this compound should be disposed of in a designated, labeled hazardous waste container. |
Experimental Protocol: In Vitro STING Activation Assay
This protocol outlines a general procedure for assessing the in vitro activity of this compound using a reporter cell line.
Objective: To determine the EC50 of this compound in activating the STING signaling pathway.
Materials:
-
HEK-Blue™ ISG cells (or other suitable STING reporter cell line)
-
This compound
-
Cell culture medium and supplements
-
Assay plates (96-well, flat-bottom)
-
QUANTI-Blue™ Solution (or other appropriate substrate for the reporter gene)
-
Plate reader
Procedure:
-
Cell Seeding: Plate HEK-Blue™ ISG cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.
-
Cell Treatment: Add the diluted this compound to the appropriate wells of the cell plate. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cGAMP).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Reporter Assay:
-
Prepare QUANTI-Blue™ Solution according to the manufacturer's instructions.
-
Transfer a small volume of the cell culture supernatant to a new 96-well plate.
-
Add the QUANTI-Blue™ Solution to each well.
-
Incubate at 37°C for 1-3 hours.
-
-
Data Acquisition: Measure the absorbance at 620-655 nm using a plate reader.
-
Data Analysis: Plot the absorbance values against the log of the compound concentration and fit a dose-response curve to determine the EC50 value.
Visualized Workflows and Pathways
To further clarify procedural and biological concepts, the following diagrams are provided.
Caption: A workflow diagram illustrating the safe handling procedure for this compound.
Caption: A simplified diagram of the STING signaling pathway activated by an agonist.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
